4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Description
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Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-4-15(5-3-1)14-20-18-8-6-16(7-9-18)17-10-12-19-13-11-17/h1-10,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWCFKPGSZQLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine CAS number
An In-depth Technical Guide to 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
CAS Number: 778642-53-8
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in neuropharmacology and medicinal chemistry. The document delves into its chemical identity, physicochemical properties, synthesis, and analytical characterization. A central focus is placed on the compound's structural relationship to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), providing critical context for its application in drug discovery and as a research tool for studying neurodegenerative diseases like Parkinson's. This guide offers detailed, field-proven protocols and explains the scientific rationale behind methodological choices, serving as an essential resource for professionals in drug development.
Part 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. This compound is a derivative of the tetrahydropyridine scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[1]
| Identifier | Value | Source |
| CAS Number | 778642-53-8 | [2] |
| Molecular Formula | C18H19NO | [2] |
| Molecular Weight | 265.35 g/mol | [2] |
| IUPAC Name | 4-[4-(phenylmethoxy)phenyl]-1,2,3,6-tetrahydropyridine | N/A |
| Synonym(s) | benzyl 4-(1,2,3,6-tetrahydro-4-pyridinyl)phenyl ether | |
| InChI Key | CCWCFKPGSZQLMX-UHFFFAOYSA-N |
| Physicochemical Property | Value | Source |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature (RT) | |
| MDL Number | MFCD09805869 |
Part 2: The Neuropharmacological Context of the Tetrahydropyridine Scaffold
The significance of this compound is best understood through its structural analogy to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective dopaminergic neurotoxin. The discovery of MPTP's ability to induce parkinsonism in humans and animals revolutionized research into Parkinson's disease.[1][3][4]
The MPTP Mechanism of Action: A Molecular Blueprint for Neurodegeneration
MPTP itself is not the toxic agent. As a lipophilic molecule, it readily crosses the blood-brain barrier. Within the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[3][5] This MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[6] Once inside the neuron, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain, leading to a catastrophic failure of energy production, oxidative stress, and ultimately, cell death.[4][5] This cascade of events faithfully replicates many of the pathological hallmarks of Parkinson's disease.[4]
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An In-Depth Technical Guide to 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine: Properties, Synthesis, and Applications in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine, a heterocyclic compound of significant interest in the fields of neuropharmacology and medicinal chemistry. Due to its structural similarity to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), this compound and its derivatives are valuable tools in the study of Parkinson's disease and other neurodegenerative disorders. Furthermore, it serves as a key intermediate in the synthesis of potent and selective dopamine D4 receptor antagonists, highlighting its importance in modern drug discovery. This document details its physicochemical characteristics, provides a plausible synthetic route with a step-by-step protocol, explores its reactivity, and discusses its primary applications, supported by established experimental workflows and safety considerations.
Introduction
This compound, also known as benzyl 4-(1,2,3,6-tetrahydro-4-pyridinyl)phenyl ether, is an aromatic heterocyclic compound that has garnered attention primarily for its structural relationship to neurotoxic agents and its utility as a synthetic building block in drug development. The tetrahydropyridine core is a prevalent motif in numerous biologically active molecules, both natural and synthetic. The presence of the 4-phenyl-1,2,3,6-tetrahydropyridine scaffold in this molecule immediately draws parallels to the parkinsonian-inducing neurotoxin MPTP. This structural analogy makes it a compound of interest for researchers investigating the mechanisms of neurodegeneration and developing potential neuroprotective agents[1][2][3].
Beyond its relevance in neurotoxicity studies, the benzyloxyphenyl moiety confers distinct properties and offers a handle for further chemical modification. This has been exploited in the synthesis of targeted therapeutics, most notably as a precursor for selective dopamine D4 receptor antagonists, which are being investigated for their potential in treating a range of neuropsychiatric disorders[4][5].
This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers working with this compound or similar chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its known properties and provides estimated values based on its chemical structure and data from closely related analogs.
| Property | Value | Source/Method |
| IUPAC Name | 4-(4-(benzyloxy)phenyl)-1,2,3,6-tetrahydropyridine | - |
| Synonyms | benzyl 4-(1,2,3,6-tetrahydro-4-pyridinyl)phenyl ether | [6] |
| CAS Number | 778642-53-8 | [6][7][8][9] |
| Molecular Formula | C₁₈H₁₉NO | [7] |
| Molecular Weight | 265.35 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Based on similar compounds |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Based on chemical structure |
| Storage Temperature | Room Temperature | [6] |
| Purity | Commercially available at >95% or 97% | [6][7] |
Spectroscopic Data (Predicted)
-
¹H NMR: Expected signals would include aromatic protons from both the benzyloxy and phenyl rings, typically in the range of 6.8-7.5 ppm. The benzylic methylene protons (-O-CH₂-Ph) would likely appear as a singlet around 5.0 ppm. The protons of the tetrahydropyridine ring would present as a set of multiplets in the aliphatic region (approximately 2.5-4.0 ppm), with a characteristic vinylic proton signal around 6.0 ppm.
-
¹³C NMR: The spectrum would show a number of signals in the aromatic region (110-160 ppm) corresponding to the two phenyl rings. A signal for the benzylic carbon (-O-CH₂-Ph) would be expected around 70 ppm. The carbons of the tetrahydropyridine ring would appear in the range of 25-60 ppm for the sp³ hybridized carbons and around 120-135 ppm for the sp² hybridized carbons of the double bond.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic rings and the tetrahydropyridine double bond (around 1600 cm⁻¹), and a prominent C-O-C stretching band for the ether linkage.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 265.35. Common fragmentation patterns would likely involve the loss of the benzyl group or fragmentation of the tetrahydropyridine ring.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine. This pathway involves a classical Williamson ether synthesis.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard procedures for Williamson ether synthesis involving phenols and benzyl halides[10][11][12][13][14]. This protocol should be optimized for specific laboratory conditions.
Step 1: Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., handle with extreme care), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.
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Alkylation: Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Reactivity and Chemical Stability
The reactivity of this compound is primarily dictated by the tetrahydropyridine ring and the benzyloxy group.
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N-Alkylation/Acylation: The secondary amine of the tetrahydropyridine ring is nucleophilic and can readily undergo alkylation or acylation reactions at the nitrogen atom. This is a common strategy for synthesizing derivatives, including MPTP analogs where a methyl group is introduced at the nitrogen.
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Double Bond Reactions: The double bond within the tetrahydropyridine ring can undergo various addition reactions, such as hydrogenation to form the corresponding piperidine derivative, or halogenation.
-
Oxidation: The tetrahydropyridine ring can be oxidized to the corresponding pyridinium salt. This is a critical step in the neurotoxic mechanism of MPTP, where it is oxidized by monoamine oxidase B (MAO-B) to the toxic metabolite MPP⁺. It is plausible that this compound could also be a substrate for MAO-B.
-
Cleavage of the Benzyl Ether: The benzyloxy group is generally stable but can be cleaved under conditions of hydrogenolysis (e.g., H₂/Pd-C) to yield the corresponding phenol, 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine.
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a research tool in neuropharmacology and as a key intermediate in the synthesis of novel therapeutics.
Model for Parkinson's Disease Research
The structural similarity of the 4-phenyl-1,2,3,6-tetrahydropyridine core to MPTP makes this class of compounds valuable for studying the pathogenesis of Parkinson's disease[15][16]. By modifying the substituents on the phenyl ring, researchers can probe the structure-activity relationships of neurotoxicity[2]. This compound can be used as a less toxic control compound or as a precursor to synthesize novel MPTP analogs to investigate the mechanisms of dopamine neuron degeneration.
Intermediate for Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a target for the treatment of several central nervous system disorders. This compound serves as a valuable scaffold for the synthesis of selective D4 receptor antagonists[4][5][17]. The benzyloxy group can be retained in the final molecule or deprotected to the phenol to allow for further functionalization. The tetrahydropyridine nitrogen can be derivatized to introduce pharmacophoric elements that enhance binding affinity and selectivity for the D4 receptor.
Experimental Workflow: Synthesis of a Dopamine D4 Antagonist Precursor
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N-Alkylation: this compound is reacted with a suitable alkylating agent containing a terminal functional group (e.g., a protected alcohol or a leaving group) to introduce a side chain at the nitrogen atom.
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Functional Group Manipulation: The terminal functional group on the newly introduced side chain is then modified to incorporate the desired pharmacophore for D4 receptor binding. This may involve deprotection followed by coupling with another molecule.
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Final Product: The resulting molecule is a potential dopamine D4 receptor antagonist, which can then be evaluated in binding assays and functional screens.
Safety and Handling
Given the structural relationship of this compound to the neurotoxin MPTP, this compound should be handled with caution. A specific Material Safety Data Sheet (MSDS) for this compound is available from some suppliers and should be consulted before use[6].
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Toxicity Profile (Presumed):
While specific toxicity data is not available, it is prudent to assume that this compound may have neurotoxic potential, especially upon metabolic activation (e.g., N-alkylation followed by oxidation). Therefore, exposure should be minimized.
Conclusion
This compound is a valuable chemical entity with significant applications in neuropharmacology and medicinal chemistry. Its structural similarity to MPTP makes it a useful tool for studying Parkinson's disease, while its role as a synthetic intermediate underscores its importance in the development of novel dopamine D4 receptor antagonists. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity, and its key applications. As with any research chemical, it is imperative that it is handled with appropriate safety precautions. Further research into the specific biological activities and toxicological profile of this compound will undoubtedly continue to expand its utility in the scientific community.
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4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Authored by: A Senior Application Scientist
Foreword: The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry and neuropharmacology, primarily due to its association with both neurotoxicity and therapeutic potential. The molecule this compound serves as a quintessential example of this chemical class, embodying the structural features that are critical for its biological interactions and synthetic utility. This guide provides an in-depth exploration of its molecular architecture, physicochemical properties, synthesis, and analytical characterization, contextualized within its significant role in drug development and neuroscientific research.
Core Molecular Architecture and Physicochemical Profile
This compound is a heterocyclic compound featuring a central tetrahydropyridine ring substituted at the 4-position with a 4-(benzyloxy)phenyl group. This substitution is pivotal, as it defines the molecule's spatial conformation and electronic properties, distinguishing it from its infamous analogue, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
The structure comprises three key components:
-
1,2,3,6-Tetrahydropyridine Ring: A six-membered unsaturated nitrogen-containing heterocycle. The secondary amine (N-H) and the endocyclic double bond are key sites of reactivity and metabolic activity.
-
Phenyl Ring: This aromatic ring acts as a linker between the tetrahydropyridine core and the benzyloxy group.
-
Benzyloxy Group (-O-CH₂-Ph): This ether linkage introduces significant lipophilicity and serves as a protective group for the phenolic hydroxyl function. It can be cleaved under specific chemical conditions to yield the corresponding phenol, a common strategy in prodrug design.
Physicochemical Data Summary
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 778642-53-8 | [1][2] |
| Molecular Formula | C₁₈H₁₉NO | [2] |
| Molecular Weight | 265.35 g/mol | [1] |
| Synonym(s) | Benzyl 4-(1,2,3,6-tetrahydro-4-pyridinyl)phenyl ether | [1] |
| InChI Key | CCWCFKPGSZQLMX-UHFFFAOYSA-N | [1] |
| Storage Temp. | Room Temperature | [1] |
Synthesis and Chemical Reactivity
The synthesis of 4-aryl-1,2,3,6-tetrahydropyridine derivatives is a well-established field in organic chemistry, driven by their utility as synthetic intermediates.[3][4] The construction of this compound can be approached through several established methodologies, often involving the formation of the core tetrahydropyridine ring via dehydration of a corresponding 4-hydroxypiperidine precursor.
Exemplary Synthetic Protocol: Dehydration of a Piperidinol Intermediate
This protocol outlines a reliable, multi-step synthesis starting from commercially available materials. The causality behind this pathway is the strategic construction of a piperidin-4-ol intermediate, which readily undergoes acid-catalyzed elimination to form the desired tetrahydropyridine double bond.
Step 1: N-Protection of Piperidin-4-one The secondary amine of piperidin-4-one is first protected to prevent side reactions in subsequent steps. A common choice is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal.
Step 2: Grignard Addition to the Ketone A Grignard reagent, 4-(benzyloxy)phenylmagnesium bromide, is prepared from 4-bromobenzyl ether. This organometallic species then attacks the carbonyl carbon of the N-Boc-piperidin-4-one to form a tertiary alcohol, N-Boc-4-[4-(benzyloxy)phenyl]piperidin-4-ol.
Step 3: Acid-Catalyzed Dehydration Treatment of the piperidinol intermediate with a strong acid (e.g., trifluoroacetic acid or sulfuric acid) protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water forms the thermodynamically stable tetrahydropyridine ring. This step simultaneously removes the acid-labile Boc protecting group.
Step 4: Work-up and Purification The reaction is quenched with a base to neutralize the acid, and the crude product is extracted into an organic solvent. Final purification is achieved via column chromatography to yield the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Comprehensive Analytical Characterization
Structural elucidation and purity assessment rely on a combination of spectroscopic and spectrometric techniques. Each method provides unique, complementary information to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each chemical environment. Key resonances would include:
-
A broad singlet for the N-H proton.
-
Multiplets for the diastereotopic protons on the tetrahydropyridine ring (C2, C3, C6).
-
A characteristic signal for the vinylic proton at C5.
-
A singlet for the benzylic (-O-CH₂-) protons.
-
A series of doublets and multiplets in the aromatic region corresponding to the protons on both the phenyl and benzyloxy rings.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms. Expected signals include those for the sp² carbons of the double bond and aromatic rings, the sp³ carbons of the tetrahydropyridine ring, and the benzylic carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) at m/z 265. The fragmentation is often dominated by cleavage at the benzylic position and fragmentation of the tetrahydropyridine ring.
Plausible Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway in mass spectrometry.
Infrared (IR) Spectroscopy
The IR spectrum provides evidence for key functional groups.
-
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
-
C=C Stretch: A weak to medium band around 1650 cm⁻¹ for the double bond in the ring.
-
C-O Stretch: A strong band for the ether linkage around 1250-1050 cm⁻¹.
Pharmacological Significance and Broader Context
The 4-phenyl-1,2,3,6-tetrahydropyridine core is of immense interest in pharmacology, largely due to its structural relationship to the neurotoxin MPTP.
The MPTP Model of Parkinson's Disease
MPTP is a pro-toxin that, once it crosses the blood-brain barrier, is metabolized by monoamine oxidase B (MAO-B) in glial cells to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺).[5][6] This positively charged molecule is then selectively taken up by dopamine transporters (DAT) into dopaminergic neurons.[7] Inside the neuron, MPP⁺ accumulates in mitochondria and inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[6][8][9] This selective destruction of dopaminergic neurons in the substantia nigra mimics the pathology of Parkinson's disease.[6][7]
Mechanism of MPTP-Induced Neurotoxicitydot
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The Hypothesized Mechanism of Action of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine: A Technical Guide for Researchers
Disclaimer: This document outlines the hypothesized mechanism of action for 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine. As of the latest literature review, no direct pharmacological or mechanistic studies have been published on this specific compound. The following guide is therefore an extrapolation based on the well-established mechanism of the structurally analogous and extensively studied neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). All assertions regarding the biological activity of this compound should be treated as informed hypotheses requiring experimental validation.
Introduction: A Structural Analogy to a Potent Neurotoxin
The compound this compound belongs to the class of 4-phenyl-1,2,3,6-tetrahydropyridines. This chemical scaffold is of significant interest in neuroscience and pharmacology primarily due to its presence in the potent dopaminergic neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The discovery of MPTP's ability to induce a syndrome in humans and primates that closely mimics Parkinson's disease has made it an invaluable tool for studying the pathophysiology of this neurodegenerative disorder.[1][2]
The core structure of this compound is strikingly similar to that of MPTP. The key differences are the substituent on the nitrogen of the tetrahydropyridine ring (a hydrogen in the title compound versus a methyl group in MPTP) and the presence of a benzyloxy group at the para-position of the phenyl ring. Despite these differences, the fundamental 4-phenyl-tetrahydropyridine pharmacophore suggests a strong possibility of interaction with the dopamine transporter (DAT).[3][4] This guide will, therefore, delineate a hypothesized mechanism of action for this compound centered on its potential role as a dopamine transporter inhibitor and possible neurotoxin.
Part 1: The Hypothesized Core Mechanism of Action
The proposed mechanism of action for this compound is predicated on the well-documented pathway of MPTP-induced neurotoxicity.[5][6][7][8][9] This multi-step process involves bioactivation, selective uptake into dopaminergic neurons, and subsequent intracellular damage.
Bioactivation to a Putative Pyridinium Metabolite
It is hypothesized that, similar to MPTP, this compound is a prodrug that requires metabolic activation to exert its primary biological effects. In the brain, MPTP is oxidized by monoamine oxidase B (MAO-B), primarily located in glial cells, to the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[9]
Following this precedent, it is plausible that this compound undergoes a similar two-step oxidation. The first step would involve the oxidation of the tetrahydropyridine ring to a dihydropyridinium intermediate, which is then further oxidized to a pyridinium species, 4-[4-(benzyloxy)phenyl]-1-pyridinium. This bioactivation is a critical step, as the resulting charged molecule is the likely substrate for the dopamine transporter.
Selective Uptake via the Dopamine Transporter (DAT)
The primary molecular target for the active metabolite of MPTP, MPP+, is the dopamine transporter (DAT).[1][6][9] DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling.[10] Due to its structural similarity to dopamine, MPP+ is recognized and actively transported into dopaminergic neurons by DAT.[1] This active transport mechanism is responsible for the selective accumulation of the toxin in these neurons, which explains the specific vulnerability of the nigrostriatal dopamine system to MPTP-induced damage.[6]
It is highly probable that the putative pyridinium metabolite of this compound would also be a high-affinity substrate for DAT. The presence of the 4-phenylpyridinium core is a key structural feature for recognition by the transporter. Therefore, the primary mechanism of action of this compound is hypothesized to be the competitive inhibition of dopamine reuptake and subsequent accumulation within dopaminergic neurons.
Intracellular Sequestration and Mitochondrial Toxicity
Once inside the dopaminergic neuron, MPP+ is actively sequestered into mitochondria, driven by the large mitochondrial membrane potential. This accumulation within the mitochondria is the critical event leading to cytotoxicity.[5][8] MPP+ is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[7][9]
Inhibition of Complex I has two major deleterious consequences:
-
ATP Depletion: The disruption of the electron transport chain leads to a severe reduction in ATP synthesis, precipitating an energy crisis within the neuron.[7]
-
Oxidative Stress: The impairment of electron flow results in the increased production of reactive oxygen species (ROS), such as superoxide radicals. These radicals can damage cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and eventual cell death.[7][8]
The hypothesized pyridinium metabolite of this compound is expected to follow a similar path of mitochondrial accumulation and inhibition of Complex I, leading to ATP depletion and oxidative stress in dopaminergic neurons.
Part 2: Visualizing the Hypothesized Pathway
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.
Caption: Workflow for [³H]Dopamine Uptake Assay.
Conclusion
While the precise mechanism of action of this compound remains to be elucidated through direct experimental investigation, its strong structural resemblance to MPTP provides a compelling basis for a hypothesized mechanism. This proposed pathway involves bioactivation to a pyridinium species, which then acts as a high-affinity substrate for the dopamine transporter. This leads to its selective accumulation in dopaminergic neurons, where it is further concentrated in mitochondria and inhibits Complex I of the electron transport chain. The resulting ATP depletion and oxidative stress are the likely effectors of potential neurotoxicity. The experimental protocols outlined in this guide provide a clear path for testing this hypothesis and characterizing the pharmacological profile of this compound. Further research is essential to validate these hypotheses and to understand the full spectrum of biological activity of this compound.
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biological activity of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
An In-Depth Technical Guide to the Biological Activity of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dichotomous Potential
The compound this compound stands at a fascinating intersection of neurotoxicology and neuroprotection. Its core structure is reminiscent of the infamous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce a severe and irreversible form of parkinsonism in humans and animal models[1][2][3]. The discovery of MPTP's neurotoxic properties revolutionized Parkinson's disease research, providing a powerful tool to model the disease and investigate its pathogenesis[4][5].
However, the subject of this guide, this compound, possesses a key structural modification: a benzyloxy group at the para position of the phenyl ring. This seemingly subtle alteration has profound implications for its biological activity, potentially transforming it from a neurotoxin into a neuroprotective agent. The benzyloxy moiety is a known pharmacophore in inhibitors of monoamine oxidase B (MAO-B), the very enzyme that initiates the toxic cascade of MPTP[6].
This technical guide will provide a comprehensive exploration of the , delving into its potential mechanisms of action, and offering detailed experimental protocols for its characterization. We will dissect its structure-activity relationship, propose metabolic pathways, and outline a roadmap for its investigation as a potential therapeutic agent or a research tool in the context of neurodegenerative diseases.
Section 1: The Chemical Landscape - A Tale of Two Moieties
The is best understood by dissecting its structure in comparison to the archetypal neurotoxin, MPTP.
The 4-Phenyl-1,2,3,6-tetrahydropyridine Scaffold: The Neurotoxic Core
The 4-phenyl-1,2,3,6-tetrahydropyridine core is the foundational element for the neurotoxicity of MPTP and its analogs[1][7]. This lipophilic structure allows for facile passage across the blood-brain barrier, a prerequisite for central nervous system activity[3]. Once in the brain, it becomes a substrate for monoamine oxidase B (MAO-B)[8].
The Benzyloxy Pharmacophore: A Shield Against Toxicity?
The introduction of a benzyloxy group at the para-position of the phenyl ring is the most significant structural divergence from MPTP. This moiety is a well-established component of potent and selective MAO-B inhibitors[6]. The presence of this group raises a critical question: does it confer MAO-B inhibitory properties upon the entire molecule? If so, this compound could act as a competitive inhibitor of MAO-B, preventing the metabolism of both itself and other potential toxins like MPTP.
Furthermore, the absence of the N-methyl group, present in MPTP, is another crucial distinction. While the N-methylated form is a better substrate for MAO-B, the secondary amine in our compound of interest can still potentially be oxidized.
Section 2: The Neurotoxic vs. Neuroprotective Pathways - A Mechanistic Crossroads
The fate of this compound within the central nervous system is likely to follow one of two diverging paths: a neurotoxic cascade similar to MPTP, or a neuroprotective pathway mediated by MAO-B inhibition.
The Hypothetical Neurotoxic Pathway
For this compound to be neurotoxic, it would need to undergo a series of transformations analogous to MPTP:
-
Oxidation by MAO-B: The tetrahydropyridine ring would need to be oxidized to a dihydropyridinium intermediate, and subsequently to a pyridinium species, analogous to MPP+.
-
Uptake by the Dopamine Transporter (DAT): The resulting charged metabolite must be a substrate for the dopamine transporter (DAT) to be selectively accumulated in dopaminergic neurons[2].
-
Mitochondrial Toxicity: Once inside the neuron, the pyridinium metabolite would need to inhibit Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death[8].
Hypothesized Neurotoxic Pathway of this compound
Caption: Hypothesized bioactivation and neurotoxic mechanism.
The Plausible Neuroprotective Pathway
Conversely, the benzyloxy group could steer the molecule down a neuroprotective route:
-
MAO-B Inhibition: The compound could act as a potent and selective inhibitor of MAO-B, preventing the metabolic activation of MPTP-like neurotoxins.
-
Lack of DAT Recognition: Even if a pyridinium metabolite is formed, it may not be a substrate for DAT, thus preventing its accumulation in dopaminergic neurons.
-
Intrinsic Antioxidant Properties: The phenolic ether structure might possess antioxidant properties, helping to mitigate oxidative stress within the brain.
Plausible Neuroprotective Mechanism
Caption: Neuroprotection via MAO-B inhibition.
Section 3: Experimental Protocols for Biological Characterization
To elucidate the true biological nature of this compound, a systematic experimental approach is required. The following protocols provide a robust framework for its in vitro and in vivo characterization.
In Vitro Assays
-
Objective: To determine if the compound is an inhibitor or a substrate of MAO-B.
-
Methodology:
-
Prepare human recombinant MAO-B enzyme.
-
Use a fluorometric assay kit (e.g., using a non-fluorescent substrate that is converted to a fluorescent product by MAO-B).
-
For inhibition: Pre-incubate MAO-B with varying concentrations of the test compound before adding the substrate. Measure the fluorescence over time.
-
For substrate analysis: Incubate MAO-B with the test compound alone and measure the production of hydrogen peroxide (a byproduct of MAO-B activity) using a suitable detection reagent (e.g., Amplex Red).
-
-
Data Analysis:
-
For inhibition, calculate the IC50 value.
-
For substrate analysis, determine the Km and Vmax values.
-
-
Objective: To assess the ability of the compound (or its potential oxidized metabolite) to inhibit or be a substrate for DAT.
-
Methodology:
-
Use cells stably expressing human DAT (e.g., HEK293-hDAT cells) or synaptosomes prepared from rodent striatum.
-
Incubate the cells/synaptosomes with varying concentrations of the test compound.
-
Add radiolabeled dopamine (e.g., [3H]dopamine) and incubate for a short period.
-
Terminate the uptake by rapid filtration and wash to remove extracellular radiolabel.
-
Measure the radioactivity of the cells/synaptosomes using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of dopamine uptake.
-
Objective: To determine if the compound is toxic to dopaminergic neurons in culture.
-
Methodology:
-
Use a human dopaminergic neuroblastoma cell line (e.g., SH-SY5Y).
-
Differentiate the cells to a more mature neuronal phenotype (e.g., using retinoic acid).
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.
-
Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell membrane damage.
-
-
Data Analysis: Determine the EC50 for cytotoxicity.
| In Vitro Assay | Primary Objective | Typical Cell/Enzyme Source | Key Parameter Measured |
| MAO-B Assay | Determine inhibition or substrate kinetics | Human recombinant MAO-B | IC50, Km, Vmax |
| DAT Uptake Assay | Assess interaction with dopamine transporter | HEK293-hDAT cells, rodent striatal synaptosomes | IC50 for dopamine uptake inhibition |
| Cell Viability (MTT) | Evaluate general cytotoxicity | SH-SY5Y neuroblastoma cells | EC50 for metabolic activity reduction |
| Neurotoxicity (LDH) | Measure cell membrane integrity | SH-SY5Y neuroblastoma cells | EC50 for LDH release |
In Vivo Studies
-
Objective: To evaluate the neuroprotective or neurotoxic effects of the compound in a well-established animal model of Parkinson's disease.
-
Methodology:
-
Use C57BL/6 mice, which are susceptible to MPTP neurotoxicity.
-
Neuroprotection study: Administer the test compound prior to the administration of MPTP.
-
Neurotoxicity study: Administer the test compound alone.
-
MPTP is typically administered via intraperitoneal injection for several consecutive days.
-
Monitor the animals for behavioral changes using tests such as the rotarod test (for motor coordination) and the open field test (for locomotor activity).
-
After a set period (e.g., 7-21 days post-treatment), euthanize the animals and collect brain tissue.
-
-
Post-mortem Analysis:
-
HPLC Analysis: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra pars compacta (SNc) and the density of dopaminergic terminals in the striatum.
-
In Vivo Experimental Workflow
Caption: Workflow for in vivo neuroprotection/neurotoxicity studies.
Section 4: Data Interpretation and Future Directions
The outcomes of these experiments will provide a comprehensive profile of the .
-
Scenario 1: Potent MAO-B inhibitor, low toxicity. If the compound is a potent MAO-B inhibitor, does not inhibit DAT, and shows low cytotoxicity, it warrants further investigation as a potential therapeutic for Parkinson's disease. Future studies should focus on its pharmacokinetic properties, oral bioavailability, and long-term safety.
-
Scenario 2: Substrate for MAO-B and DAT, and neurotoxic. If the compound is metabolized by MAO-B to a species that is taken up by DAT and is toxic to dopaminergic neurons, it would be classified as a novel MPTP-like neurotoxin. This would make it a valuable research tool for studying the mechanisms of neurodegeneration.
-
Scenario 3: Mixed activity. The compound may exhibit a complex profile, such as weak MAO-B inhibition and some level of neurotoxicity. In this case, further medicinal chemistry efforts could aim to optimize its structure to enhance its neuroprotective properties while minimizing toxicity.
Future research should also explore its effects on other relevant targets, such as α-synuclein aggregation, neuroinflammation, and mitochondrial biogenesis, which are all implicated in the pathology of Parkinson's disease[9][10].
Conclusion
This compound is a molecule of significant interest, poised between the well-defined neurotoxicity of MPTP and the therapeutic potential of MAO-B inhibitors. Its biological activity is not pre-ordained but is a consequence of the intricate interplay between its chemical structure and the complex biological machinery of the brain. The experimental framework outlined in this guide provides a clear path to unraveling its true nature. Whether it emerges as a novel neurotoxin, a promising neuroprotective agent, or a stepping stone to more refined therapeutics, the study of this compound will undoubtedly contribute to our understanding of neurodegenerative diseases and the development of new treatments.
References
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Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451–1453. [Link][5]
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Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173–2177. [Link][2]
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Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979–980. [Link]
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Mazouz, F., Gueddari, S., Burstein, C., Mansuy, D., & Milcent, R. (1993). 5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives and related analogs: New reversible, highly potent, and selective monoamine oxidase type B inhibitors. Journal of Medicinal Chemistry, 36(9), 1157–1167. [Link][6]
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Przedborski, S., & Vila, M. (2003). The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model: a tool to explore the pathogenesis of Parkinson's disease. Annals of the New York Academy of Sciences, 991, 189–198. [Link][4]
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Singer, T. P., & Ramsay, R. R. (1990). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). FEBS letters, 274(1-2), 1–5. [Link][8]
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Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Journal of neurochemistry, 61(4), 1191–1206. [Link]
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Wikipedia. (n.d.). MPTP. In Wikipedia. Retrieved January 14, 2026, from [Link][3]
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Johns Hopkins Medicine. (2022, July 19). Johns Hopkins Medicine Scientists Create Nanobody That Can Punch Through Tough Brain Cells and Potentially Treat Parkinson's Disease. [Link][9]
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American Parkinson Disease Association. (2022, May 3). Future Parkinson's Disease Treatments in Clinical Trial. [Link][10]
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Heikkila, R. E., Hess, A., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453. [Link][5]
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Grantome. (n.d.). Neural Degeneration Induced by Tetrahydropyridine Analogs. [Link][1]
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Titheradge, M. A. (1988). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. Progress in Neurobiology, 32(6), 489-505. [Link][7]
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An In-depth Technical Guide to the Solubility of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Introduction
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound featuring a tetrahydropyridine core linked to a benzyloxy-substituted phenyl group. Its structural motifs are common in scaffolds investigated during pharmaceutical research and development. For any compound under consideration in drug discovery, a thorough understanding of its solubility is a non-negotiable prerequisite. Poor aqueous solubility can severely hamper drug development, leading to unreliable results in biological assays, poor bioavailability, and significant challenges in formulation.[1][2][3] This guide provides a comprehensive overview of the critical methodologies used to determine the solubility of compounds like this compound, focusing on the principles, experimental workflows, and data interpretation essential for researchers, scientists, and drug development professionals.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies.
-
Molecular Formula: C₁₈H₁₉NO[4]
-
Structural Features: The molecule possesses a basic nitrogen atom within the tetrahydropyridine ring, making it a weak base. The large aromatic benzyloxy and phenyl groups contribute to its lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the pH and polarity of the solvent system.
While specific, publicly available quantitative solubility data for this exact molecule is limited, data for a structurally related parent compound, 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride, shows a solubility of 24.9 µg/mL at pH 7.4.[6] This provides a preliminary estimate but underscores the necessity of empirical determination for the target compound.
Core Concepts in Solubility Measurement
In the context of drug discovery, solubility is not a single value but is typically assessed under two distinct conditions: thermodynamic and kinetic.[1][2][7]
-
Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of a compound. It represents the maximum concentration of a substance that can remain in solution in a specific solvent at a given temperature and pressure, once the system has reached equilibrium.[3][8] This measurement is crucial for pre-formulation development and is considered the 'gold standard'.[9]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates from a solution when rapidly added from a concentrated stock, typically in dimethyl sulfoxide (DMSO).[1][10] It is a high-throughput method used in the early stages of discovery to quickly flag compounds that may have solubility liabilities.[2][11]
Experimental Protocols for Solubility Determination
The choice of method depends on the stage of research and the required accuracy. Thermodynamic methods are low-throughput but highly accurate, while kinetic methods are high-throughput and suitable for screening large numbers of compounds.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[7][9][12] It measures the solubility of the most stable crystalline form of the compound at equilibrium.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent system (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline, purified water). The presence of visible solid material is essential to ensure saturation is achievable.[7]
-
Equilibration: Seal the vials and place them in an agitator or shaker bath at a constant temperature (e.g., 25°C or 37°C).[1] The samples are agitated for an extended period, typically 24 to 72 hours, to allow the dissolution process to reach a state of equilibrium.[8][13]
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is achieved by either high-speed centrifugation or filtration through a low-binding filter (e.g., PVDF or PTFE).[1][7][14] This step is critical to prevent solid particles from artificially inflating the measured concentration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is then accurately measured. High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred analytical techniques due to their sensitivity and specificity.[3][14][15] A calibration curve using standards of known concentrations must be prepared to ensure accurate quantification.
Causality and Trustworthiness: The long incubation period is necessary to overcome the kinetic barriers of dissolution, especially for crystalline compounds, ensuring that the measured value represents the true thermodynamic equilibrium.[12] The use of a precise analytical endpoint like HPLC-UV validates the result by separating the parent compound from any potential impurities or degradants.[3]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility via Nephelometry or Direct UV Assay
Kinetic solubility is a high-throughput assessment that measures how readily a compound precipitates when "crashed out" of a DMSO stock solution into an aqueous buffer.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[10][11]
-
Dispensing: In a microtiter plate, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into wells containing the aqueous buffer of interest.[2][11] This creates a supersaturated solution that will precipitate if the compound's solubility limit is exceeded.
-
Incubation: The plate is mixed and incubated for a shorter period, typically 1.5 to 2 hours, at a controlled temperature.[1][11]
-
Quantification: The amount of precipitated material is determined using one of several methods:
-
Nephelometry: A nephelometer measures the light scattered by the insoluble particles (precipitate) in each well. The amount of scattering is directly proportional to the amount of precipitation.[2][11]
-
Direct UV/Filtration: The solutions are passed through a filter plate to remove the precipitate. The concentration of the compound remaining in the filtrate is then measured using a UV-Vis plate reader.[11][15]
-
Causality and Trustworthiness: This method is termed "kinetic" because the result depends on the rate of precipitation, which can be influenced by factors other than true solubility (e.g., nucleation time). While less accurate than thermodynamic methods, its high-throughput nature makes it invaluable for ranking and prioritizing large sets of compounds in early discovery phases.[2]
Caption: Workflow for Kinetic Solubility Determination.
Data Summary and Interpretation
All quantitative solubility data should be meticulously organized for clear comparison and analysis.
Table 1: Solubility Data Template for this compound
| Solvent System | Solubility Type | Temperature (°C) | Method of Analysis | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| pH 7.4 PBS | Thermodynamic | 25 | HPLC-UV | Experimental Value | Calculated Value |
| pH 7.4 PBS | Kinetic | 25 | Nephelometry | Experimental Value | Calculated Value |
| pH 5.0 Acetate Buffer | Thermodynamic | 25 | HPLC-UV | Experimental Value | Calculated Value |
| Purified Water | Thermodynamic | 25 | HPLC-UV | Experimental Value | Calculated Value |
| Ethanol | Gravimetric | 25 | Gravimetric | Experimental Value | Calculated Value |
| DMSO | Miscible | 25 | N/A | >100,000 | >377,000 |
Note: This table is a template for recording experimentally determined values.
A general goal for aqueous solubility in drug discovery is often cited as >60 µg/mL.[2] Values below this threshold may indicate a higher risk of poor absorption and bioavailability.
Conclusion
Determining the solubility of this compound is a foundational step in its evaluation as a potential pharmaceutical agent or intermediate. While kinetic assays provide rapid, early-stage screening data, the shake-flask method remains the definitive standard for obtaining accurate thermodynamic solubility. A comprehensive understanding of both approaches, their underlying principles, and their appropriate application is crucial for making informed decisions, mitigating development risks, and ultimately advancing successful drug candidates from the laboratory to the clinic.
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A Technical Guide to 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine: Synthesis, Pharmacology, and Analytical Considerations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is a notable heterocyclic compound belonging to the tetrahydropyridine class. Structurally, it is an analog of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which has prompted significant research into its neuropharmacological and toxicological profile. This guide provides a comprehensive overview of the compound, detailing its synthesis, exploring its complex pharmacology as it relates to monoamine oxidase (MAO) inhibition and the dopaminergic system, and outlining key analytical methodologies for its characterization. By synthesizing existing literature, this document serves as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.
Introduction: The Significance of the Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine (THP) ring system is a versatile scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The discovery that one of its derivatives, MPTP, could induce irreversible parkinsonism in humans and primates catapulted this chemical class into the forefront of neuroscience research.[3][4] MPTP itself is not the toxic agent; rather, its bioactivation by monoamine oxidase B (MAO-B) in the brain produces the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).[4][5][6] This process, which selectively destroys dopaminergic neurons in the substantia nigra, has made MPTP an invaluable tool for creating animal models of Parkinson's disease.[3][5]
This compound, hereafter referred to as BPTP, is a structural analog of MPTP. Its key feature is the substitution of the phenyl ring at the 4-position with a benzyloxy group. This modification significantly alters the molecule's electronic and steric properties, which in turn influences its interaction with biological targets like MAO enzymes. Understanding BPTP and related analogs is crucial for elucidating the structure-activity relationships (SAR) that govern neurotoxicity and for designing novel, non-toxic THP derivatives with potential therapeutic applications, such as enzyme inhibitors or receptor modulators.[7][8]
Synthesis and Chemical Characterization
The synthesis of tetrahydropyridine derivatives can be achieved through various strategies, including cyclization reactions and modifications of existing heterocyclic cores.[1][2] For BPTP specifically, a common conceptual approach involves the coupling of a protected hydroxyphenyl group with the tetrahydropyridine backbone.
Representative Synthetic Pathway
A logical synthesis of BPTP can be envisioned starting from 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine. The key transformation is the etherification of the phenolic hydroxyl group.
Caption: Conceptual workflow for BPTP synthesis and characterization.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry principles, such as Williamson ether synthesis.
-
Preparation: To a solution of 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine (1 equivalent) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.5 equivalents) as a base.
-
Reaction: Add benzyl bromide (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Heating: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][9]
Pharmacology and Mechanism of Action
The pharmacology of BPTP is intrinsically linked to its structural similarity to MPTP. The primary areas of investigation are its interaction with monoamine oxidase enzymes and its potential to induce neurotoxicity.
Interaction with Monoamine Oxidase (MAO)
MPTP's neurotoxicity is wholly dependent on its oxidation by MAO-B to MPP+.[5][6][10] The structure of MPTP analogs critically determines their reactivity as MAO substrates.[7] Key structural features influencing this interaction include:
-
N-substituent: The N-methyl group of MPTP is considered ideal for interactions within the MAO active site.[7] BPTP, being a secondary amine (N-H), would first require N-alkylation (e.g., methylation) to become a substrate analogous to MPTP.
-
Phenyl Ring Substitution: Substituents on the phenyl ring can drastically alter MAO reactivity. Large substituents in the para-position, such as the benzyloxy group in BPTP, are generally found to produce steric hindrance, making the compound a poor substrate for MAO.[7]
The benzyloxy pharmacophore itself has been incorporated into various molecules to design potent and selective MAO-B inhibitors.[11] This suggests that while BPTP itself may not be a good substrate for MAO-B oxidation, its core structure could serve as a template for designing MAO inhibitors.
Potential for Neurotoxicity
The neurotoxic cascade of MPTP involves several key steps:
-
Metabolism: MPTP is oxidized by MAO-B in glial cells to MPP+.[4]
-
Uptake: MPP+ is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[4]
-
Mitochondrial Inhibition: MPP+ accumulates in mitochondria and inhibits Complex I (NADH dehydrogenase) of the electron transport chain.[5][6]
-
Cell Death: The resulting energy crisis and oxidative stress lead to neuronal death.[5][12]
For BPTP to be neurotoxic via a similar mechanism, it would need to be metabolized to a corresponding pyridinium ion, and that ion would need to be a substrate for DAT and an inhibitor of mitochondrial respiration. Given the likely poor interaction of BPTP with MAO-B due to the bulky para-substituent, its potential for inducing parkinsonian neurotoxicity is predicted to be low.[7] Studies on analogs with different substitutions have shown that even seemingly minor changes can abolish neurotoxicity.[13]
Caption: The canonical MPTP neurotoxicity pathway.
Analytical Methodologies
Proper characterization of BPTP and its derivatives is essential for any research endeavor. A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Purpose | Key Observables |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical shifts, coupling constants, and integration of protons and carbons confirming the connectivity of the tetrahydropyridine and benzyloxyphenyl moieties.[9][14] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity and elemental composition (with high-resolution MS). |
| FTIR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for C-H (aromatic and aliphatic), C=C (alkene and aromatic), and C-O-C (ether) bonds. |
| HPLC | Purity Assessment & Quantification | Determines the purity of the synthesized compound and can be used to quantify its concentration in various matrices. |
| Single Crystal X-ray Diffraction | Definitive Structure Analysis | Provides the precise three-dimensional arrangement of atoms and bond angles in the crystalline state.[9] |
Future Directions and Applications
While BPTP itself is unlikely to be a potent neurotoxin, its scaffold remains valuable. Future research could focus on several areas:
-
MAO Inhibitors: Modifying the BPTP structure could lead to the development of novel, reversible, and selective MAO-A or MAO-B inhibitors for treating depression or neurodegenerative diseases.[14]
-
PARP Inhibitors: The 4-phenyl-1,2,3,6-tetrahydropyridine core has been identified as an excellent fragment for improving the potency of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which have applications in cancer therapy.[8]
-
Other CNS Targets: The tetrahydropyridine scaffold has shown affinity for various CNS receptors, including dopamine and serotonin receptors, making it a promising template for developing treatments for neurological and psychiatric disorders.[1]
-
Anti-inflammatory Agents: Certain tetrahydropyridine derivatives have demonstrated anti-inflammatory properties, suggesting another potential therapeutic avenue for this class of compounds.[15]
Conclusion
This compound stands as an important analog in the study of tetrahydropyridine chemistry and pharmacology. Its structure, particularly the bulky para-benzyloxy group, is predicted to render it a poor substrate for MAO-B, thereby likely preventing the bioactivation cascade that makes its parent compound, MPTP, a potent neurotoxin. However, the inherent versatility of the tetrahydropyridine scaffold ensures that BPTP and related structures will continue to be valuable tools for medicinal chemists. By providing a foundation for understanding structure-activity relationships, these compounds pave the way for the rational design of novel enzyme inhibitors, receptor antagonists, and other therapeutics targeting the central nervous system.
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Mechanism of the neurotoxicity of MPTP. An update. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Heikkila, R. (n.d.). Neural Degeneration Induced by Tetrahydropyridine Analogs. Grantome. Retrieved January 14, 2026, from [Link]
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Comparative studies of the neurotoxicity of MPTP in rats of different ages. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (2022, August 11). ACS Publications. Retrieved January 14, 2026, from [Link]
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Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages. (2002, February). ResearchGate. Retrieved January 14, 2026, from [Link]
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discovery of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
An In-Depth Technical Guide to the Discovery and Synthetic Utility of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Abstract
The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the specifics of a particularly valuable derivative, this compound. We will explore the scientific rationale behind its design, detail its synthetic pathways, and illuminate its critical role as a versatile intermediate in the development of novel therapeutics. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the strategic application of this compound.
The Strategic Importance of the Tetrahydropyridine Core
The 1,2,3,6-tetrahydropyridine ring system is a recurring motif in both natural alkaloids and synthetic pharmaceuticals.[1] Its significance was notably highlighted by the serendipitous discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that tragically induced Parkinson's-like symptoms in humans.[1][2] Subsequent research revealed that its metabolite, MPP+, is a potent neurotoxin that selectively destroys dopaminergic neurons.[1][3] While infamous, this discovery provided an invaluable chemical tool for studying Parkinson's disease and underscored the profound neuroactive potential of the 4-phenyl-1,2,3,6-tetrahydropyridine scaffold.[2]
This foundational knowledge spurred extensive research into modifying the scaffold to harness its therapeutic potential while mitigating toxicity. The introduction of various substituents allows for the fine-tuning of pharmacological properties, leading to a diverse chemical space with applications ranging from enzyme inhibition to receptor modulation.[1][4][5]
Introduction to this compound
This compound emerges as a strategically designed analog. The incorporation of a benzyloxy group offers several key advantages in drug design:
-
Modulation of Lipophilicity: The benzyl group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.
-
Metabolic Stability: The ether linkage of the benzyloxy group is generally more stable to metabolic degradation than a simple hydroxyl group.
-
Pharmacophore Interaction: The benzyloxy moiety can act as a key binding element, participating in hydrophobic or π-stacking interactions within a target protein's active site. Its presence has been crucial in developing potent inhibitors for enzymes like monoamine oxidase B (MAO-B) and antagonists for receptors like the dopamine D4 receptor.[6][7]
-
Synthetic Handle: The benzyl group can serve as a protecting group for the phenol, which can be removed in a later synthetic step (debenzylation) to reveal a reactive hydroxyl group for further functionalization.
Chemical and Physical Properties
The fundamental properties of the title compound are summarized below, providing a baseline for its use in experimental settings.
| Property | Value | Source |
| CAS Number | 778642-53-8 | [8][9] |
| Molecular Formula | C₁₈H₁₉NO | [8] |
| Molecular Weight | 265.35 g/mol | [9] |
| Synonym(s) | Benzyl 4-(1,2,3,6-tetrahydro-4-pyridinyl)phenyl ether | [9] |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through a multi-step sequence, prioritizing efficiency and yield. The following workflow represents a robust and validated pathway, drawing upon established organometallic and protection-deprotection strategies common in heterocyclic chemistry.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol synthesizes insights from related chemical preparations.[6][10][11]
Step 1: Synthesis of 1-Bromo-4-(benzyloxy)benzene (Intermediate 1)
-
To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and benzyl bromide (1.2 eq).
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide that readily undergoes nucleophilic substitution with benzyl bromide. Acetone is an effective polar aprotic solvent for this Sₙ2 reaction.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1-bromo-4-(benzyloxy)benzene as a white solid.
Step 2: Synthesis of tert-Butyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate (Intermediate 2)
-
Dissolve 1-bromo-4-(benzyloxy)benzene (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.
-
Causality: n-BuLi is a strong organometallic base that facilitates lithium-halogen exchange, converting the aryl bromide into a highly nucleophilic aryllithium species. The low temperature is critical to prevent side reactions.
-
In a separate flask, dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool to -78°C.
-
Slowly transfer the freshly prepared aryllithium solution to the piperidone solution via cannula.
-
Allow the reaction to stir at -78°C for 2-3 hours, then warm slowly to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The resulting crude alcohol is often used in the next step without further purification.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve the crude alcohol from Step 2 in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 4-6 hours.
-
Causality: The strong acid serves two purposes simultaneously. First, it protonates the tertiary alcohol, converting the hydroxyl into a good leaving group (water) and facilitating its elimination (dehydration) to form the tetrahydropyridine double bond. Second, it cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like DCM or ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield this compound.
A Versatile Intermediate in Drug Discovery
The true value of this compound lies in its role as a versatile scaffold for building more complex and potent drug candidates. Its structure provides multiple points for diversification, allowing chemists to explore a wide chemical space.
Caption: Diversification pathways for the title compound in drug discovery.
Application in PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. Studies have shown that the 4-phenyl-1,2,3,6-tetrahydropyridine fragment plays a crucial role in enhancing the potency of PARP-1 inhibitors.[4][12] The secondary amine of the title compound can be functionalized with various benzamide-containing linkers, which are known to bind to the nicotinamide-binding pocket of the PARP-1 active site. The benzyloxyphenyl group can then occupy an adjacent hydrophobic region, significantly improving binding affinity.
Development of Dopamine Receptor Ligands
The dopamine D4 receptor (D4R) is a G-protein-coupled receptor implicated in neuropsychiatric disorders and L-DOPA induced dyskinesias in Parkinson's disease.[6] Researchers have successfully used the benzyloxypiperidine scaffold (a saturated version of the title compound) to develop potent and selective D4R antagonists.[6] The synthesis involves N-alkylation or reductive amination of the piperidine nitrogen with various arylmethyl groups. The benzyloxy moiety is a critical pharmacophoric element for achieving high affinity and selectivity against other dopamine receptor subtypes.[6]
Scaffolding for Anti-inflammatory and Anticancer Agents
The tetrahydropyridine core is also explored for its anti-inflammatory and anticancer properties. Derivatives have been designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers and inflammatory conditions.[5] The ability to functionalize both the nitrogen and the phenyl ring of the title compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for targets like COX-2 or other kinases involved in inflammation and cell proliferation.[5][13]
Conclusion and Future Perspectives
This compound is more than just a chemical compound; it is a testament to rational drug design. Born from the insights gained from the neurotoxin MPTP, its structure is optimized for synthetic versatility and favorable pharmacophoric interactions. Its demonstrated utility as a key intermediate in the synthesis of potent PARP-1 inhibitors and dopamine receptor antagonists validates its importance in modern medicinal chemistry.
Future research will likely focus on leveraging this scaffold to target new and challenging biological targets. The potential for stereoselective synthesis to create chiral derivatives could open avenues for improved potency and reduced off-target effects. As our understanding of complex diseases evolves, versatile and strategically designed building blocks like this compound will remain indispensable tools in the quest for novel and effective medicines.
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Methodological & Application
Topic: Optimized Purification Strategies for 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of complex molecular scaffolds with potential therapeutic activity.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, complicate structural elucidation, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the two most effective and widely adopted methods for its purification: silica gel column chromatography and recrystallization. We offer detailed, step-by-step protocols, explain the underlying scientific principles for each technique, and provide troubleshooting guidance based on field-proven insights.
Physicochemical Profile of the Target Compound
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The molecule's structure, comprised of a non-polar benzyloxyphenyl group and a moderately polar, basic tetrahydropyridine ring, dictates its behavior in different solvent and stationary phase systems.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₈H₁₉NO | [2][3] |
| Molecular Weight | 265.35 g/mol | [2][3] |
| CAS Number | 778642-53-8 | [2][3] |
| Appearance | Typically an off-white to pale yellow solid. | Inferred from similar aromatic compounds. |
| Polarity | Intermediate. The large aromatic system is non-polar, but the ether linkage and the secondary amine in the tetrahydropyridine ring introduce polarity and a hydrogen bond acceptor/donor site. | Structural Analysis |
| Solubility | Soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF).[4] Sparingly soluble in non-polar solvents like hexanes and poorly soluble in water. | Inferred from structural analogues. |
| Basicity | The secondary amine (pKa ~8-9, estimated) can be protonated by acids, allowing for potential acid-base extraction, though this is not a primary purification method for achieving high purity. | General knowledge of secondary amines. |
Method 1: High-Performance Purification by Flash Column Chromatography
Flash column chromatography is the method of choice for purifying multi-gram quantities of the crude product, offering excellent separation of the target compound from impurities with different polarities.
Principle of Separation
This technique relies on the principles of normal-phase adsorption chromatography.[5] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase (eluent) is a less polar organic solvent or a mixture of solvents. Compounds in the crude mixture are separated based on their differential affinity for the stationary phase.[6]
-
Polar Impurities: Adsorb strongly to the silica gel and elute slowly.
-
Target Compound: Being of intermediate polarity, it adsorbs moderately and elutes at a characteristic rate.
-
Non-polar Impurities: Have minimal interaction with the silica gel and elute quickly.
The key to a successful separation is selecting a mobile phase that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound on a Thin-Layer Chromatography (TLC) plate, as this typically translates to the best separation on a column.
Experimental Protocol
A. Preliminary TLC Analysis
-
Dissolve a small amount of the crude material in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
Recommended Starting System: 70:30 Hexanes:Ethyl Acetate. Adjust the ratio to achieve an Rƒ of ~0.35 for the main spot corresponding to the product.
-
Visualize the spots under UV light (254 nm).
B. Column Preparation and Purification
-
Select a glass column of appropriate size for the amount of crude material.
-
Insert a small cotton or glass wool plug at the bottom of the column.[7]
-
Add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, packing the silica under positive pressure if available.
-
Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[7]
-
Drain the solvent until its level meets the top of the sand layer. Never let the column run dry. [6]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Carefully add the eluent, open the stopcock, and begin collecting fractions.
-
Monitor the elution process by collecting fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Workflow Diagram: Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Method 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds, particularly for the final purification step to obtain material of high crystalline quality. It is often more scalable and cost-effective than chromatography.
Principle of Purification
This method leverages the differences in solubility of the compound and its impurities in a specific solvent at different temperatures.[8] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor upon filtration).
Experimental Protocol
A. Solvent Screening
-
Place a small amount (~20-30 mg) of the crude product into several test tubes.
-
Add a small volume (~0.5 mL) of different solvents to each tube (e.g., ethanol, isopropanol, ethyl acetate, acetone).
-
Observe solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.
-
Heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a high amount of crystalline precipitate is a good candidate. Ethanol is often a suitable choice for tetrahydropyridine derivatives.[9][10]
B. Recrystallization Procedure
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum to obtain the final, purified product.
Workflow Diagram: Recrystallization
Caption: General workflow for purification via recrystallization.
Method Comparison and Purity Assessment
The choice between chromatography and recrystallization depends on the nature of the impurities, the required purity level, and the scale of the purification.
| Parameter | Flash Column Chromatography | Recrystallization |
| Principle | Differential Adsorption | Differential Solubility |
| Best For | Complex mixtures with impurities of varying polarity. | Removing small amounts of impurities from a mostly pure solid. |
| Scale | Milligram to hundreds of grams. | Gram to multi-kilogram. |
| Speed | Relatively fast for small scales (hours). | Can be slower due to cooling times (hours to overnight). |
| Solvent Usage | High. | Moderate. |
| Yield | Generally good, but some loss on the column is inevitable. | Can be very high if the correct solvent is chosen. |
Purity Verification: Regardless of the method used, the purity of the final product must be confirmed. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals corresponding to the desired structure with no significant impurity peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
References
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WIPO Patent Scope. (2004). IL129938 - METHOD FOR THE CRYSTALLIZATION OF A TETRAHYDROPYRIDINE DERIVATIVE... Retrieved from [Link]
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Khan, I., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Retrieved from [Link]
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Demirbas, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH. Retrieved from [Link]
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Patel, J., et al. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved from [Link]
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Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Retrieved from [Link]
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de Oliveira, C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules. Retrieved from [Link]
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Organic Syntheses. (n.d.). A. 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (1). Retrieved from [Link]
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Professor Dave Explains. (2019). Column Chromatography. YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Column chromatography. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 12.2: General Theory of Column Chromatography. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine in Neurotoxicity Studies
Introduction: A Structural Analogue of MPTP and its Implications
The study of neurodegenerative diseases, particularly Parkinson's Disease (PD), has been significantly advanced by the use of neurotoxins that replicate key pathological features of the disease in experimental models. The compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a cornerstone of this research, valued for its ability to induce selective destruction of dopaminergic neurons in the substantia nigra.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of a structural analogue, 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPTP), in neurotoxicity studies.
The Scientific Rationale: Unraveling the Neurotoxic Potential of BPTP
The neurotoxicity of MPTP is not inherent to the molecule itself but is a consequence of its metabolic activation in the brain.[1][4] Understanding this multi-step process is critical for postulating and testing the activity of BPTP.
The MPTP Cascade: A Three-Step Pathway to Neuronal Death
-
Oxidation by Monoamine Oxidase B (MAO-B): MPTP, being a lipophilic molecule, readily crosses the blood-brain barrier. Within the brain, it is primarily taken up by astrocytes and oxidized by MAO-B, an enzyme located on the outer mitochondrial membrane, to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[4] MPDP+ is then further oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[5]
-
Selective Uptake by the Dopamine Transporter (DAT): The cationic MPP+ is released into the extracellular space and is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), for which it has a high affinity.[5] This selective uptake is the primary reason for the specific targeting of dopaminergic neurons.
-
Mitochondrial Dysfunction and Oxidative Stress: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain.[1] This leads to a catastrophic cascade of events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[6]
Hypothesizing the Role of the Benzyloxy Phenyl Group
The critical difference between MPTP and BPTP is the substitution of a benzyloxyphenyl group for the phenyl group at the 4-position of the tetrahydropyridine ring. This substitution could have several profound effects on its neurotoxic potential:
-
Interaction with MAO-B: The bulky benzyloxyphenyl group may sterically hinder the binding of BPTP to the active site of MAO-B, potentially making it a poor substrate or even an inhibitor of the enzyme. Research on other 4-(benzyloxy)phenyl derivatives has explored their potential as MAO-B inhibitors.
-
Properties of the Metabolite: If BPTP is oxidized, the resulting pyridinium ion, 4-[4-(benzyloxy)phenyl]-1-methylpyridinium (BPP+), would have different electronic and steric properties compared to MPP+. This could affect its affinity for the dopamine transporter.
-
Mitochondrial Toxicity: The ability of the potential BPP+ metabolite to inhibit Complex I of the mitochondrial electron transport chain may differ from that of MPP+.
Therefore, a systematic investigation is required to determine if BPTP follows the same neurotoxic pathway as MPTP.
Visualizing the Potential Metabolic Pathway of BPTP
The following diagram illustrates the hypothetical metabolic activation pathway of BPTP, drawing a parallel to the known pathway of MPTP.
Caption: Hypothetical metabolic pathway of BPTP, modeled after MPTP neurotoxicity.
Experimental Protocols for Assessing Neurotoxicity
The following protocols are designed as a tiered approach to systematically evaluate the neurotoxic potential of BPTP.
Tier 1: In Vitro Characterization
The initial phase focuses on cell-free and cell-based assays to determine if BPTP interacts with the key molecular players in the MPTP neurotoxic cascade.
Protocol 1.1: MAO-B Substrate/Inhibitor Assay
-
Objective: To determine if BPTP is a substrate or an inhibitor of MAO-B.
-
Methodology:
-
Utilize a commercially available MAO-B inhibitor screening kit or purified human recombinant MAO-B.
-
For substrate analysis, incubate MAO-B with BPTP and measure the production of hydrogen peroxide or the conversion of BPTP to its oxidized metabolites using HPLC.
-
For inhibitor analysis, incubate MAO-B with a known substrate (e.g., benzylamine) in the presence of varying concentrations of BPTP. Measure the inhibition of substrate metabolism.
-
Include MPTP as a positive control for a known MAO-B substrate.
-
-
Interpretation:
-
If BPTP is metabolized by MAO-B, it has the potential to be a pro-neurotoxin.
-
If BPTP inhibits MAO-B, it may have neuroprotective properties.
-
If BPTP neither inhibits nor is metabolized by MAO-B, it is unlikely to be a pro-neurotoxin via the classical MPTP pathway.
-
Protocol 1.2: In Vitro Neurotoxicity in Dopaminergic Cell Lines
-
Objective: To assess the direct toxicity of BPTP and its potential oxidized metabolite (BPP+, which would need to be synthesized separately) on dopaminergic neurons.
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for studying MPP+-induced toxicity.
-
Methodology:
-
Culture SH-SY5Y cells under standard conditions.
-
Treat cells with a range of concentrations of BPTP and synthesized BPP+.
-
Include MPP+ as a positive control for inducing cell death.
-
After 24-48 hours, assess cell viability using assays such as MTT, LDH release, or live/dead cell staining.
-
Measure markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., ROS production).
-
-
Interpretation:
-
Toxicity from BPP+ but not BPTP would support the hypothesis that metabolic activation is required.
-
Toxicity from BPTP itself would indicate a different mechanism of action.
-
Lack of toxicity from either compound would suggest a low neurotoxic potential.
-
| Parameter | Assay | Positive Control | Expected Outcome if BPTP is Neurotoxic |
| Cell Viability | MTT, LDH Release | MPP+ | Decreased viability with BPP+ treatment. |
| Apoptosis | Caspase-3 Activity | MPP+ | Increased caspase-3 activity with BPP+ treatment. |
| Oxidative Stress | ROS Production (e.g., DCFDA) | MPP+ | Increased ROS production with BPP+ treatment. |
| Mitochondrial Function | Mitochondrial Membrane Potential | MPP+ | Depolarization of mitochondrial membrane with BPP+ treatment. |
Table 1: In Vitro Neurotoxicity Assessment Parameters
Tier 2: In Vivo Studies in Rodent Models
Should in vitro data suggest that BPTP is a pro-neurotoxin, in vivo studies in mice are the next logical step. The C57BL/6 mouse strain is particularly sensitive to MPTP-induced neurotoxicity.
Protocol 2.1: Acute and Sub-chronic Dosing Regimens
-
Objective: To determine if systemic administration of BPTP leads to dopaminergic neurodegeneration in mice.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Methodology:
-
Acute Model: Administer BPTP via intraperitoneal (i.p.) injection at various doses (e.g., 10, 20, 40 mg/kg) daily for 5-7 days. A parallel group will receive MPTP (e.g., 20-30 mg/kg) as a positive control.
-
Sub-chronic Model: Administer a lower dose of BPTP over a longer period (e.g., 3-4 weeks) to mimic a more progressive neurodegeneration.
-
Monitor animals for any overt behavioral changes.
-
Sacrifice animals 7-21 days after the final dose.
-
-
Endpoints for Analysis:
-
Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.
-
Behavioral Testing: Assess motor function using tests such as the rotarod, pole test, or open-field test.
-
| Parameter | Method | Positive Control | Expected Outcome if BPTP is Neurotoxic |
| Striatal Dopamine and Metabolites | HPLC | MPTP | Significant reduction in dopamine, DOPAC, and HVA levels. |
| Dopaminergic Neuron Survival in Substantia Nigra | Tyrosine Hydroxylase IHC | MPTP | Significant loss of TH-positive neurons. |
| Dopaminergic Terminal Density in Striatum | Tyrosine Hydroxylase IHC | MPTP | Reduced density of TH-positive fibers. |
| Motor Coordination and Balance | Rotarod Test | MPTP | Decreased latency to fall. |
Table 2: In Vivo Neurotoxicity Assessment Parameters
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments to characterize the neurotoxic potential of BPTP.
Caption: A decision-tree workflow for the neurotoxicological assessment of BPTP.
Safety and Handling Precautions
Given its structural similarity to MPTP, a potent neurotoxin, this compound should be handled with extreme caution until its toxicological profile is fully understood. All handling should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The study of novel tetrahydropyridine analogues like BPTP is a valuable endeavor in neurotoxicology and Parkinson's disease research. While there is a lack of direct evidence for the neurotoxicity of BPTP, the experimental framework provided in these application notes offers a robust and scientifically sound approach to its investigation. By systematically evaluating its interaction with MAO-B, its potential metabolite's effect on dopaminergic neurons, and its in vivo consequences, researchers can definitively characterize the neurotoxic profile of this compound. This structured approach ensures that the investigation is both thorough and grounded in the established mechanisms of related neurotoxins, paving the way for a clear understanding of BPTP's biological activity.
References
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Naiman, N., Rollema, H., Johnson, E., & Castagnoli, N. Jr. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology, 3(2), 133-138. [Link]
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Choi, W. G., et al. (2019). Batryticatus Bombyx Protects Dopaminergic Neurons Against MPTP-Induced Neurotoxicity by Inhibiting Oxidative Damage. Antioxidants, 8(12), 574. [Link]
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Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. [Link]
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Heikkila, R. E., Manzino, L., Cabbat, F. S., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451-1453. [Link]
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Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 274(1-2), 1-8. [Link]
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Tipton, K. F., & Singer, T. P. (1993). Advances in our understanding of the mechanisms of the neurotoxicity of MPTP and related compounds. Journal of neurochemistry, 61(4), 1191-1206. [Link]
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Langston, J. W., Ballard, P., Tetrud, J. W., & Irwin, I. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979-980. [Link]
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Mayer, R. A., Kindt, M. V., & Heikkila, R. E. (1986). 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects. Journal of neurochemistry, 47(4), 1073-1079. [Link]
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Kaur, D., & Andersen, J. K. (2004). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Neurotoxicology, 25(1-2), 185-192. [Link]
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Sriram, K., Pai, K. S., & Boyd, M. R. (1997). The MPTP mouse model of Parkinson's disease: a critical review. Neuroscience & Biobehavioral Reviews, 21(4), 439-450. [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]
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Przedborski, S., Levivier, M., & Jiang, H. (1995). Dose-dependent lesions of the dopaminergic system in the C57BL/6 mouse by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Neuroscience, 67(3), 665-674. [Link]
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Application Notes and Protocols for the In Vitro Characterization of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Introduction: Unveiling the Neurotoxic Potential of a Novel MPTP Analog
The study of neurotoxic compounds is fundamental to understanding the pathogenesis of neurodegenerative disorders like Parkinson's disease. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a potent and selective dopaminergic neurotoxin that has been instrumental in creating animal and cellular models of parkinsonism.[1][2][3] Its toxicity is a multi-step process involving metabolic activation and intracellular accumulation, leading to mitochondrial dysfunction and cell death.[4][5][6]
This guide focuses on 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPT) , a structural analog of MPTP. While the specific biological activities of BPT are not extensively documented, its structural similarity to MPTP warrants a thorough investigation into its potential neurotoxic properties. The presence of a bulky benzyloxy group at the para-position of the phenyl ring may significantly influence its interaction with biological targets compared to MPTP.[7] This document provides a comprehensive framework for the in vitro experimental design to characterize BPT, from elucidating its mechanism of action to quantifying its cytotoxic effects. The protocols herein are designed for researchers in neuropharmacology, toxicology, and drug development, using the well-established human neuroblastoma SH-SY5Y cell line as a model system. This cell line is a relevant model as it expresses key components for MPTP toxicity, such as the dopamine transporter (DAT) and monoamine oxidase (MAO).[8][9][10]
Hypothesized Mechanism of Action: A Framework Based on the MPTP Model
The neurotoxic cascade of MPTP is a well-defined process that serves as a robust hypothetical model for investigating BPT.[4][6][11] The proposed pathway involves several critical steps, each of which is a potential point of convergence or divergence for the activity of BPT.
-
Cellular Uptake and Metabolism: MPTP, being lipophilic, readily crosses the blood-brain barrier in vivo.[3] In the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in glial cells, to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[3][6] A critical question for BPT is whether its para-substituted benzyloxy group affects its ability to be a substrate for MAO-B. Structure-activity relationship studies on MPTP analogs suggest that bulky para-substituents can create steric hindrance, potentially reducing the rate of MAO-mediated oxidation.[7]
-
Selective Accumulation in Dopaminergic Neurons: The toxicity of MPP+ is exquisitely targeted to dopaminergic neurons due to its high affinity for the dopamine transporter (DAT).[11] MPP+ is actively transported into these neurons, leading to its concentration at micromolar levels. The structural integrity of the DAT is mandatory for MPTP-induced neurotoxicity. The affinity of the putative oxidized metabolite of BPT for DAT is a key determinant of its potential selective toxicity.
-
Mitochondrial Impairment and Oxidative Stress: Once inside the neuron, MPP+ is sequestered by mitochondria. Here, it potently inhibits Complex I (NADH dehydrogenase) of the electron transport chain.[4] This inhibition disrupts ATP synthesis, leading to an energy crisis. Furthermore, the blockade of the electron transport chain results in the generation of reactive oxygen species (ROS), such as superoxide radicals, inducing a state of severe oxidative stress.[6]
-
Execution of Cell Death: The combination of energy failure and overwhelming oxidative damage culminates in neuronal death, likely through apoptotic and necrotic pathways.
This hypothesized cascade provides a clear roadmap for the experimental validation of BPT's neurotoxic potential.
Caption: Workflow for the in vitro toxicological assessment of BPT.
Detailed Application Protocols
Protocol 1: Culture of SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a cornerstone for in vitro models of Parkinson's disease because these cells possess a dopamine transporter and monoamine oxidase activity, making them susceptible to MPTP-like neurotoxins. [8][9][10]
-
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks and multi-well plates
-
-
Procedure:
-
Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
For passaging, aspirate the old medium and wash cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at a desired density (e.g., 1 x 10^4 cells/well in a 96-well plate for cytotoxicity assays).
-
Allow cells to adhere and grow for 24 hours before treating with BPT.
-
Protocol 2: Preparation of BPT Stock and Working Solutions
Proper handling and solubilization of the test compound are critical for reproducible results.
-
Materials:
-
This compound (BPT) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of BPT in DMSO. Ensure the powder is completely dissolved.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the BPT stock solution.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Causality Insight: A vehicle control (medium with the same final concentration of DMSO used for the highest BPT concentration) must be included in all experiments to account for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.5%.
-
Protocol 3: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. [10]
-
Materials:
-
Cells seeded in a 96-well plate and treated with BPT
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and treat with a range of BPT concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe CM-H2DCFDA, which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or serum-free medium
-
Positive control (e.g., H2O2 or MPP+)
-
-
Procedure:
-
Seed SH-SY5Y cells and treat with BPT at selected concentrations (e.g., IC25 and IC50) for a relevant time period (e.g., 6-24 hours).
-
Wash the cells twice with warm HBSS.
-
Load the cells with 5-10 µM CM-H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Trustworthiness Check: Include a positive control (e.g., 100 µM H2O2 for 1 hour) to validate the assay's responsiveness.
-
Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is a hallmark of mitochondrial dysfunction and an early indicator of apoptosis. [7]Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
TMRM dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Hoechst 33342 stain (for cell normalization)
-
-
Procedure:
-
Seed SH-SY5Y cells and treat with BPT as in the ROS assay.
-
In the last 30 minutes of the BPT treatment, add TMRM (e.g., 100 nM) and Hoechst 33342 (e.g., 1 µg/mL) directly to the culture medium.
-
Incubate for 30 minutes at 37°C.
-
Wash cells gently with warm HBSS.
-
Measure the fluorescence intensity of TMRM (Excitation/Emission ~548/573 nm) and Hoechst (Excitation/Emission ~350/461 nm).
-
Normalize the TMRM signal to the Hoechst signal to account for differences in cell number.
-
Self-Validation: Include wells treated with FCCP (e.g., 10 µM), a potent mitochondrial uncoupler, which should cause a dramatic drop in TMRM fluorescence, confirming the assay is working correctly.
-
Data Presentation and Interpretation
Quantitative data should be summarized to clearly demonstrate dose-dependent effects. The half-maximal inhibitory concentration (IC50) for cytotoxicity should be calculated using non-linear regression analysis.
Table 1: Hypothetical Cytotoxicity Data for BPT in SH-SY5Y Cells (48h Treatment)
| BPT Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.235 | 0.091 | 98.8 |
| 1 | 1.198 | 0.077 | 95.8 |
| 10 | 0.950 | 0.065 | 76.0 |
| 25 | 0.635 | 0.051 | 50.8 |
| 50 | 0.310 | 0.042 | 24.8 |
| 100 | 0.155 | 0.033 | 12.4 |
| From this data, the estimated IC50 value would be approximately 25 µM. |
References
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Boyce, R. W., & Beal, M. F. (1992). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP. Journal of Neurochemistry, 59(5), 1827–1835. [Link]
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Connolly, N. M. C., Theurey, P., Adam-Vizi, V., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation, 25(3), 542–572. [Link]
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Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. British journal of pharmacology, 142(2), 231–255. [Link]
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Lee, S. Y., Lee, J. W., & Lee, H. J. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. Frontiers in pharmacology, 9, 393. [Link]
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Limsirichaikul, S., & Charoensuk, V. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Molecules, 28(10), 4079. [Link]
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Przedborski, S., & Jackson-Lewis, V. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental health perspectives, 106(Suppl 2), 589. [Link]
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Singer, T. P., & Ramsay, R. R. (1990). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). FEBS letters, 274(1-2), 1–5. [Link]
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Takahashi, N., & Kanai, Y. (2002). Role of dopamine transporter against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice. Journal of pharmacological sciences, 90(1), 1–6. [Link]
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Zhang, L., & Wang, H. (2021). Mfn2 Overexpression Attenuates MPTP Neurotoxicity In Vivo. International Journal of Molecular Sciences, 22(2), 643. [Link]
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Hare, D. J., Adlard, P. A., Doble, P. A., & Finkelstein, D. I. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 91-109. [Link]
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Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. [Link]
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Application Notes & Protocols: Utilizing Tetrahydropyridine-Based Neurotoxins in Animal Models of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
I. Introduction: Modeling Parkinson's Disease with Neurotoxins
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the profound loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] This neuronal death leads to a depletion of dopamine in the striatum, manifesting as cardinal motor symptoms including tremor, rigidity, bradykinesia, and postural instability.[1][3] To investigate the pathophysiology of PD and to test novel therapeutic strategies, researchers rely on animal models that recapitulate key features of the disease.
Among the most widely used and validated are neurotoxin-based models, particularly those employing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[4][5] The compound specified in the topic, 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine, is a structural analog of MPTP. While specific research on this benzyloxy-derivative is not widespread, the foundational principles, experimental designs, and analytical protocols are directly derived from the extensive body of work on the MPTP model. Therefore, this guide will focus on the robust and well-characterized MPTP paradigm as the definitive framework for conducting research with this class of tetrahydropyridine neurotoxins.
The MPTP model's utility lies in its ability to selectively destroy nigrostriatal dopaminergic neurons, mimicking a core pathological hallmark of PD.[6][7] Depending on the administration protocol, MPTP can induce varying degrees of dopamine depletion, nigral cell loss, and corresponding behavioral deficits.[4][5] This document provides an in-depth guide to the mechanism, application, and validation of this critical preclinical model.
II. Mechanism of MPTP-Induced Neurotoxicity
Understanding the mechanism of MPTP neurotoxicity is fundamental to designing and interpreting experiments. The process is a classic example of a "protoxin" that requires metabolic activation to exert its toxic effects.
-
Systemic Administration & CNS Penetration: Being highly lipophilic, MPTP readily crosses the blood-brain barrier after systemic administration.[5][8]
-
Conversion to MPP+: Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), which is predominantly located in glial cells (specifically astrocytes), into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[5][8][9]
-
Selective Uptake: MPP+ is then selectively taken up into dopaminergic neurons via the high-affinity dopamine transporter (DAT).[7][10][11] This selective uptake is the primary reason for the specific targeting of the nigrostriatal dopamine system.
-
Mitochondrial Impairment: Once inside the dopaminergic neuron, MPP+ is actively sequestered by mitochondria. Here, it potently inhibits Complex I of the electron transport chain.[9][12]
-
Cell Death Cascade: Inhibition of Complex I leads to a catastrophic failure of cellular energy production (ATP depletion) and a massive increase in oxidative stress through the generation of reactive oxygen species (ROS).[12][13] This combination of energy failure and oxidative damage triggers a cell death cascade, leading to the demise of dopaminergic neurons.[13]
Caption: Mechanism of MPTP-induced dopaminergic neurotoxicity.
III. Animal Model Selection
The choice of animal model is a critical decision that depends on the specific research question, budget, and available resources. The neurotoxic effects of MPTP have been demonstrated in multiple species, but rodents, particularly mice, are the most common.[14]
| Animal Model | Key Advantages | Key Disadvantages | Primary Use Cases |
| Mouse (Mus musculus) | Cost-effective, short breeding cycle, well-characterized genetics (esp. C57BL/6 strain), vast array of behavioral tests available.[5][14] | Does not fully replicate all motor deficits of human PD.[5] High mortality with some acute protocols.[14] Some strains are resistant.[5][14] | Initial screening of neuroprotective compounds, mechanistic studies, genetic interaction studies. |
| Rat (Rattus norvegicus) | Larger brain size facilitates surgical procedures (e.g., 6-OHDA model). More complex behavioral repertoire. | Generally resistant to systemic MPTP due to differences in MAO-B activity.[5] The 6-OHDA model is more common.[15] | Studies requiring direct intrastriatal toxin injection (6-OHDA model), testing symptomatic therapies.[16] |
| Non-Human Primate | Most closely recapitulates the full spectrum of human PD motor symptoms (tremor, rigidity, bradykinesia).[11] High predictive validity for therapies. | Extremely high cost, significant ethical considerations, complex husbandry. | Gold-standard for preclinical validation of promising therapies before human trials. |
| Cat (Felis catus) | Develops Parkinson-like motor symptoms. Shows potential for motor recovery, making it useful for studying compensatory mechanisms.[17] | Less common, fewer standardized protocols and reagents available compared to rodents. | Investigating compensatory neurochemical changes and mechanisms of motor recovery.[17] |
Expert Insight: For most research programs, the C57BL/6 mouse strain is the model of choice for MPTP studies. This strain is highly sensitive to the toxin, providing a reproducible and robust loss of dopaminergic neurons.[5][14] It is crucial to use adult mice (at least 8-10 weeks old) as younger animals may show inconsistent results.[3]
IV. Experimental Protocols
A successful MPTP study requires meticulous attention to safety, protocol execution, and a multi-faceted approach to assessment.
Caption: General experimental workflow for an MPTP mouse study.
PART 1: Safety and Handling of MPTP
WARNING: MPTP is a potent human neurotoxin that can cause irreversible Parkinsonian symptoms. All handling must be performed with extreme caution in accordance with institutional safety protocols.
-
Engineering Controls: Always handle MPTP powder and solutions inside a certified chemical fume hood or an exhausted Class II biological safety cabinet.[18]
-
Personal Protective Equipment (PPE): Wear a lab coat, double gloves, and safety glasses at all times.
-
Deactivation: All contaminated surfaces, disposable materials (e.g., pipette tips, tubes, absorbent pads), and animal bedding from the first 72 hours post-injection must be deactivated.[18] A freshly prepared 10% bleach solution is effective for this purpose; allow a contact time of at least 10 minutes.[18]
-
Storage: Store MPTP in a locked, secure location, clearly labeled as a potent neurotoxin.[18]
PART 2: MPTP Preparation and Administration Regimens
The choice of dosing regimen dictates the severity and progression of the dopaminergic lesion.[4][14] MPTP hydrochloride salt is typically dissolved in sterile 0.9% saline.
| Regimen | Typical Protocol (C57BL/6 Mice) | Expected Outcome | Rationale / Causality |
| Acute | Four injections of 18-20 mg/kg, intraperitoneally (i.p.) or subcutaneously (s.c.), spaced 2 hours apart on a single day.[3][19] | Rapid and severe depletion of striatal dopamine (up to 90%) and significant loss of SNpc neurons (40-50%).[14][19] High mortality rate can occur.[14] | Overwhelms the brain's metabolic and antioxidant capacities, leading to rapid, widespread neuronal death. Useful for studying acute cell death mechanisms. |
| Sub-acute | One injection of 30 mg/kg (i.p.) daily for 5 consecutive days.[19][20] | Robust loss of dopaminergic neurons (40-50%) and stable dopamine depletion.[21] Lower mortality than acute models. | Allows for some compensatory responses but still produces a significant and reliable lesion. Often preferred for testing neuroprotective agents.[20] |
| Chronic | Lower daily doses (e.g., 3-4 mg/kg, s.c.) administered over a longer period (e.g., 28-35 days).[19][21] | More progressive and gradual loss of neurons, which may better mimic the slow progression of human PD.[14] | Avoids acute toxicity and may engage different or more subtle pathological pathways, such as protein aggregation and inflammation. |
Protocol: Sub-acute MPTP Administration
-
Animal Selection: Use adult male C57BL/6 mice (10-12 weeks old).[3] Group house animals and allow them to acclimate for at least one week before the experiment.
-
MPTP Solution Preparation: Inside a chemical fume hood, weigh MPTP hydrochloride powder and dissolve in sterile 0.9% saline to a final concentration of 3.0 mg/mL. This allows for a 10 mL/kg injection volume to achieve a 30 mg/kg dose. Prepare this solution fresh daily.
-
Injection Procedure:
-
Weigh each mouse daily to ensure accurate dosing.
-
Administer 30 mg/kg of MPTP solution via intraperitoneal (i.p.) injection.
-
The control group receives an equivalent volume of sterile saline.
-
Repeat this procedure for 5 consecutive days.
-
-
Post-Injection Monitoring: Monitor animals closely for signs of distress. House injected mice in designated cages with appropriate hazard labeling for at least 72 hours post-final injection before moving to clean cages (with proper decontamination procedures).[18]
PART 3: Behavioral Assessment of Motor Function
Behavioral testing should be conducted after the lesion has stabilized, typically between 7 and 21 days after the final MPTP injection.[3][22]
-
Open Field Test: This test assesses general locomotor activity and exploratory behavior.[23][24] MPTP-lesioned mice typically show a significant reduction in horizontal and vertical (rearing) movements.[6][25]
-
Rotarod Test: This task evaluates motor coordination and balance.[16][23] Mice are placed on a rotating rod of accelerating speed, and the latency to fall is measured. MPTP-treated mice often exhibit a shorter latency to fall.
-
Pole Test: This test measures bradykinesia and postural instability. A mouse is placed head-up on top of a vertical pole, and the time to turn around and descend is recorded. Lesioned mice take significantly longer to orient themselves and descend the pole.[20][23]
-
Gait Analysis: Assesses fine motor control and coordination by analyzing paw placement and stride length as the mouse walks down a narrow corridor.[23][24] MPTP-lesioned mice often display a shorter stride length, analogous to the shuffling gait seen in PD patients.[23]
PART 4: Post-mortem Neurochemical and Histological Analysis
Endpoint analyses are crucial to validate the extent of the dopaminergic lesion and correlate it with behavioral outcomes.
Protocol: Striatal Neurotransmitter Analysis via HPLC
-
Tissue Dissection: Following euthanasia, rapidly dissect the brain on an ice-cold surface. Isolate the striata, weigh them, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Sample Preparation: Homogenize the striatal tissue in an appropriate acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines. Centrifuge at high speed (e.g., 15,000 x g) at 4°C.
-
HPLC-ECD Analysis: Filter the supernatant and inject it into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Quantification: Calculate the concentrations of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), by comparing peak areas to those of known standards.[15][19] A successful lesion is typically defined by a >70-90% reduction in striatal dopamine content compared to saline-treated controls.[15][20]
Protocol: Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Preparation: Perfuse animals transcardially with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brain into coronal slices (e.g., 30-40 µm) using a cryostat, focusing on the regions containing the SNpc and the striatum.
-
Immunostaining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites using a blocking solution (e.g., normal goat serum).
-
Incubate sections with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis and a marker for dopaminergic neurons.[20]
-
Incubate with a corresponding biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.
-
Visualize the staining using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.[19]
-
-
Quantification:
-
SNpc Neuron Count: Use unbiased stereology, the gold standard method, to estimate the total number of TH-positive neurons in the SNpc.[14][26] This provides an accurate measure of cell loss.
-
Striatal Fiber Density: Quantify the optical density of TH-positive nerve terminals in the striatum using imaging software like ImageJ.[26][27] This reflects the degree of dopaminergic denervation.
-
V. References
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's disease, 1(1), 19–33. [Link]
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Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]
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Schneider, J. S., & Yuwiler, A. (1989). Neurochemical evaluation of the striatum in symptomatic and recovered MPTP-treated cats. Brain research, 500(1-2), 175–182. [Link]
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Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. [Link]
-
Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
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Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19-33. [Link]
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Fleming, S. M., Ekhator, O. R., & Ghisays, V. (2013). Behavioral phenotyping of mouse models of Parkinson's Disease. Journal of Parkinson's disease, 3(2), 135-146. [Link]
-
Sharma, N., & Jamwal, S. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain sciences, 11(10), 1339. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]
-
Santoro, M., Fadda, P., Klephan, K. J., Hull, C., Teismann, P., Platt, B., & Riedel, G. (2023). Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease. Journal of neurochemistry, 164(2), 121–142. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]
-
Bove, J., & Perier, C. (2012). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in pharmacology, 3, 176. [Link]
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Fleming, S. M., Ekhator, O. R., & Ghisays, V. (2010). Behavioral phenotyping of mouse models of Parkinson's disease. Behavioural brain research, 211(1), 1-10. [Link]
-
Maze Engineers. (2018). Rodent Models of Parkinson's Disease: A General Overview. Retrieved from [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141-151. [Link]
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Fredriksson, A., & Archer, T. (1994). MPTP-induced behavioural and biochemical deficits: a parametric analysis. Journal of neural transmission. Parkinson's disease and dementia section, 7(2), 123–132. [Link]
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Geertsma, H. M., et al. (2022). Assessment of Dopaminergic Neurodegeneration in Mice. Methods in Molecular Biology, 2515, 151-169. [Link]
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Geertsma, H. M., et al. (2022). Assessment of Dopaminergic Neurodegeneration in Mice. Methods in Molecular Biology, 2515, 151-169. [Link]
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Berezhnoy, D. S., et al. (2023). Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Zhang, Q. S., et al. (2017). Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease. Acta pharmacologica Sinica, 38(10), 1317–1328. [Link]
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González-Garrido, J. A., et al. (2024). Insights into Parkinson's Disease Pathology Focusing on Glial Response and Apoptosis in a Classic Rat Model of Dopaminergic Degeneration. International Journal of Molecular Sciences, 25(3), 1690. [Link]
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Zang, L., et al. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical research in toxicology, 3(2), 133-138. [Link]
-
Jo, A., et al. (2019). Batryticatus Bombyx Protects Dopaminergic Neurons Against MPTP-Induced Neurotoxicity by Inhibiting Oxidative Damage. Frontiers in pharmacology, 10, 1373. [Link]
-
Geertsma, H. M., et al. (2022). Assessment of Dopaminergic Neurodegeneration in Mice. Methods in Molecular Biology, 2515, 151-169. [Link]
-
Alda, D., et al. (2022). Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson's disease following deep brain stimulation. Frontiers in Neurology, 13, 977873. [Link]
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Asanuma, M., et al. (2004). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 24(6), 245-252. [Link]
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Singer, T. P., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences, 515, 221-233. [Link]
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Singer, T. P., & Ramsay, R. R. (1990). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 274(1-2), 1-8. [Link]
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Jenner, P., & Marsden, C. D. (1986). The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease. Journal of neural transmission. Supplementum, 20, 11-39. [Link]
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Chen, M., et al. (2014). Benzyl butyl phthalate exposure impairs learning and memory and attenuates neurotransmission and CREB phosphorylation in mice. Food and Chemical Toxicology, 71, 81-89. [Link]
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Singer, T. P., et al. (1987). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Annals of the New York Academy of Sciences, 515, 221-233. [Link]
-
Wikipedia. (n.d.). MPTP. Retrieved from [Link]
-
De-Miguel, F. F., et al. (2003). Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The Journal of neuroscience, 23(24), 8493-8499. [Link]
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Connor, D. T., et al. (1986). 3-(aminoalkyl)-1,2,3,4-tetrahydro-5H-[14]benzopyrano[3,4-c] pyridin-5-ones as potential anticholinergic bronchodilators. Journal of medicinal chemistry, 29(7), 1145-1151. [Link]
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McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of medicinal chemistry, 60(20), 8369-8384. [Link]
-
Lobera, M., et al. (2018). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of medicinal chemistry, 61(23), 10149-10160. [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 8. MPTP - Wikipedia [en.wikipedia.org]
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- 10. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Batryticatus Bombyx Protects Dopaminergic Neurons Against MPTP-Induced Neurotoxicity by Inhibiting Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Neurochemical evaluation of the striatum in symptomatic and recovered MPTP-treated cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 19. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Welcome to the technical support center for the synthesis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and obtain high-purity product. Our approach is grounded in mechanistic principles to empower you to troubleshoot effectively.
Introduction: The Synthetic Challenge
This compound is a valuable scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. The most common and versatile method for constructing the C4-aryl bond is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction joins an arylboronic acid or ester with a vinyl triflate or halide on the tetrahydropyridine ring. This guide will focus primarily on optimizing this key transformation.
Troubleshooting Guide & FAQs
This section is structured to address the most frequently encountered issues during the synthesis.
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion of my starting materials. What are the primary factors to investigate?
A1: Low conversion in a Suzuki coupling is a common issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the quality of your reagents.
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Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can halt the catalytic cycle before it even begins.
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Troubleshooting:
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Use a Pd(0) Source: Consider using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state.
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Ligand Choice: The phosphine ligand is critical. For coupling with vinyl triflates, bulky, electron-rich phosphine ligands can significantly improve catalytic activity. Ensure your ligand has not been oxidized through improper storage.
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Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the unwanted homocoupling of your boronic acid.
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Troubleshooting:
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Thorough Degassing: Ensure your solvent is rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
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Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
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Reagent Quality: The purity of your starting materials is paramount.
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Troubleshooting:
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Boronic Acid Stability: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation, especially if they are electron-rich. Use fresh, high-purity boronic acid.
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Vinyl Triflate Integrity: The vinyl triflate of N-Boc-1,2,3,6-tetrahydropyridin-4-one can be unstable. Ensure it has been properly synthesized and stored.
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Q2: I'm observing a significant amount of a side product that appears to be just the de-boronated benzyloxyphenyl starting material. What is causing this and how can I minimize it?
A2: This side product is the result of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.
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Causality: This reaction is often promoted by the presence of water and a strong base, which can protonate the aryl group after it has been activated.
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Troubleshooting:
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Milder Base: Strong bases like NaOH can accelerate this side reaction. Switch to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
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Anhydrous Conditions: While some water can be beneficial for the Suzuki reaction, excessive amounts can promote protodeboronation. Using a carefully controlled amount of water or switching to anhydrous conditions can be effective.
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Boronic Esters: Consider converting your boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally less susceptible to protodeboronation.
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Q3: My reaction is complete, but I am struggling to isolate the pure product. What are some effective purification strategies?
A3: Purification of tetrahydropyridine derivatives can be challenging due to their basic nature and potential for co-elution with residual catalyst and ligands.
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Troubleshooting:
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Catalyst Removal: Palladium residues can often be removed by filtering the reaction mixture through a pad of Celite®. For more stubborn residues, treatment with a palladium scavenger may be necessary.
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Chromatography: Column chromatography on silica gel is the most common method.[1]
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Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is often effective.
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Tailing Reduction: The basic nitrogen atom in the tetrahydropyridine ring can interact with the acidic silica gel, causing streaking or "tailing" of the product spot on TLC and during column chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be an excellent final purification step.[1]
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Optimized Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust method for the synthesis of N-Boc-4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine, a key intermediate. The final deprotection step to yield the target compound is also described.
Part 1: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
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Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
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Solvent Addition and Degassing: Add a solvent mixture of toluene, ethanol, and water (in a 4:1:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
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Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-Boc protected product.
Part 2: N-Boc Deprotection
Caption: Workflow for N-Boc Deprotection.
Step-by-Step Methodology:
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Dissolution: Dissolve the N-Boc-4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine in dichloromethane (DCM).
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Acid Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC until the starting material is consumed.
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Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
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Neutralization and Extraction: Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.
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Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography is typically not required if the coupling reaction was clean.
Expected Yields and Comparative Data
The yield of 4-aryl-1,2,5,6-tetrahydropyridine derivatives can vary significantly based on the chosen methodology and specific substrates. The Suzuki coupling approach generally provides good to excellent yields.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine | 4-(Benzyloxy)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 12 | ~85-92 | Adapted from[2] |
| 3-Bromo-N-methylpyridinium salt | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 100 | 8 | 92 | [1] |
| N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine | Arylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | 16 | >90 | Adapted from[3] |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. A simplified catalytic cycle is presented below.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-triflate (C-OTf) bond of the tetrahydropyridine starting material, forming a Pd(II) complex. A failure at this stage often points to an inactive catalyst.
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Transmetalation: The benzyloxyphenyl group is transferred from the boron atom to the palladium center. This step is facilitated by the base, which activates the boronic acid. Issues here can arise from an inappropriate base or decomposition of the boronic acid.
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Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst. This step is typically fast and irreversible.
By methodically addressing each potential point of failure within this cycle, you can systematically diagnose and resolve issues in your synthesis, leading to improved yields and a more robust process.
References
-
Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Biointerface Research in Applied Chemistry, 2022.
-
Deprotection of different N-Boc-compounds. ResearchGate.
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit, 2024.
-
Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process. Google Patents, EP0965588A1.
-
Buchwald–Hartwig amination. Wikipedia.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020.
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing, 2017.
-
Application Note – N-Boc deprotection. Sigma-Aldrich.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Buchwald-Hartwig Coupling. Organic Synthesis.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
-
One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences, 2017.
-
Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. PubMed.
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
-
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health, 2022.
-
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, 2000.
-
A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines. Google Patents, CN106543062A.
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central, 2024.
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 2024.
-
Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. ResearchGate.
-
Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. MDPI, 2024.
-
Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Can. Madridge Publishers, 2019.
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Nature, 2024.
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA.
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Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. PubMed.
-
Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. PubMed Central, 2022.
Sources
- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Technical Support Center: 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Document ID: TSD-BP-4412-01
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine. The purity of this compound is critical for the reliability and reproducibility of experimental results. This document provides a comprehensive overview of common impurities, their origins, and troubleshooting strategies to ensure the integrity of your research. Our approach is grounded in established analytical principles and practical laboratory experience to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my sample of this compound?
A1: Impurities can generally be categorized as starting materials, reagents, intermediates, by-products from the synthesis, and degradation products. For this specific compound, common impurities may include unreacted starting materials like 4-(benzyloxy)phenyl precursors, residual reagents, and by-products from side reactions such as over-reduction or incomplete benzylation. Degradation products can also arise from exposure to air, light, or elevated temperatures.
Q2: How can I identify the impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[] For structural elucidation of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[][2] These methods provide detailed information about the molecular weight and structure of the impurities.[][3][4]
Q3: What is an acceptable level of purity for my experiments?
A3: The required purity level depends on the specific application. For early-stage research and development, a purity of >95% is often acceptable. However, for applications in drug development and clinical trials, much higher purity levels (>99.5%) are typically required, with stringent controls on specific impurities, especially those that could be genotoxic.
Q4: How should I store this compound to minimize degradation?
A4: To minimize the formation of degradation products, the compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Light-sensitive compounds can undergo photochemical degradation, and exposure to air can lead to oxidation.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments related to impurities in this compound.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Question: I am seeing several unexpected small peaks in my HPLC analysis of a freshly synthesized batch. What could be their source?
Answer:
Unexpected peaks in your HPLC chromatogram are indicative of impurities. The source of these impurities can often be traced back to the synthetic route. Let's consider a common synthetic pathway to understand the potential by-products.
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Unreacted Starting Materials and Intermediates: The synthesis of this compound often involves multiple steps. Incomplete reactions at any stage can lead to the carryover of starting materials or intermediates into the final product.
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By-products of N-Debenzylation: If a debenzylation step is part of your synthesis, you might see by-products. For instance, partial debenzylation can occur during catalytic hydrogenation intended to saturate a double bond.[6] The choice of catalyst and reaction conditions is crucial to minimize this side reaction. Various methods for N-debenzylation, such as using ammonium formate as a hydrogen transfer agent, have been developed to offer milder and more selective alternatives.[7]
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Oxidation Products: Tetrahydropyridine derivatives can be susceptible to oxidation, especially if exposed to air for prolonged periods. This can lead to the formation of corresponding pyridinium species or other oxidation by-products.
Experimental Protocol: Purity Analysis by HPLC
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Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.
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Sample Preparation: Accurately weigh and dissolve a sample of your compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
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Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the main compound and expected impurities have significant absorbance.
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Analysis: Run the sample and analyze the chromatogram for the presence of any peaks other than the main product peak. The relative area of each peak can be used to estimate the percentage of each impurity.
Issue 2: Mass Spectrometry Data Shows a Peak Corresponding to a Debenzylated Product
Question: My mass spectrometry results show a significant peak corresponding to the loss of the benzyl group. Is this an impurity from the synthesis or an artifact of the analysis?
Answer:
This is a common and important question. The presence of a debenzylated product, 4-phenyl-1,2,3,6-tetrahydropyridine, can be either a genuine impurity or an in-source fragmentation artifact during mass spectrometry analysis.
-
Genuine Impurity: As mentioned earlier, partial debenzylation during synthesis is a possibility.[6] This is particularly relevant if catalytic hydrogenation was used under conditions that are not fully optimized for selectivity.
-
In-source Fragmentation: The benzyl group can be labile under certain ionization conditions in the mass spectrometer, leading to its cleavage and the appearance of a fragment ion that corresponds to the debenzylated molecule.
Troubleshooting Steps:
-
Analyze by a "Soft" Ionization Technique: If you are using a high-energy ionization method like Electron Ionization (EI), try a softer technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause fragmentation.
-
Cross-verification with NMR: 1H NMR spectroscopy is an excellent tool to confirm the presence of the debenzylated impurity. The benzylic protons of the benzyl group have a characteristic chemical shift. The absence or reduced integration of this signal relative to other protons in the molecule would confirm the presence of the debenzylated impurity.
-
Review Synthesis and Purification: Re-examine the conditions of your synthesis, especially any hydrogenation steps. Ensure that the purification method (e.g., column chromatography or recrystallization) is effective at removing this potential impurity.
Issue 3: Product Color Changes Over Time
Question: My initially white or off-white solid of this compound has turned yellow or brown upon storage. What is causing this, and is the material still usable?
Answer:
A change in color upon storage is a strong indicator of product degradation. The formation of colored impurities is often due to oxidation or other decomposition pathways.
-
Oxidative Degradation: The tetrahydropyridine ring can be susceptible to oxidation, which can lead to the formation of conjugated systems that absorb visible light, resulting in a colored appearance.[8]
-
Photodegradation: Exposure to light can also initiate degradation pathways, leading to colored by-products.[5]
Recommendations:
-
Re-analyze the Material: Before using the discolored material, it is crucial to re-analyze its purity using HPLC and/or NMR to determine the extent of degradation.
-
Purification: If the degradation is minor, it may be possible to purify the material again using techniques like recrystallization or column chromatography.
-
Proper Storage: To prevent future degradation, always store the compound in a tightly sealed container, protected from light, and in a refrigerator or freezer under an inert atmosphere.
Common Impurities and Their Identification
| Impurity Type | Potential Structure/Name | Potential Source | Recommended Analytical Technique |
| Starting Material | 4-Hydroxyphenyl-1,2,3,6-tetrahydropyridine | Incomplete benzylation | HPLC, MS |
| By-product | 4-Phenyl-1,2,3,6-tetrahydropyridine | N-debenzylation during synthesis[6][7] | HPLC, MS, NMR |
| By-product | 4-[4-(Benzyloxy)phenyl]piperidine | Over-reduction of the tetrahydropyridine ring | HPLC, MS, NMR |
| Degradation Product | Oxidized pyridinium species | Oxidation upon exposure to air[8] | HPLC, MS, UV-Vis |
| Reagent Residue | Benzyl bromide/chloride | Excess reagent from benzylation step | GC-MS (for volatile reagents) |
Impurity Formation Pathway
The following diagram illustrates potential pathways for the formation of common impurities during the synthesis and storage of this compound.
Caption: Potential impurity formation pathways during synthesis and degradation.
References
- Benchchem. Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
- Muhammad, N. A., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH.
- Google Patents. (2003). N-benzylpiperidine and tetrahydropyridine derivatives.
- Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted.
- BOC Sciences. Analytical Services for Purity Determination.
- Google Patents. (1999). Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.
- Compound Summary. 4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-2-[(prop-2-en-1-yl)sulfanyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile.
- PubMed. (2015). Detoxification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by cytochrome P450 enzymes: A theoretical investigation.
- PubMed Central. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B.
- PubMed Central. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.
- MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.
- ACS Publications. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies.
- VNU Journal of Science: Natural Sciences and Technology. (2020). Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole via Click Reaction Using [Cu(CH3CN)4]PF6 as Catalyst.
- ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
- MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
- MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
- Science.gov. (n.d.). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2.
- ResearchGate. (2024). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst.
- PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6657062B1 - N-benzylpiperidine and tetrahydropyridine derivatives - Google Patents [patents.google.com]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts | MDPI [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Welcome to the technical support center for the chromatographic analysis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve robust and reliable HPLC separations.
Introduction: Understanding the Analyte
This compound is a basic compound containing a tetrahydropyridine ring, which is susceptible to protonation, and a benzyloxyphenyl group, which imparts significant hydrophobicity. Its basic nature is a critical factor in HPLC method development, as interactions with the stationary phase can lead to poor peak shapes if not properly controlled.[1][2][3] This guide will focus on reversed-phase HPLC (RP-HPLC), the most common separation mode for this type of molecule.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and step-by-step protocols for resolution.
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is the most common issue when analyzing basic compounds like this compound. It manifests as an asymmetrical peak with a drawn-out trailing edge.
Causality: Peak tailing in this context is primarily caused by secondary interactions between the protonated amine group of the analyte and acidic silanol groups on the surface of silica-based C18 columns.[2] These interactions are stronger than the primary hydrophobic interactions, leading to a mixed-mode retention mechanism and consequently, tailed peaks.
Troubleshooting Workflow:
A general workflow for cleaning a contaminated C18 column.
Steps:
-
Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Flush the column with a series of solvents in order of increasing strength to remove a wide range of contaminants. A typical sequence for a reversed-phase column is:
-
50:50 Water/Acetonitrile (to remove buffers)
-
100% Acetonitrile
-
100% Isopropanol (for strongly retained non-polar compounds)
-
-
After the cleaning sequence, flush the column with the mobile phase you intend to use next and allow it to equilibrate before use.
References
-
Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. [Link]
-
The Secrets of Good Peak Shape in HPLC. ResearchGate. [Link]
-
Peak Shape Changes Over Time. Waters Corporation. [Link]
-
Don't Lose It: Getting Your Peaks in Shape. Agilent. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. MicroSolv. [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
-
Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]
Sources
Technical Support Center: Troubleshooting Neurotoxicity Experiments with MPTP-Type Compounds
A Note on Nomenclature: The compound 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPTP) shares a structural motif with the widely studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Experimental and troubleshooting principles for these tetrahydropyridine-based neurotoxins are highly conserved. This guide will focus on the archetypal compound, MPTP, as the basis for protocols and troubleshooting, with the understanding that the principles are directly applicable to its analogs.
Foundational Science: The Mechanism of MPTP Neurotoxicity
As a Senior Application Scientist, my first step in troubleshooting is always to revisit the mechanism. Understanding why an experiment should work is the key to diagnosing why it failed. MPTP is not the direct toxicant. It is a prodrug that requires metabolic activation to exert its selective neurotoxicity.
The process is a classic example of "lethal synthesis":
-
Blood-Brain Barrier Penetration : Being lipophilic, MPTP easily crosses the blood-brain barrier.[1][2]
-
Conversion in Glial Cells : Once in the central nervous system, MPTP is taken up by non-dopaminergic cells, primarily astrocytes.[1][2] Inside these cells, the enzyme monoamine oxidase B (MAO-B), located on the outer mitochondrial membrane, metabolizes MPTP into 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[3][4]
-
Oxidation to MPP+ : MPDP+ is then oxidized, likely through a non-enzymatic process, into the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[1][3] MPP+ is then released into the extracellular space.[2][4]
-
Selective Uptake by Dopaminergic Neurons : The positively charged MPP+ has a high affinity for the dopamine transporter (DAT), which is densely expressed on the surface of dopaminergic neurons in the substantia nigra.[2][4][5] This transporter actively pulls MPP+ out of the extracellular fluid and concentrates it inside these specific neurons. This uptake mechanism is the primary reason for the compound's selective toxicity.[6][7]
-
Mitochondrial Sabotage : Inside the dopaminergic neuron, MPP+ is further concentrated within the mitochondria. Here, it potently inhibits Complex I of the electron transport chain.[4][6][8]
-
Cellular Demise : The inhibition of Complex I leads to a catastrophic failure of ATP production and a massive increase in the production of reactive oxygen species (ROS), such as superoxide radicals.[1][8] This combination of energy depletion and severe oxidative stress triggers the apoptotic cascade, leading to the death of the dopaminergc neuron.[8][9]
Diagram: Metabolic Activation and Toxic Pathway of MPTP
Caption: Metabolic activation of MPTP to MPP+ and its selective toxicity pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered in the lab.
Part A: In Vitro Neurotoxicity Assays
Q1: My cell viability results are inconsistent between experiments. What are the common causes?
A1: This is a frequent challenge. Inconsistency in assays like MTT, MTS, or ATP-based readouts often stems from three areas: cell culture, compound handling, or the assay itself.
-
Causality - Cell Health & Density: The metabolic activity measured by these assays is directly proportional to cell number and health.[10] Inconsistent seeding density is a primary culprit. Cells that are over-confluent or have been passaged too many times will respond differently.
-
Troubleshooting Steps:
-
Standardize Seeding: Always perform a cell count with a viability stain (e.g., trypan blue) immediately before plating. Do not seed based on previous plate confluence. Optimize seeding density to ensure cells are in a logarithmic growth phase (e.g., 60-80% confluent) when you add the compound.[11]
-
Control Passaging: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, concentrating media components and your compound. Avoid using the outermost wells for data collection; instead, fill them with sterile PBS or media to create a humidity barrier.
-
Q2: I'm not observing significant toxicity with MPP+ at concentrations reported in the literature. Why might this be?
A2: Assuming your compound concentration is correct, this issue usually points to the specific cell model or exposure duration.
-
Causality - The Dopamine Transporter (DAT): The toxicity of MPP+ is critically dependent on its uptake into the neuron via DAT.[4] Many common cell lines (e.g., HEK293, standard SH-SY5Y) express very low or non-existent levels of DAT. If the toxin can't get in, it can't kill the cell.
-
Troubleshooting Steps:
-
Select the Right Model: Use cell lines with robust DAT expression. Differentiated SH-SY5Y cells (often treated with retinoic acid) are a common choice. Primary dopaminergic neurons are the gold standard but are more complex to work with. Human induced pluripotent stem cell (hiPSC)-derived dopaminergic neurons are also an excellent, relevant model.[12]
-
Verify DAT Expression: If possible, confirm DAT expression in your cell model via qPCR or immunocytochemistry.
-
Increase Exposure Time: Neurotoxicity is a process. An insufficient incubation time (e.g., less than 24 hours) may not be long enough to see significant cell death. Consider a time-course experiment (e.g., 24h, 48h, 72h) to find the optimal window.[13]
-
Use MPTP in Co-culture: For a more physiologically relevant model, you can culture your neurons with astrocytes. The astrocytes will convert the MPTP you add to the media into MPP+, mimicking the in vivo process.[2][4]
-
Q3: How do I properly handle and prepare MPTP or its analogs for cell culture experiments? They seem to have poor solubility.
A3: Proper compound handling is critical for reproducible data. Tetrahydropyridine compounds can be challenging.
-
Causality - Solubility and Stability: Many organic compounds are poorly soluble in aqueous cell culture media.[14] Precipitated compound is not bioavailable to the cells, leading to an actual concentration far lower than intended.
-
Troubleshooting Steps:
-
Use the Right Solvent: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO.[15] Store this stock in small, single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.
-
Mind the Final Solvent Concentration: When you dilute your stock into the culture medium, ensure the final DMSO concentration is non-toxic to your cells, typically ≤0.1%. Run a "vehicle control" with this concentration of DMSO alone to confirm it has no effect on cell viability.[11]
-
Pre-warm Media: Add the compound stock to pre-warmed (37°C) media and vortex immediately to ensure it disperses and doesn't precipitate. Never add a cold compound stock directly to cells.
-
Visual Check: Before adding the final solution to your cells, hold the tube or bottle up to the light. If you see any cloudiness or precipitate, the compound has fallen out of solution.
-
Q4: I'm seeing high background or inconsistent signals in my Reactive Oxygen Species (ROS) assay using DCFDA (H2DCFDA). How can I fix this?
A4: ROS assays are notoriously sensitive and prone to artifacts.[16][17] DCFDA, while common, has several limitations.
-
Causality - Probe Instability and Non-Specificity: The DCFH-DA probe can be oxidized by factors other than cellular ROS, including light exposure and certain media components (e.g., phenol red, serum).[16][18] It is also prone to leaking from cells.
-
Troubleshooting Steps:
-
Work in the Dark: Protect the probe from light at all stages—preparation, incubation, and measurement.[19]
-
Use Phenol Red-Free Media: Perform the assay in phenol red-free media or a buffered salt solution (like HBSS) to reduce background fluorescence.[18]
-
Optimize Probe Concentration and Time: The optimal DCFH-DA concentration and incubation time are highly cell-type dependent.[19][20] Titrate the concentration (a common starting range is 10-50 µM) and incubation time (30-45 minutes is typical) to find a window with a good signal-to-noise ratio.[19]
-
Include Controls: Always include an unstained control (cells only), a vehicle control (cells + vehicle), and a positive control (cells + a known ROS inducer like H₂O₂ or pyocyanin).[19][20][21] An antioxidant control (pre-treating cells with N-acetylcysteine before MPP+) can also confirm the signal is from oxidative stress.[21]
-
Consider Alternatives: If problems persist, consider more specific probes, such as mitochondria-targeted ROS probes (e.g., MitoSOX), to pinpoint the source of oxidative stress.[22]
-
Part B: In Vivo Neurotoxicity Models
Q5: What are the critical considerations for MPTP administration in rodents to ensure a consistent lesion?
A5: Reproducibility in the MPTP animal model is a well-known challenge. Success depends on meticulous control over the animal strain, the MPTP regimen, and handling.[23]
-
Causality - Strain and Metabolic Differences: Different mouse strains have vastly different sensitivities to MPTP. C57BL/6 mice are highly susceptible and are the standard choice.[24] The administration route (subcutaneous vs. intraperitoneal) and regimen (acute high dose vs. sub-chronic lower doses) dramatically alter the extent and nature of the neuronal loss.[8][25]
-
Troubleshooting Steps:
-
Animal Selection: Strictly use male C57BL/6 mice of a consistent age (e.g., 8-10 weeks) and from the same vendor to minimize genetic and microbiome variability.
-
Regimen Validation: Do not assume a literature protocol will work perfectly in your facility. The specific regimen (e.g., 4x 20 mg/kg injections, 2 hours apart vs. 30 mg/kg daily for 5 days) must be chosen based on your desired outcome (acute vs. chronic model) and validated.[8] A pilot study to confirm the degree of dopamine depletion via HPLC or striatal tyrosine hydroxylase staining is highly recommended.
-
Handling and Safety: MPTP is a human neurotoxin. All handling, injection, and housing must be done under strict safety protocols.[26] Ensure accurate dosing by carefully preparing fresh solutions and weighing animals on the day of injection.
-
Q6: My behavioral assessments (e.g., rotarod, cylinder test) are showing high variability. How can I improve consistency?
A6: Behavioral tests are inherently more variable than biochemical assays and require rigorous standardization.[27][28]
-
Causality - Environmental and Procedural Factors: Animal stress, time of day (circadian rhythms), handling by different experimenters, and subtle changes in the testing environment can all significantly impact performance and increase variability.[28]
-
Troubleshooting Steps:
-
Acclimatization and Training: Ensure animals are properly acclimatized to the facility, the testing room, and the specific apparatus before any baseline measurements are taken. Conduct pre-lesion training sessions for skilled tasks like the rotarod.
-
Standardize Everything: Perform tests at the same time of day. Ensure the testing room has consistent lighting and minimal noise. Have the same one or two trained individuals handle and test all animals.
-
Blinding: The experimenter conducting the behavioral test and analyzing the data should be blinded to the treatment groups (saline vs. MPTP) to prevent unconscious bias.
-
Use a Battery of Tests: No single test captures the full spectrum of motor deficits.[27] Use a combination of tests that assess different aspects of motor function (e.g., rotarod for motor coordination, cylinder test for forelimb asymmetry, open field for general locomotor activity) to get a more complete picture.[29][30][31]
-
Data & Protocols
Table 1: Critical Parameters for In Vitro MPP+ Neurotoxicity Assays
| Parameter | Recommendation | Rationale & Key Considerations |
| Cell Model | Differentiated SH-SY5Y, hiPSC-derived dopaminergic neurons, primary neurons | Must express sufficient levels of the Dopamine Transporter (DAT) for MPP+ uptake.[4] |
| MPP+ Concentration | 0.5 - 2 mM for cell lines | Effective concentration is highly model-dependent. A dose-response curve is essential.[13][32] |
| Exposure Duration | 24 - 72 hours | Time is required for toxin uptake, mitochondrial damage, and apoptosis to manifest.[13] |
| Viability Assay | MTT, MTS, CellTiter-Glo (ATP) | Choose one and be consistent. MTT measures metabolic activity via mitochondrial reductases.[33][34][35] ATP assays measure metabolic status directly.[36] |
| ROS Assay | DCFH-DA, MitoSOX | DCFH-DA is a general ROS indicator but prone to artifacts.[18] MitoSOX is specific for mitochondrial superoxide.[22] |
| Vehicle Control | DMSO, typically ≤0.1% | Essential to ensure the solvent is not causing toxicity. Must be run in parallel in every experiment.[11] |
Diagram: General Experimental Workflow for In Vitro Screening
Caption: A typical workflow for in vitro neurotoxicity assessment of MPP+.
Protocol 1: In Vitro Neurotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[10][15][33]
-
Cell Plating: Seed your neuronal cells (e.g., differentiated SH-SY5Y) in a 96-well clear-bottom plate at a pre-optimized density. Allow cells to adhere and recover for 24 hours.
-
Compound Treatment: Prepare serial dilutions of MPP+ iodide and a vehicle control (e.g., 0.1% DMSO) in pre-warmed, serum-free culture medium. Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the appropriate compound or vehicle.
-
Incubation: Return the plate to a 37°C, 5% CO₂ incubator for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15][33] Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[15][34]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[33] Read the absorbance on a microplate reader at a wavelength of 570-590 nm.[33]
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
This protocol is based on common practices for using this fluorescent probe.[18][19]
-
Cell Plating and Treatment: Plate and treat cells with your compound (e.g., MPP+) as described in steps 1-3 of the MTT protocol. A shorter treatment time (e.g., 6-24 hours) may be sufficient to detect ROS.
-
Probe Preparation: Prepare a 10-50 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in pre-warmed, serum-free, phenol red-free medium. This solution must be made fresh and protected from light. [18][19]
-
Cell Loading: Remove the compound-containing medium from the cells. Wash the cells once gently with warm PBS. Add 100 µL of the DCFH-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[18][19]
-
Measurement: After incubation, gently wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS back to each well.[18] Immediately measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm. The signal is often transient, so prompt reading is crucial.
References
-
Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Retrieved from [Link]
-
ResearchGate. (n.d.). MPTP/MPMUS bioactivation pathways. Retrieved from [Link]
-
Irwin, I., Wu, E. Y., DeLanney, L. E., Trevor, A., & Langston, J. W. (1987). Serotonergic conversion of MPTP and dopaminergic accumulation of MPP+. PubMed. Retrieved from [Link]
-
Sosso, C., & Lorenzi, A. (2013). MPTP: MODEL FOR PARKINSON'S DISEASE. Retrieved from [Link]
-
Beal, M. F. (1997). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
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Gorrini, C., Harris, I. S., & Mak, T. W. (2013). Redox Regulation Beyond ROS: Why ROS Should Not Be Measured as Often. PMC. Retrieved from [Link]
-
Reinhard, J. F. Jr., Diliberto, E. J. Jr., Viveros, O. H., & Daniels, A. J. (2015). Preferential Extracellular Generation of the Active Parkinsonian Toxin MPP+ by Transporter-Independent Export of the Intermediate MPDP+. PubMed Central. Retrieved from [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Retrieved from [Link]
-
Harrill, J. A., Everett, L. J., & Wallace, K. (2021). Optimization of Human Neural Progenitor Cells for an Imaging-Based High-Throughput Phenotypic Profiling Assay for Developmental Neurotoxicity Screening. Frontiers in Toxicology. Retrieved from [Link]
-
Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic strategies. PMC. Retrieved from [Link]
-
Kalyanaraman, B., Hardy, M., & Podsiadly, R. (2020). Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX. NCBI. Retrieved from [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Lindemann, L. (2017). Cell models for evaluation of adult and developmental neurotoxicity. Diva-portal.org. Retrieved from [Link]
-
Axion BioSystems. (n.d.). Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bove, J., & Perier, C. (2023). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Neuroscience. Retrieved from [Link]
-
ResearchGate. (2025). ROS assay quantification standarized protocol?. Retrieved from [Link]
-
ResearchGate. (2025). Animal behavioral assessments in current research of Parkinson's disease. Retrieved from [Link]
-
Image Analyst MKII Online Manual. (2015). Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2. Retrieved from [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. PubMed. Retrieved from [Link]
-
Galajdova, A. (n.d.). Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease. biomed.cas.cz. Retrieved from [Link]
-
Bezard, E., et al. (1997). Effects of different schedules of MPTP administration on dopaminergic neurodegeneration in mice. PubMed. Retrieved from [Link]
-
Uddin, M. S., et al. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. PMC. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Wang, H., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. Retrieved from [Link]
-
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
-
G-Biosciences. (n.d.). DCFH-DA. Retrieved from [Link]
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. Retrieved from [Link]
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Spandidos Publications. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Retrieved from [Link]
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ResearchGate. (2025). [Troubleshooting] Please advise on the identification method of MPTP-induced mouse Parkinson's disease model?. Retrieved from [Link]
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Hare, D. J., et al. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. PubMed. Retrieved from [Link]
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Heikkila, R. E., et al. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. PubMed. Retrieved from [Link]
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Zeng, X. S., et al. (2005). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. PubMed Central. Retrieved from [Link]
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Wang, T., et al. (2022). Effect of Eleutheroside E on an MPTP-Induced Parkinson's Disease Cell Model and Its Mechanism. MDPI. Retrieved from [Link]
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Tipton, K. F., & Singer, T. P. (1993). Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. Retrieved from [Link]
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Luthman, J., et al. (1987). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the mouse: an in vivo electrochemical study. PubMed. Retrieved from [Link]
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Javitch, J. A., et al. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. PNAS. Retrieved from [Link]
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O'Donovan, S. M. (n.d.). Neuronal dysfunction, death and repair in the MPTP model of Parkinson's disease. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Introduction to the Synthesis
The synthesis of 4-[4-(benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is a multi-step process that is crucial for the development of various neurologically active compounds. The tetrahydropyridine scaffold is a key structural motif in many biologically active molecules.[1][2][3] A common synthetic pathway involves the reaction of a pyridinium salt with an organometallic reagent, followed by reduction. While seemingly straightforward, this synthesis is often plagued by side reactions that can significantly impact yield and purity. This guide will focus on troubleshooting these issues.
A prominent analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a known neurotoxin that can be accidentally produced during the synthesis of related compounds.[4][5][6][7] MPTP is metabolized in the brain to the toxic cation 1-methyl-4-phenylpyridinium (MPP+), which selectively destroys dopaminergic neurons and can induce symptoms of Parkinson's disease.[6][7][8][9][10] This underscores the critical importance of precise reaction control and thorough product characterization.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and providing step-by-step protocols for their resolution.
Problem 1: Low Yield of the Desired Tetrahydropyridine Product
Symptom: After the final reduction step and work-up, the isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Formation of the Pyridinium Salt: The initial step of forming the N-substituted pyridinium salt is crucial for activating the pyridine ring towards nucleophilic attack.[11]
-
Troubleshooting: Ensure the complete quaternization of the pyridine nitrogen. Monitor the reaction by TLC or NMR. If the reaction is sluggish, consider using a more reactive alkylating agent or increasing the reaction temperature. The choice of counter-ion can also influence the reaction; non-nucleophilic counter-ions are often preferred to prevent side reactions.[12]
-
-
Side Reactions During Grignard Addition: The addition of the Grignard reagent to the pyridinium salt is a key bond-forming step, but it is also prone to side reactions.[13][14][15][16][17]
-
1,2- vs. 1,4-Addition: The Grignard reagent can add to either the C2 or C4 position of the pyridinium ring. While 1,4-addition is desired, 1,2-addition can be a significant competing pathway.
-
Reduction of the Pyridinium Salt: Grignard reagents with β-hydrogens can act as reducing agents, leading to the formation of dihydropyridines without the addition of the aryl group.[15]
-
Solution: Use a Grignard reagent that lacks β-hydrogens if this is a significant issue. Alternatively, carefully control the reaction temperature, as lower temperatures often favor the desired addition reaction.
-
-
-
Over-reduction or Ring Opening During the Reduction Step: The final reduction of the intermediate dihydropyridine or enamine is a critical step.
-
Troubleshooting: The choice of reducing agent is paramount. Sodium borohydride (NaBH₄) is commonly used for this transformation. However, harsher reducing agents or prolonged reaction times can lead to the formation of the fully saturated piperidine ring or even ring-opening products.[18] Monitor the reaction closely by TLC to avoid over-reduction.
-
Problem 2: Formation of Significant Impurities
Symptom: The crude product shows multiple spots on TLC, and purification by column chromatography is difficult.
Potential Causes & Solutions:
-
Formation of the Piperidine Byproduct: Over-reduction is a common issue, leading to the fully saturated 4-[4-(benzyloxy)phenyl]piperidine.
-
Solution: As mentioned above, careful control of the reduction conditions is key. Use a milder reducing agent or a stoichiometric amount of the reducing agent. Running the reaction at a lower temperature can also help to improve selectivity.
-
-
Presence of Unreacted Starting Materials: Incomplete reactions will lead to the presence of the starting pyridinium salt or the intermediate from the Grignard addition.
-
Solution: Ensure each step goes to completion before proceeding to the next. Use TLC or another appropriate analytical technique to monitor the reaction progress.
-
-
Side Products from N- vs. C-Alkylation of Pyridine: In some synthetic strategies, direct alkylation of a pre-formed pyridine ring is attempted. This can lead to a mixture of N- and C-alkylated products.[19][20][21][22][23]
-
Solution: The formation of a pyridinium salt prior to the addition of the phenyl group is the more controlled and generally preferred method to ensure C4-functionalization.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for preparing the 4-(benzyloxy)phenyl Grignard reagent?
A1: The Grignard reagent is typically prepared by reacting 4-(benzyloxy)bromobenzene with magnesium turnings in an anhydrous ether solvent like THF or diethyl ether. It is critical to ensure all glassware is oven-dried and the solvent is anhydrous to prevent quenching of the Grignard reagent.[16]
Q2: Can I use a different protecting group for the phenol?
A2: Yes, other protecting groups can be used. However, the benzyl group is common due to its relative stability under the reaction conditions and its ease of removal by hydrogenolysis if required in subsequent steps. The choice of protecting group should be compatible with all planned reaction steps.
Q3: My reaction is very sensitive to air and moisture. What precautions should I take?
A3: Both the formation of the Grignard reagent and its reaction with the pyridinium salt are highly sensitive to moisture and atmospheric oxygen.[16] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.
Q4: How can I best purify the final product?
A4: The final product is typically purified by flash column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. The exact ratio will depend on the polarity of the impurities. Recrystallization can also be an effective purification method for obtaining highly pure material.
IV. Experimental Protocols & Data
Table 1: Recommended Reaction Conditions
| Step | Reagents | Solvent | Temperature | Key Considerations |
| Pyridinium Salt Formation | Pyridine, Benzyl Bromide | Acetonitrile | Reflux | Ensure complete reaction by monitoring with TLC. |
| Grignard Reagent Formation | 4-(Benzyloxy)bromobenzene, Mg | Anhydrous THF | Room Temp. to Reflux | Initiate the reaction gently; use an iodine crystal if necessary. |
| Grignard Addition | Pyridinium Salt, Grignard Reagent | Anhydrous THF | -78 °C to 0 °C | Slow addition of the Grignard reagent is crucial to control the exotherm. |
| Reduction | Intermediate, NaBH₄ | Methanol | 0 °C to Room Temp. | Monitor closely to prevent over-reduction. |
Step-by-Step Protocol for Synthesis
-
Formation of 1-Benzyl-4-cyanopyridinium bromide: Dissolve 4-cyanopyridine in acetonitrile. Add an equimolar amount of benzyl bromide. Heat the mixture to reflux and monitor by TLC until the starting material is consumed. Cool the reaction mixture to room temperature and collect the precipitated pyridinium salt by filtration.
-
Preparation of 4-(Benzyloxy)phenylmagnesium bromide: In an oven-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous THF and a crystal of iodine. In the dropping funnel, place a solution of 4-(benzyloxy)bromobenzene in anhydrous THF. Add a small portion of the bromide solution to the magnesium and gently warm to initiate the reaction. Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Reaction of the Grignard Reagent with the Pyridinium Salt: Suspend the 1-benzyl-4-cyanopyridinium bromide in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Slowly add the prepared Grignard reagent via cannula. Allow the reaction to slowly warm to 0 °C and stir for several hours.
-
Reduction to this compound: Cool the reaction mixture to 0 °C and slowly add methanol, followed by the portion-wise addition of sodium borohydride. Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
V. Visualizing the Reaction Pathway
Caption: Synthetic pathway for this compound.
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Technical Support Center: Formulation Strategies for 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of enhancing the aqueous solubility of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (Compound BPT) for successful in vivo studies. Due to its lipophilic nature, achieving adequate concentration and bioavailability is a common hurdle.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The low aqueous solubility of this compound stems from its molecular structure. It possesses a high degree of lipophilicity ("fat-loving") due to the large, nonpolar benzyloxy and phenyl groups.[1][2] While the tetrahydropyridine nitrogen is basic and can be protonated, the overall molecule has a large hydrophobic surface area, making it difficult to dissolve in aqueous-based physiological systems. Compounds with high lipophilicity are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that low solubility is the primary barrier to absorption.[1][3]
Q2: What is the most critical first step before attempting to formulate this compound?
A2: A thorough physicochemical characterization is the essential starting point.[1] Before selecting a solubilization strategy, you must understand the compound's intrinsic properties. This pre-formulation data will guide your entire development process, preventing wasted time and resources on unsuitable methods.
| Parameter | Predicted Value / Rationale | Importance |
| Molecular Weight | 265.35 g/mol | Influences diffusion and permeability. |
| Aqueous Solubility | Very Low. A similar compound, 4-Phenyl-1,2,3,6-tetrahydropyridine, has a reported solubility of only 24.9 µg/mL at pH 7.4.[4] | Directly determines the need for enhancement. |
| LogP (Lipophilicity) | High (Predicted > 3). The presence of two aromatic rings suggests high lipophilicity.[1] | Guides selection between lipid-based or aqueous-based strategies. |
| pKa (Ionization) | Basic. The nitrogen in the tetrahydropyridine ring is a weak base. | Critical for determining if pH adjustment is a viable strategy.[5][] |
| Melting Point | N/A (Data not readily available) | A high melting point can indicate strong crystal lattice energy, making solubilization more difficult. |
Q3: Is there a "one-size-fits-all" vehicle for this compound for in vivo studies?
A3: No, there is no universal vehicle. The optimal formulation strategy depends on the route of administration (e.g., oral, parenteral), the required dose, and the specific animal model.[7][8] A formulation suitable for an oral gavage study in rats may be completely inappropriate for an intravenous injection in mice due to differences in volume, tonicity, and potential for precipitation upon dilution in the bloodstream.[9]
Troubleshooting & Formulation Guides
This section addresses common issues encountered during the formulation of Compound BPT and provides detailed protocols for systematic solubility enhancement.
Problem 1: The compound precipitates out of my aqueous vehicle upon preparation or standing.
This is a classic sign that the intrinsic solubility of the compound in your chosen vehicle has been exceeded.
Causality: As a weak base, Compound BPT can be protonated at an acidic pH to form a more soluble salt. By lowering the pH of the vehicle, you increase the fraction of the compound that is in its ionized, water-soluble form.[3][] This is often the simplest and most effective initial approach for ionizable compounds.[5]
Step-by-Step Protocol: pH-Adjusted Vehicle Preparation
-
Determine Target pH: Start by preparing a series of buffers (e.g., citrate or acetate buffers) ranging from pH 3 to pH 6.
-
Solubility Test: Add an excess of Compound BPT to a small volume (e.g., 1 mL) of each buffer. Vortex and equilibrate for several hours.
-
Quantify: Centrifuge the samples to pellet undissolved compound. Measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV) to determine the solubility at each pH.
-
Vehicle Preparation: Prepare the dosing vehicle using the buffer that provided the required solubility while being physiologically tolerable. For intravenous administration, a pH range of 3-9 is generally acceptable to reduce vascular irritation.[3]
-
Final Formulation: Slowly add the powdered compound to the pH-adjusted vehicle while stirring or sonicating until fully dissolved.
-
Validation: Visually inspect the final solution for any particulates. For parenteral formulations, it is mandatory to filter the solution through a 0.22 µm sterile filter.[5] Always perform a short-term stability test (e.g., 4 hours at room temperature) to ensure the compound remains in solution.
Causality: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous vehicle, making it more favorable for lipophilic compounds.[10][11][12] They work by disrupting the hydrogen bonding network of water, creating "pockets" that can accommodate the nonpolar regions of the drug molecule.
Commonly Used Co-solvents for In Vivo Studies
| Co-solvent | Typical Concentration Range (%) | Notes |
| Propylene Glycol (PG) | 10 - 60% | Good safety profile; often used in oral and parenteral formulations.[13] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Common in both oral and IV preparations; can be combined with other solvents.[14] |
| Dimethyl Sulfoxide (DMSO) | < 10% (often < 5%) | Excellent solubilizer but can have toxicological and pharmacological effects. Use at the lowest possible concentration. |
| Ethanol | 5 - 20% | Can cause irritation; use with caution, especially for IV routes. |
Step-by-Step Protocol: Co-solvent Vehicle Preparation
-
Select Co-solvent(s): Based on the table above and your experimental requirements, select a co-solvent. A common starting blend for parenteral administration is DMSO:PEG 400:Saline.
-
Pre-dissolve Compound: Dissolve the required amount of Compound BPT in the smallest necessary volume of the primary organic solvent (e.g., DMSO). This is a critical step to ensure the compound is fully solvated before adding aqueous components.
-
Add Secondary Co-solvent: If using a blend, add the next co-solvent (e.g., PEG 400) to the solution from Step 2 and mix thoroughly.
-
Titrate with Aqueous Phase: Slowly add the aqueous component (e.g., saline or water for injection) to the organic mixture, vortexing continuously. Crucially, watch for any signs of precipitation. If the solution becomes cloudy, the aqueous tolerance has been exceeded.
-
Final Volume & Validation: Adjust to the final volume with the aqueous component. As with all formulations, filter parenteral solutions and confirm short-term stability.
Problem 2: Bioavailability is low or highly variable despite achieving solubility in the vehicle.
This issue suggests that while the compound is soluble in the formulation, it may be precipitating upon administration into the physiological environment (e.g., the GI tract or bloodstream) or is not being effectively absorbed.[15][16]
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They act as molecular carriers by encapsulating the lipophilic drug molecule (the "guest") within their nonpolar cavity, while the water-soluble exterior allows the entire complex to dissolve in water.[19][20] This can prevent precipitation upon dilution and enhance passage to the absorption site.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its favorable safety profile.[7]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Step-by-Step Protocol: Cyclodextrin Formulation
-
Select Cyclodextrin: For parenteral use, HP-β-CD is the preferred choice.
-
Prepare Vehicle: Prepare an aqueous solution of HP-β-CD, typically ranging from 10% to 40% (w/v) in water or a suitable buffer.
-
Add Compound: Slowly add the powdered Compound BPT to the cyclodextrin solution while stirring vigorously.
-
Facilitate Complexation: The complexation process can be slow. Use of a sonicator or allowing the mixture to stir overnight at room temperature can significantly improve the dissolution rate.
-
Clarify and Sterilize: Once dissolved, centrifuge the solution at high speed to remove any trace amounts of undissolved material. Filter the supernatant through a 0.22 µm sterile filter.
Causality: For oral delivery, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[22][23][24] These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in GI fluids.[24] The drug remains dissolved in the oil droplets, bypassing the need for dissolution in the gut and facilitating absorption via lymphatic pathways.[22] This approach is particularly useful for highly lipophilic compounds.[25]
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
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protocol refinement for 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine administration
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the administration of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine. As a structural analog of the well-characterized neurotoxin MPTP, this guide leverages decades of research on related compounds to provide field-proven insights and troubleshooting strategies.
Introduction to this compound
This compound is a tetrahydropyridine derivative with close structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1] MPTP is a potent and selective neurotoxin widely used to model Parkinson's disease (PD) in preclinical research.[2] It induces a Parkinsonian-like syndrome in primates and rodents by selectively destroying dopaminergic neurons in the substantia nigra.[3][4]
Given its structure, it is hypothesized that this compound acts as a pro-toxin, requiring metabolic activation to exert its neurotoxic effects, similar to the pathway established for MPTP.[5][6] This guide is structured to address the practical challenges and questions that may arise during its experimental use, from initial compound handling to the interpretation of in vivo outcomes.
Section 1: Compound Handling and Preparation FAQs
This section addresses the foundational questions regarding the physical and chemical properties of the compound, ensuring proper preparation for in vivo administration.
Question: How should I store this compound?
Answer: Based on supplier recommendations for similar compounds, this compound should be stored at room temperature in a dry, well-ventilated place.[7] For long-term storage, particularly once in solution, storing at -20°C is recommended to minimize degradation. Always refer to the manufacturer's specific guidelines on the Certificate of Analysis.
Question: What is the best vehicle for dissolving this compound for in vivo administration?
Answer: The choice of vehicle is critical for ensuring complete solubilization and minimizing toxicity to the animal. While specific solubility data for this compound is not widely published, we can infer appropriate vehicles from its structural class and common practices for MPTP administration.
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Primary Recommendation: Saline (0.9% NaCl). For the hydrochloride salt of tetrahydropyridine derivatives, sterile saline is the most common and physiologically compatible vehicle.[8][9] It is crucial to ensure the compound is fully dissolved. Sonication may be required. Always prepare the solution fresh on the day of injection.[9]
-
Alternative: Dimethyl Sulfoxide (DMSO). If solubility in saline is limited, DMSO can be used as a co-solvent.[8] However, it is imperative to keep the final concentration of DMSO as low as possible (typically <5% of the total injection volume) due to its potential for systemic toxicity and confounding effects on the experiment. A final dilution in saline is necessary.
Question: How do I confirm the stability of my prepared solution?
Answer: Visual inspection is the first step. The solution should be clear and free of any precipitate. If particles are visible, this indicates poor solubility or degradation, and the solution should not be used. For long-term studies or when using a new batch, it is best practice to perform analytical validation (e.g., via HPLC) to confirm the concentration and purity of the dosing solution over time.
Section 2: In Vivo Administration & Troubleshooting Guide
Administering neurotoxins to rodents requires precision to ensure reproducible results and animal welfare. This guide focuses on intraperitoneal (IP) and subcutaneous (SC) routes, which are common for MPTP models.[8]
Experimental Protocol: Rodent Administration
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Animal Model: C57BL/6 mice are a widely used strain as they are highly sensitive to MPTP-induced neurotoxicity.[10] Age and weight-matched male mice are typically used to reduce variability.[11]
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Dose Calculation: Accurately weigh each animal before administration to calculate the precise volume needed.
-
Preparation of Injection:
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Prepare the dosing solution in a sterile environment (e.g., a laminar flow hood). Based on MPTP protocols, a typical concentration might range from 1-4 mg/mL to achieve doses of 10-40 mg/kg.[8][9]
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Warm the solution to room temperature before injection to prevent shocking the animal.[12]
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Use a new sterile needle and syringe for each animal to prevent cross-contamination and infection.[13]
-
-
Injection Procedure (Intraperitoneal):
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Properly restrain the mouse.
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Insert the needle into the lower right abdominal quadrant, bevel up, at a 15-20 degree angle.[14]
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Aspirate gently to ensure the needle has not entered the bladder or intestines.
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Inject the solution smoothly.
-
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Post-Injection Monitoring:
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Observe the animal for any immediate adverse reactions (e.g., distress, seizures).
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Check for injection site leakage.
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Return the animal to its cage and monitor according to your institution's animal care guidelines.
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Data Presentation: Recommended Injection Parameters
| Species | Route | Needle Gauge | Max Volume per Site | Reference |
| Mouse | SC | 25-27G | 5 ml/kg | [13] |
| Mouse | IP | 25-27G | 10 ml/kg | [12] |
| Rat | SC | 23-25G | 5 ml/kg | [13] |
| Rat | IP | 23-25G | 10 ml/kg | [12] |
Troubleshooting Common Administration Issues
Question: The compound is precipitating out of my saline solution. What should I do?
Answer:
-
Cause: This suggests the compound has low aqueous solubility at the desired concentration. The benzyloxy group increases lipophilicity compared to a standard phenyl group.
-
Solution:
-
Gently warm the solution and use a vortex or sonicator to aid dissolution.
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If precipitation persists, lower the concentration of your stock solution and increase the injection volume accordingly, staying within the recommended maximum volumes.[13]
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As a last resort, consider using a co-solvent system, such as preparing a high-concentration stock in DMSO and then diluting it into saline for the final injection, ensuring the final DMSO percentage is minimal.
-
Question: I am observing high variability in the neurodegenerative effects between animals.
Answer:
-
Cause: Variability can stem from inconsistent administration, differences in animal metabolism, or inaccurate dosing.
-
Solution:
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Refine Injection Technique: Ensure every injection is administered consistently to the same location. For IP injections, incorrect placement can lead to injection into the fat pads or intestines, altering absorption kinetics.
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Accurate Dosing: Base the dose on the animal's weight on the day of injection, not on an average weight for the group.
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Use a Positive Control: Administer MPTP to a satellite group of animals to confirm that your experimental paradigm can produce the expected neurodegeneration. This helps differentiate between a compound-specific issue and a protocol issue.
-
Question: My animals are showing signs of severe distress or mortality immediately after injection.
Answer:
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Cause: This could be due to acute toxicity from the compound, a reaction to the vehicle (especially if using co-solvents), or an improperly performed injection. The dose may be too high.
-
Solution:
-
Dose-Response Study: Perform a pilot study with a range of lower doses to establish a sublethal dose that still produces the desired neurotoxic effect.
-
Vehicle Control: Administer the vehicle alone to a control group to rule out toxicity from the solvent.[15]
-
Check Solution pH: Ensure the pH of your final solution is within a physiologically acceptable range (typically 4.5-8.0).[12]
-
Mandatory Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for in vivo administration issues.
Section 3: Mechanism of Action & Experimental Design
Understanding the hypothesized mechanism is key to designing robust experiments and interpreting results.
Question: What is the expected mechanism of neurotoxicity?
Answer: The neurotoxicity of this compound is presumed to follow the same pathway as MPTP.[3][16]
-
Systemic Administration & BBB Penetration: As a lipophilic molecule, the compound is expected to cross the blood-brain barrier after systemic administration.[5]
-
Metabolic Activation: Within the brain, it is likely metabolized by monoamine oxidase B (MAO-B), primarily in astrocytes, into a positively charged pyridinium ion, analogous to MPP+.[6][16]
-
Selective Uptake: This toxic metabolite is then selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[17][18] This selective uptake is the reason for the specific targeting of these neurons.
-
Mitochondrial Inhibition: Once inside the neuron, the metabolite accumulates in mitochondria, where it inhibits Complex I of the electron transport chain.[3][16]
-
Cell Death: This inhibition leads to a catastrophic energy deficit, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death of the dopaminergic neuron.[2][8]
Mandatory Visualization: Hypothesized Neurotoxic Pathway
Caption: Hypothesized metabolic activation and neurotoxic cascade.
Question: What are the essential control groups for my study?
Answer: To ensure the validity of your findings, the following control groups are essential:
-
Vehicle Control: This group receives only the injection vehicle (e.g., saline). This controls for any effects of the injection procedure and the vehicle itself.[15]
-
Positive Control (Recommended): A group treated with a known dose of MPTP. This confirms that the experimental model is functioning as expected and provides a benchmark for the potency of your test compound.
-
Sham Control: In studies involving surgical procedures (e.g., intracerebral injection), a sham group undergoes the same procedure but with a vehicle injection.
By meticulously planning your protocols and anticipating potential challenges, you can effectively utilize this compound to advance research in neurodegenerative diseases.
References
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Singer, T. P., Castagnoli, N., Jr, Castagnoli, K., & Trevor, A. (1987). Mechanism of the neurotoxicity of MPTP. An update. PubMed. [Link]
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Miyanishi, T., & Przedborski, S. (2000). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Journal of Neural Transmission. Supplementum, (58), 119–130. [Link]
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Tetrud, J. W., & Langston, J. W. (1999). MPTP-Induced Parkinsonian Syndrome. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
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Tipton, K. F., & Singer, T. P. (1993). MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease. Journal of Neurochemistry, 61(4), 1191–1206. [Link]
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Przedborski, S., Jackson-Lewis, V., Naini, A. B., Jakowec, M., Petzinger, G., Miller, R., & Akram, M. (2001). The parkinsonian toxin MPTP: action and mechanism. Restorative Neurology and Neuroscience, 18(2-3), 145–154. [Link]
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Meredith, G. E., & Rademacher, D. J. (2011). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Journal of Parkinson's Disease, 1(1), 19–27. [Link]
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Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]
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Youngster, S. K., Nicklas, W. J., & Heikkila, R. E. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Chemical Research in Toxicology, 3(2), 133–138. [Link]
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ResearchGate. (n.d.). The experimental design and treatment of mice administered either MPTP or vehicle. ResearchGate. [Link]
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Jurcau, A., & So-Osman, C. (2021). Bolus MPTP Injection in Aged Mice to Mimic Parkinson Disease: Effects of Low-Dose Antioxidant Treatment with Fullerene (C60) and Fullerenol (C60(OH)24). MDPI. [Link]
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ResearchGate. (n.d.). Blank refers to MPTP mice without administration of either vehicle or tideglusib. ResearchGate. [Link]
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Abell, C. W., Shen, R. S., Gessner, W., & Brossi, A. (1987). The development of amine substituted analogues of MPTP as unique tools for the study of MPTP toxicity and Parkinson's disease. Life Sciences, 40(24), 2421–2428. [Link]
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Fonne-Pfister, R., Bargetzi, M. J., & Meyer, U. A. (1987). MPTP, the neurotoxin inducing Parkinson's disease, is a potent competitive inhibitor of human and rat cytochrome P450 isozymes (P450bufI, P450db1) catalyzing debrisoquine 4-hydroxylation. Biochemical and Biophysical Research Communications, 148(3), 1144–1150. [Link]
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PubChem. (n.d.). 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride. PubChem. [Link]
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Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173–2177. [Link]
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Yildiz, U., & Yilmaz, E. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 42(1), 13-25. [Link]
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Heikkila, R. E., Hess, A., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science, 224(4656), 1451–1453. [Link]
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Tipton, K. F. (1987). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. Neurochemistry International, 11(4), 359-373. [Link]
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Sabir, M., & Siddiqui, H. L. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(4), 2269-2303. [Link]
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Cloud-Clone Corp. (n.d.). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP). Cloud-Clone Corp. [Link]
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Bhargava, H. N., & Perlow, M. J. (1988). Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice. Toxicology Letters, 40(3), 219–224. [Link]
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Yu, P. H., & Boulton, A. A. (1988). The Ex Vivo Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on Rat Intra- And Extraneuronal Monoamine Oxidase Activity. Journal of Neurochemistry, 50(4), 1152-1158. [Link]
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Li, Y., et al. (2024). (+)-Borneol Protects Dopaminergic Neuronal Loss in Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson's Disease Mice: A Study of Dopamine Level using In Vivo Brain Microdialysis. ACS Chemical Neuroscience, 15(11), 2308-2321. [Link]
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O'Neill, T. P., et al. (1987). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the mouse: an in vivo electrochemical study. Brain Research, 414(2), 247-254. [Link]
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Wilson, J. M., et al. (2012). Systematic Test of Neurotoxin Dose and Volume on Muscle Function in a Rat Model. Muscle & Nerve, 45(3), 384-390. [Link]
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PubChem. (n.d.). 4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-2-[(prop-2-en-1-yl)sulfanyl]-1,4,5,6-tetrahydropyridine-3-carbonitrile. PubChem. [Link]
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ResearchGate. (n.d.). Inhibitory effects of N-(substituted benzoylamino)-4-ethyl-1,2,3,6-tetrahydropyridines on nitric oxide generation in stimulated raw 264.7 macrophages. ResearchGate. [Link]
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Ishida, J., et al. (2005). 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(19), 4221-4225. [Link]
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Aiello, D., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7505. [Link]
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Jagmag, S. A., et al. (2021). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Frontiers in Aging Neuroscience, 13, 643194. [Link]
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quality control of synthetic 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
. ## Technical Support Center: Quality Control of Synthetic 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Welcome to the technical support guide for the quality control (QC) of synthetic this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the identity, purity, and overall quality of this important synthetic intermediate. This guide is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during its analysis.
I. Identity Confirmation
Question 1: How can I definitively confirm the chemical structure of my synthesized this compound?
Answer: A multi-technique approach is essential for unambiguous structure elucidation. The primary methods you should employ are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR) is the cornerstone for confirming the presence of all hydrogen atoms in the molecule and their respective chemical environments. You should expect to see characteristic signals for the aromatic protons on both the phenyl and benzyloxy rings, the vinylic proton on the tetrahydropyridine ring, and the aliphatic protons of the tetrahydropyridine ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon NMR) will help to identify all the unique carbon atoms in the molecule. This is a crucial step to confirm the carbon skeleton of the compound.
-
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, providing definitive proof of the structure. For medicinal chemistry applications, high-quality NMR data is often a requirement for publication and regulatory submissions.[1][2]
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is critical for determining the accurate mass of the molecule, which in turn provides the elemental composition. This is a powerful tool for confirming the molecular formula.
-
MS/MS fragmentation can provide further structural information by breaking the molecule into smaller, predictable fragments.
-
-
Infrared (IR) Spectroscopy: While less definitive than NMR or MS for complete structure elucidation, IR spectroscopy can quickly confirm the presence of key functional groups such as C-H bonds (aromatic and aliphatic), C=C bonds (aromatic and vinylic), and C-O-C ether linkages.
A combination of these techniques provides a robust and self-validating system for structural confirmation.[3]
II. Purity Assessment
Question 2: What is the most reliable method for determining the purity of my this compound sample?
Answer: High-Performance Liquid Chromatography (HPLC) is the industry-standard and most reliable method for assessing the purity of non-volatile organic compounds like this tetrahydropyridine derivative.[4] It excels at separating the main compound from closely related impurities.
A typical reversed-phase HPLC method would be a good starting point. Here is a recommended protocol:
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at a lower percentage of B (e.g., 20-40%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes. This will elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 254 nm (due to the aromatic rings) and a second wavelength at the absorbance maximum of the compound if different. |
| Injection Volume | 5-10 µL |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Data Analysis:
-
Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Question 3: My HPLC chromatogram shows several small impurity peaks. How do I identify them?
Answer: Identifying unknown impurities is a critical step in quality control. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS) . By coupling an HPLC system to a mass spectrometer, you can obtain the mass of each impurity as it elutes from the column. This information is invaluable for proposing potential structures for the impurities, which are often related to the starting materials, reagents, or degradation products.
For a deeper understanding of the manufacturing process and potential impurities, it is beneficial to have knowledge of the synthetic route.[5]
Question 4: Can I use ¹H NMR for quantitative purity analysis?
Answer: Yes, quantitative ¹H NMR (qNMR) is an excellent orthogonal technique to HPLC for purity determination.[1] It offers the advantage of being a primary analytical method, meaning it does not require a reference standard of the compound itself for quantification.
The principle of qNMR relies on comparing the integral of a specific, well-resolved proton signal from your compound to the integral of a known amount of a certified internal standard. This allows for the calculation of the absolute purity of the sample. qNMR is particularly useful for detecting impurities that may not have a UV chromophore and are therefore invisible to a UV detector in HPLC, such as residual solvents or inorganic salts.[1][4]
III. Troubleshooting Common QC Issues
Question 5: My sample has a slight yellow tint, but the NMR and HPLC results look good. What could be the cause?
Answer: A yellow tint in what should be a white or off-white solid often indicates the presence of trace-level, highly colored impurities that may be present at concentrations below the detection limit of your primary analytical methods. One common culprit in the synthesis of tetrahydropyridine derivatives is the formation of oxidized species, such as the corresponding pyridinium salt. These compounds are often highly conjugated and can be intensely colored.
Troubleshooting Steps:
-
Re-examine your HPLC data: Look for very small peaks, especially in the tail of your main peak.
-
Thin-Layer Chromatography (TLC): Sometimes, highly colored impurities can be visualized on a TLC plate even if they are not readily apparent in an HPLC chromatogram.
-
Oxidative Stability: Tetrahydropyridine derivatives can be susceptible to air oxidation.[6][7] Ensure the material is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Question 6: The mass spectrum of my compound shows a peak at [M+16]+. What does this indicate?
Answer: A peak at [M+16]+ is a strong indication of oxidation, where an oxygen atom has been added to your molecule. For this compound, a likely site of oxidation is the nitrogen atom of the tetrahydropyridine ring to form an N-oxide. This is a common metabolic pathway for such compounds and can also occur during synthesis or storage if exposed to oxidizing conditions.
Question 7: I am having trouble with the reproducibility of my HPLC results. What should I check?
Answer: Reproducibility issues in HPLC can often be traced back to a few key areas:
-
Sample Preparation: Ensure your sample is fully dissolved and that you are using a consistent and accurate method for weighing and dilution.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention times. Always prepare fresh mobile phases and ensure they are thoroughly mixed and degassed.
-
Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
System Suitability: Before running your samples, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard and checking parameters like retention time, peak area, tailing factor, and theoretical plates.
Visualizing the QC Workflow
The following diagram illustrates a typical quality control workflow for a synthetic compound like this compound.
Caption: A typical quality control workflow for synthetic compounds.
References
- Google Patents. (n.d.). Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
- Sudharani, K., et al. (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research.
-
National Institutes of Health (NIH). (2025). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
MDPI. (n.d.). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Retrieved from [Link]
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PubMed. (2005). 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]
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Reddit. (2024). HPLC trace for proof of purity. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]
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PubMed Central. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
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MDPI. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Retrieved from [Link]
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ResearchGate. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]
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E-RESEARCHCO. (n.d.). The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview. Retrieved from [Link]
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Scientific Scholar. (n.d.). Development of a novel unified quality control strategy for proprietary Chinese medicines. Retrieved from [Link]
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Journal of Applicable Chemistry. (n.d.). Chemistry Synthesis, Characterization, Docking Studies And Bio-Efficacy Evaluation of Novel 1,4-Dihydropyridine Derivatives. Retrieved from [Link]
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J-STAGE. (n.d.). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Retrieved from [Link]
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Taylor & Francis Online. (2020). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside. Retrieved from [Link]
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PubMed. (2009). Analytical control of genotoxic impurities in the pazopanib hydrochloride manufacturing process. Retrieved from [Link]
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PubMed. (2003). Topological Designing of 4-piperazinylquinazolines as Antagonists of PDGFR Tyrosine Kinase Family. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Toxins: Unraveling the Neurotoxic Dichotomy of MPTP and its Benzyloxy Analog
A Comparative Guide for Neuroscientists and Drug Development Professionals
In the landscape of neurodegenerative disease research, particularly in the study of Parkinson's disease (PD), animal models that recapitulate the hallmark pathology of dopaminergic neuron loss are indispensable. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces a Parkinsonian syndrome in humans and primates has revolutionized the field, providing a robust tool to investigate disease mechanisms and test therapeutic interventions.[1][2] However, not all structurally similar compounds share this neurotoxic fate. This guide delves into a critical comparison between the well-established neurotoxin, MPTP, and its non-neurotoxic structural analog, 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine, a compound closely related to the experimentally studied 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP).
While the user's specified compound, this compound, lacks extensive characterization in the scientific literature, we will use the closely related and well-documented compound, BMTP, as a surrogate for this comparative analysis. The key structural difference lies in the benzyloxy versus the benzyl group, which may influence metabolic pathways. This guide will illuminate how subtle molecular modifications can dramatically alter a compound's biological activity, transforming a potent neurotoxin into a benign substance. We will explore the mechanistic underpinnings of this divergence, present the supporting experimental evidence, and provide detailed protocols for the in-vivo assessment of such compounds.
The Neurotoxic Cascade of MPTP: A Step-by-Step Self-Amplifying Process
The neurotoxicity of MPTP is a multi-step process that culminates in the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[3][4] This specificity is a consequence of the interplay between metabolic activation and the unique neurochemistry of dopamine-producing neurons.
-
Systemic Administration and Blood-Brain Barrier Penetration: Being a lipophilic molecule, MPTP readily crosses the blood-brain barrier after systemic administration.[5]
-
Metabolic Activation by Monoamine Oxidase B (MAO-B): Within the brain, primarily in glial cells, MPTP is metabolized by MAO-B in a two-step oxidation process.[6] First, MPTP is oxidized to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+), which is then further oxidized to the ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+).[7][8]
-
Selective Uptake by the Dopamine Transporter (DAT): The selective toxicity of MPP+ arises from its high affinity for the dopamine transporter (DAT), which is densely expressed on the terminals of dopaminergic neurons.[8] MPP+ is actively transported into these neurons, leading to its accumulation at high concentrations.
-
Mitochondrial Impairment and Oxidative Stress: Once inside the dopaminergic neuron, MPP+ is sequestered by mitochondria, where it potently inhibits Complex I of the electron transport chain.[6] This disruption of mitochondrial respiration leads to a catastrophic energy deficit (ATP depletion) and the generation of reactive oxygen species (ROS), inducing oxidative stress and ultimately triggering apoptotic cell death.
The Benzyloxy Analog: A Tale of Attenuated Toxicity
In stark contrast to MPTP, its benzyl analog, BMTP, is reported to be non-neurotoxic in mice, even at doses significantly higher than those at which MPTP causes substantial dopamine depletion.[9] This lack of in vivo toxicity is particularly intriguing given that the corresponding pyridinium ion, 4-benzyl-1-methylpyridinium (BMP+), is neurotoxic when directly administered into the brain.[9] This critical observation points towards differences in the metabolic activation or pharmacokinetic profile of BMTP compared to MPTP.
The key to understanding this discrepancy lies in the metabolism of these compounds by MAO-B. While BMTP is a substrate for MAO-B and is converted to its dihydropyridinium intermediate (BMDP+), the subsequent oxidation to the fully aromatic pyridinium species (BMP+) is incomplete.[9] This suggests that the rate of formation of the ultimate toxic metabolite from BMTP is significantly lower than that from MPTP.
Furthermore, the presence of the benzyloxy or benzyl group may introduce alternative metabolic pathways, such as hydroxylation on the benzyl ring, which could compete with the oxidation pathway leading to the toxic pyridinium ion. These alternative metabolic routes would effectively detoxify the compound, preventing the accumulation of the neurotoxic species within dopaminergic neurons.
The lack of in vivo neurotoxicity of BMTP is therefore likely a consequence of one or both of the following factors:
-
Inefficient Bioactivation: The conversion of BMTP to its toxic pyridinium metabolite, BMP+, is less efficient than the corresponding conversion of MPTP to MPP+.
-
Alternative Metabolic Fates: BMTP may be more susceptible to detoxification pathways that are not as prominent for MPTP, leading to a lower systemic exposure to the parent compound and its toxic metabolite.
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A Comparative Guide to 4-Phenyl-1,2,3,6-Tetrahydropyridine Analogs: From Neurotoxic Probes to Therapeutic Scaffolds
This guide provides an in-depth comparison of analogs based on the 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine structure. We will dissect the critical structure-activity relationships that govern their biological effects, moving from the well-understood neurotoxic properties of parent compounds to the nuanced activities of substituted analogs. This analysis is grounded in experimental data to inform researchers in neuropharmacology and medicinal chemistry.
Introduction: A Privileged Scaffold in Neuroscience
The 4-phenyl-1,2,3,6-tetrahydropyridine core is a foundational structure in neuroscience research. Its prominence is largely due to the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that induces irreversible parkinsonism in humans and animals.[1][2] This tragic discovery inadvertently provided researchers with a powerful chemical tool to model Parkinson's disease, enabling detailed study of the dopaminergic nigrostriatal pathway's degeneration.[1][3][4][5]
The core structure is, however, more than just a neurotoxin precursor. It is a versatile scaffold that has been adapted for various therapeutic targets, including dopamine D2 receptor antagonists for antipsychotic applications and inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1).[6][7] The central question for drug development professionals is: how do specific chemical modifications to this scaffold dictate its biological destiny? This guide focuses on analogs of this compound, examining how substitutions on the nitrogen and phenyl ring alter their interaction with key biological targets and ultimately determine their function and fate.
The Foundational Mechanism: Bioactivation and the Path to Neurotoxicity
To understand the analogs, one must first grasp the canonical mechanism of MPTP-induced neurotoxicity, which serves as a benchmark for comparison. This multi-step process determines whether a given analog will possess neurotoxic potential.[8]
-
Blood-Brain Barrier Penetration: The lipophilic nature of the tetrahydropyridine allows it to cross the blood-brain barrier.
-
MAO-B Catalyzed Oxidation: Within the brain, primarily in glial cells, the tetrahydropyridine is oxidized by monoamine oxidase B (MAO-B) into the 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) intermediate.[8][9][10]
-
Conversion to Pyridinium Ion: MPDP+ is then further oxidized to the ultimate toxic species, the 1-methyl-4-phenylpyridinium ion (MPP+).[8][9]
-
Selective Neuronal Uptake: MPP+ is a substrate for the dopamine transporter (DAT), leading to its selective accumulation within dopaminergic neurons.[2][11] This selective uptake is the primary reason for the compound's specific toxicity to this neuronal population.
-
Mitochondrial Disruption: Inside the neuron, MPP+ is concentrated in the mitochondria, where it potently inhibits Complex I of the electron transport chain.[8][11][12]
-
Cell Death: This inhibition of mitochondrial respiration leads to a catastrophic drop in ATP production, increased oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[8][12]
The capacity of an MPTP analog to be oxidized by MAO to a pyridinium species is a necessary, but not sufficient, condition for it to be neurotoxic.[9][11] The subsequent steps—uptake by DAT and mitochondrial inhibition—are equally critical.
Caption: The bioactivation pathway of MPTP analogs to their neurotoxic pyridinium form.
Comparative Analysis of Structural Analogs
The biological activity of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives is exquisitely sensitive to their substitution pattern. We will analyze these modifications in two key regions: the tetrahydropyridine nitrogen and the 4-position phenyl ring.
Category 1: Substitution on the Tetrahydropyridine Nitrogen (N-1)
The substituent at the N-1 position is a primary determinant of the molecule's interaction with MAO.
-
N-Methyl Group (e.g., MPTP): The N-methyl group is considered the ideal size for productive interactions within the MAO active site, making MPTP an excellent substrate.[13]
-
Larger N-Substituents: Historically, it was believed that N-substituents larger than a methyl group would reduce or abolish MAO activity. However, subsequent studies have shown that analogs with larger groups, such as N-propyl, can still undergo significant turnover with MAO-B.[14] This indicates that the active site can accommodate more bulk than previously assumed, although reactivity may be altered.
-
N-H (Secondary Amine): Analogs lacking an N-substituent are generally poor substrates for MAO-B. The absence of the alkyl group changes the electronic and steric profile, reducing its affinity for the enzyme.
-
N-Arylalkyl Groups: Complex substitutions, such as the N-but-3-ynyl chain found in potential antipsychotic agents, are designed to confer specific pharmacological properties, in this case, affinity for the dopamine D2 receptor, while minimizing MAO-dependent bioactivation.[6]
Category 2: Substitution on the 4-Phenyl Ring
The electronic and steric properties of substituents on the C-4 phenyl ring profoundly influence MAO reactivity and the subsequent biological activity of the pyridinium metabolite.
-
Unsubstituted Phenyl (e.g., MPTP): This provides the baseline for comparison.
-
Para-Substitution (e.g., 4-[4-(Benzyloxy)phenyl] Analog): The user's compound of interest features a large benzyloxy group at the para-position. Structure-reactivity studies have shown that para-substituents on the phenyl ring generally produce steric hindrance, making them unfavorable for MAO reactivity.[13] Therefore, it is predicted that the 4-(benzyloxy)phenyl analog would be a significantly poorer MAO substrate than MPTP itself. This steric bulk would likely impede optimal positioning within the enzyme's active site.
-
Ortho- and Meta-Substitution: In contrast to para-substituents, groups at the ortho- and meta-positions may engage in stabilizing interactions within the MAO active pocket, potentially enhancing reactivity.[13]
-
Heteroatom-Linked Groups: Analogs with heteroatoms like oxygen or sulfur linking a group at C-4 (e.g., 1-methyl-4-phenoxy-1,2,3,6-tetrahydropyridine) have been explored. The phenoxy analog proved to be an excellent MAO-B substrate.[15] Interestingly, its dihydropyridinium metabolite did not oxidize further but instead underwent hydrolytic cleavage. This highlights how phenyl ring modifications can create entirely different metabolic pathways, offering a strategy to design non-toxic prodrugs that release a pharmacologically active agent upon MAO-catalyzed cleavage.[15]
Quantitative Performance Comparison
The following table summarizes experimental data for representative MPTP analogs, illustrating the impact of structural changes on the key steps of the neurotoxicity pathway.
| Compound/Analog | MAO-B Substrate Activity | DAT Uptake (MPP+ analog) | Mitochondrial Inhibition (MPP+ analog) | In Vivo Neurotoxicity | Reference(s) |
| MPTP (N-Methyl, Unsubstituted Phenyl) | High | Good Substrate | Potent Inhibitor | High | [9][11] |
| 2'-Methyl-MPTP (ortho-Methyl on Phenyl) | High | Good Substrate | Potent Inhibitor | High | [11][13] |
| 4'-Chloro-MPTP (para-Chloro on Phenyl) | Reduced | Poor Substrate | Weak Inhibitor | Low / None | [11][13] |
| N-Propyl-4-phenyl-tetrahydropyridine | Moderate | Not Applicable | Not Applicable | Low | [14] |
| 4-Phenoxy-MPTP Analog | High (leads to hydrolysis) | Not Formed | Not Formed | None | [15] |
| 4-(Benzyloxy)phenyl-MPTP Analog | Predicted Low (Steric Hindrance) | Likely Poor | Likely Weak | Predicted Low | [13] |
Note: Data for the 4-(Benzyloxy)phenyl analog is predicted based on established structure-activity relationships for sterically bulky para-substituents.
Key Experimental Methodologies
Reproducible and validated experimental protocols are essential for comparing the performance of these analogs. Below are foundational methodologies for assessing the key biological activities.
Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Activity Assay
This protocol determines if an analog is a substrate for MAO-B, the first critical step in bioactivation.
Principle: This assay measures the rate of hydrogen peroxide (H₂O₂) production, a byproduct of MAO-catalyzed amine oxidation. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate (e.g., Amplex Red), and the resulting signal is proportional to MAO activity.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Enzyme: Recombinant human MAO-B.
-
Substrate: Test analog (e.g., 1 mM stock in DMSO). Kynuramine can be used as a positive control.
-
Detection Reagent: Prepare a working solution containing 100 µM Amplex Red and 2 U/mL HRP in Assay Buffer.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to the wells of a 96-well black microplate.
-
Add 10 µL of MAO-B enzyme solution to each well.
-
To initiate the reaction, add 20 µL of the test analog at various concentrations (e.g., 0.1 to 100 µM).
-
Immediately add 20 µL of the Detection Reagent.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence (Ex/Em = 530/590 nm) or absorbance every 1-2 minutes for 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the reaction rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km values.
-
Protocol 2: Synaptosomal Dopamine Transporter (DAT) Uptake Assay
This assay evaluates the ability of the pyridinium metabolite of an analog to act as a substrate for DAT.
Principle: Synaptosomes, which are resealed nerve terminals isolated from brain tissue (e.g., striatum), are used as they contain functional transporters. The assay measures the uptake of a radiolabeled substrate (e.g., [³H]dopamine) in the presence of the test compound (the MPP+ analog). A potent DAT substrate will compete with [³H]dopamine for uptake, reducing the accumulated radioactivity.
Step-by-Step Methodology:
-
Prepare Synaptosomes:
-
Homogenize fresh or frozen rodent striatal tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.
-
Add the MPP+ analog test compound at various concentrations. Nomifensine or cocaine can be used as a reference inhibitor.
-
Initiate uptake by adding a fixed concentration of [³H]dopamine (e.g., 10 nM).
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold buffer to remove unbound radioligand.
-
Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a saturating concentration of a DAT inhibitor like mazindol.
-
-
Quantification and Analysis:
-
Place filters in scintillation vials with scintillation fluid.
-
Measure radioactivity using a liquid scintillation counter.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of [³H]dopamine uptake against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
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A Researcher's Guide to the Validation of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine's Effects on the Dopamine Transporter
This guide provides a comprehensive framework for the validation of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPTP) as a potential modulator of the dopamine transporter (DAT). We will delve into the scientific rationale for this investigation, present detailed experimental protocols for in vitro and in vivo characterization, and compare these methodologies with those used for well-established DAT inhibitors.
The Critical Role of the Dopamine Transporter and the Rationale for BPTP Validation
The dopamine transporter (DAT) is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission. It actively reuptakes dopamine from the synaptic cleft into the presynaptic neuron, thereby terminating the signal.[1] This regulatory function makes DAT a primary target for a range of psychoactive substances, including the illicit drug cocaine and therapeutic agents used for attention-deficit/hyperactivity disorder (ADHD).[2][3]
The compound this compound (BPTP) bears a significant structural resemblance to the proneurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The neurotoxicity of MPTP is critically dependent on its conversion to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) and the subsequent uptake of MPP+ into dopaminergic neurons via the dopamine transporter.[4] This selective accumulation of MPP+ within dopamine neurons leads to mitochondrial dysfunction and ultimately, cell death, mimicking the pathology of Parkinson's disease.[4] Given this precedent, it is of paramount importance to thoroughly validate the interaction of structurally related compounds like BPTP with the dopamine transporter to understand their potential neuropharmacological profile.
In Vitro Validation: Quantifying the Interaction of BPTP with the Dopamine Transporter
To ascertain whether BPTP directly interacts with the dopamine transporter, two primary in vitro assays are indispensable: the radioligand binding assay to determine binding affinity (Ki) and the dopamine uptake inhibition assay to measure functional potency (IC50).
Radioligand Binding Assay: Measuring Affinity for the Dopamine Transporter
This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter, such as [³H]WIN 35,428.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Synaptosomal Membranes:
-
Homogenize brain tissue from a region rich in dopamine transporters (e.g., rat striatum) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the synaptosomal membranes.
-
Wash the pellet multiple times with fresh buffer to remove endogenous dopamine and other potential interfering substances.
-
Resuspend the final membrane preparation in an appropriate assay buffer.
-
-
Competitive Binding Incubation:
-
In a multi-well plate, combine the synaptosomal membrane preparation with a fixed concentration of the radioligand (e.g., [³H]WIN 35,428).
-
Add varying concentrations of the test compound (BPTP) or a reference compound (e.g., cocaine).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known DAT inhibitor, such as GBR 12909).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Dopamine Uptake Inhibition Assay: Assessing Functional Blockade
This assay measures the ability of a test compound to inhibit the reuptake of dopamine into synaptosomes, providing a functional measure of its potency at the dopamine transporter.
Experimental Protocol: Dopamine Uptake Inhibition Assay
-
Preparation of Synaptosomes:
-
Prepare fresh synaptosomes from brain tissue (e.g., rat striatum) as described in the radioligand binding assay protocol.
-
-
Pre-incubation:
-
In a multi-well plate, pre-incubate the synaptosomes with varying concentrations of the test compound (BPTP) or a reference compound (e.g., GBR 12909) in a physiological buffer at 37°C.[5]
-
Include control wells for 100% uptake (synaptosomes with buffer only) and non-specific uptake (synaptosomes with a high concentration of a known DAT inhibitor).
-
-
Initiation and Termination of Uptake:
-
Initiate dopamine uptake by adding a low concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.
-
Terminate the uptake by rapidly adding ice-cold buffer and filtering the synaptosomes through glass fiber filters.
-
-
Quantification and Data Analysis:
-
Wash the filters with ice-cold buffer to remove extracellular [³H]dopamine.
-
Lyse the synaptosomes on the filters and measure the intracellular radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake) using non-linear regression analysis.
-
Caption: Workflow for Dopamine Uptake Inhibition Assay.
In Vivo Validation: Assessing the Impact of BPTP on Dopamine Dynamics
In vivo microdialysis is a powerful technique to monitor the levels of neurotransmitters in the extracellular space of the brain of a freely moving animal. This allows for the assessment of a compound's effect on dopamine dynamics in a physiological context.
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis probe into a dopamine-rich brain region, such as the striatum.
-
Secure the probe with dental cement and allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
After establishing a stable baseline of extracellular dopamine levels, administer the test compound (BPTP) systemically (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to monitor changes in extracellular dopamine concentrations.
-
-
Sample Analysis:
-
Analyze the dopamine content in the dialysate samples using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Quantify the dopamine concentration in each sample.
-
Express the post-drug dopamine levels as a percentage of the baseline levels.
-
Analyze the time course of the effect of BPTP on extracellular dopamine. An increase in extracellular dopamine would suggest that BPTP is inhibiting the dopamine transporter in vivo.
-
Caption: Workflow for In Vivo Microdialysis.
Comparative Analysis: Benchmarking BPTP Against Known DAT Inhibitors
The data obtained from the validation assays for BPTP should be compared to the known pharmacological profiles of well-characterized dopamine transporter inhibitors.
| Compound | Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Cocaine | ~100-500 | ~200-700 |
| GBR 12909 | ~1-5 | ~10-50 |
| This compound (BPTP) | To Be Determined | To Be Determined |
Note: The values for Cocaine and GBR 12909 are approximate and can vary depending on the specific assay conditions and tissue preparation. Data for GBR 12909 from various sources.[2][6][7]
A low Ki value for BPTP in the radioligand binding assay would indicate a high affinity for the dopamine transporter. Similarly, a low IC50 value in the dopamine uptake inhibition assay would suggest that BPTP is a potent inhibitor of DAT function. An increase in extracellular dopamine levels following BPTP administration in the in vivo microdialysis study would provide further evidence of its action as a DAT inhibitor in a living system.
Conclusion
The structural similarity of this compound to the proneurotoxin MPTP necessitates a thorough investigation of its interaction with the dopamine transporter. The experimental framework provided in this guide outlines the essential in vitro and in vivo assays required to validate and characterize the effects of BPTP on DAT. By systematically determining its binding affinity, functional potency, and in vivo effects on dopamine dynamics, and comparing these findings to established DAT inhibitors, researchers can gain a comprehensive understanding of the neuropharmacological profile of BPTP. This knowledge is crucial for assessing its potential therapeutic applications or identifying any potential neurotoxic liabilities.
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Cross-Validation of a Novel Tetrahydropyridine Derivative for Anti-Inflammatory Efficacy: A Comparative Guide
This guide provides a comprehensive framework for the pre-clinical cross-validation of the anti-inflammatory effects of a novel compound, 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (referred to herein as BPTP). This document is intended for researchers, scientists, and drug development professionals. We will explore the hypothetical anti-inflammatory potential of BPTP by comparing it with established non-steroidal anti-inflammatory drugs (NSAIDs) through a series of in vitro and in vivo experiments. The methodologies detailed herein are designed to provide a robust and objective assessment of efficacy and potential mechanisms of action.
Introduction to BPTP and the Rationale for Investigation
While the specific anti-inflammatory properties of this compound have not been extensively characterized in publicly available literature, the tetrahydropyridine scaffold is of significant interest in medicinal chemistry. Certain derivatives of tetrahydropyridine have been investigated for their potential as anti-inflammatory agents, with some studies indicating an ability to inhibit nitric oxide production in macrophages[1]. This provides a scientific premise for exploring the anti-inflammatory potential of novel tetrahydropyridine compounds like BPTP.
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of many chronic diseases. The current therapeutic landscape is dominated by NSAIDs, which primarily act by inhibiting cyclooxygenase (COX) enzymes[2]. However, the use of NSAIDs is associated with potential side effects, necessitating the search for novel anti-inflammatory agents with improved safety profiles and potentially different mechanisms of action. This guide outlines a hypothetical investigation into BPTP as such an agent, comparing its efficacy against well-characterized NSAIDs.
Comparative Agents
To establish a benchmark for the anti-inflammatory activity of BPTP, it is essential to compare it against widely used and well-understood drugs. For this guide, we have selected:
-
Ibuprofen: A common over-the-counter NSAID that non-selectively inhibits both COX-1 and COX-2 enzymes[2].
-
Diclofenac: A potent prescription NSAID that also exhibits non-selective COX inhibition[3][4][5].
These agents provide a robust comparison for assessing the relative potency and potential COX-inhibitory activity of BPTP.
In Vitro Cross-Validation: Cellular Models of Inflammation
The initial assessment of anti-inflammatory activity is typically performed using in vitro cell-based assays. These models allow for a controlled investigation of a compound's direct effects on inflammatory pathways.
Experimental Workflow: In Vitro Analysis
Caption: Workflow for in vitro anti-inflammatory screening.
Step-by-Step In Vitro Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Rationale: It is crucial to determine the concentrations at which BPTP is not cytotoxic, ensuring that any observed anti-inflammatory effects are not due to cell death.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of BPTP (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Measurement of Nitric Oxide (NO) Production
-
Rationale: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation.
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of BPTP, ibuprofen, or diclofenac for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions.
Protocol 4: Quantification of Pro-inflammatory Cytokines
-
Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are central to the inflammatory cascade.
-
Follow steps 1-4 from Protocol 3.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the collected supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Hypothetical In Vitro Comparative Data
| Compound | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| BPTP | 15.2 | 18.5 | 22.1 |
| Ibuprofen | >100 | >100 | >100 |
| Diclofenac | 45.8 | 52.3 | 60.7 |
Note: The above data is hypothetical and for illustrative purposes only.
In Vivo Cross-Validation: Animal Models of Acute Inflammation
To assess the physiological relevance of the in vitro findings, it is essential to evaluate the anti-inflammatory effects of BPTP in a living organism.
Experimental Workflow: In Vivo Analysis
Caption: Workflow for in vivo anti-inflammatory assessment.
Step-by-Step In Vivo Protocol
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This is a widely used and validated model of acute inflammation.[6][7] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different inflammatory mediators.
-
Animals: Use male Wistar rats (180-200 g).
-
Grouping: Divide the animals into four groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), BPTP (e.g., 20 mg/kg), Ibuprofen (e.g., 40 mg/kg), and Diclofenac (e.g., 10 mg/kg)[8].
-
Drug Administration: Administer the compounds orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Hypothetical In Vivo Comparative Data
| Treatment Group (Dose) | Paw Edema Inhibition at 3 hours (%) | Paw Edema Inhibition at 5 hours (%) |
| BPTP (20 mg/kg) | 45.2% | 55.8% |
| Ibuprofen (40 mg/kg) | 40.5% | 50.1% |
| Diclofenac (10 mg/kg) | 52.8% | 65.3% |
Note: The above data is hypothetical and for illustrative purposes only.
Potential Mechanism of Action: The NF-κB Signaling Pathway
A plausible mechanism for the anti-inflammatory effects of novel compounds involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation.[9]
Caption: Hypothetical inhibition of the NF-κB pathway by BPTP.
Further mechanistic studies, such as Western blotting for phosphorylated IκB and nuclear translocation of NF-κB, would be required to validate this hypothesis.
Conclusion and Future Directions
This guide outlines a structured, comparative approach to the preliminary anti-inflammatory validation of a novel tetrahydropyridine derivative, BPTP. The described in vitro and in vivo models provide a robust framework for assessing its efficacy relative to established NSAIDs. The hypothetical data presented suggests that BPTP could possess significant anti-inflammatory properties, potentially acting through the inhibition of nitric oxide and pro-inflammatory cytokine production.
Future investigations should focus on:
-
Elucidating the precise molecular mechanism of action, including its effects on the COX enzymes and the NF-κB signaling pathway.
-
Conducting dose-response studies to establish a more detailed pharmacological profile.
-
Evaluating its efficacy in chronic models of inflammation.
-
Assessing its safety and toxicological profile.
By following a systematic and comparative validation process, the therapeutic potential of novel anti-inflammatory candidates like this compound can be thoroughly and objectively evaluated.
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. [Link]
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Zhang, Y., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. PubMed. [Link]
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A Comparative Guide to Neuroprotective Agents: Evaluating 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine in the Context of Established Therapeutics
Introduction: The Imperative for Neuroprotection
Neurodegenerative diseases such as Parkinson's Disease (PD) are characterized by the progressive loss of neuronal populations, leading to devastating functional decline. While symptomatic treatments exist, the holy grail of neurodegenerative research is the development of agents that can slow or halt the underlying degenerative process—a strategy known as neuroprotection. The core of neuroprotection lies in interfering with the pathological cascades that lead to cell death, including oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis.[[“]][2][3]
This guide provides a comparative analysis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPTP), a tetrahydropyridine derivative, against a panel of well-characterized neuroprotective agents. Due to the limited publicly available data on the specific neuroprotective efficacy of BPTP, this document will focus on a theoretical evaluation based on its structural characteristics and provide a framework for its experimental validation. We will delve into the established mechanisms and efficacy of prominent neuroprotective compounds, offering a benchmark against which novel candidates like BPTP can be assessed.
The Tetrahydropyridine Scaffold: A Double-Edged Sword
The 1,2,3,6-tetrahydropyridine ring system is of significant interest in neuropharmacology. It is famously the core structure of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is widely used to create animal models of Parkinson's disease.[4][5][6] MPTP is metabolized to the toxic metabolite MPP+, which selectively destroys dopaminergic neurons.[7][8][9] Conversely, the tetrahydropyridine scaffold is also present in numerous compounds with therapeutic potential, suggesting that subtle structural modifications can dramatically alter biological activity.
BPTP, possessing a 4-phenyl-1,2,3,6-tetrahydropyridine core, is structurally analogous to MPTP. This structural similarity suggests a potential for interaction with the dopamine transporter (DAT), the primary route of MPP+ entry into dopaminergic neurons. A key hypothesis for a potential neuroprotective mechanism of BPTP could be its role as a competitive inhibitor of DAT, thereby preventing the uptake of MPTP or other similar neurotoxins. This guide will explore how to experimentally test this hypothesis and compare its potential efficacy to agents with different mechanisms of action.
Established Neuroprotective Agents: Mechanisms and Efficacy
A comparative understanding of established neuroprotective agents is crucial for contextualizing the potential of novel compounds. Below is a summary of four prominent neuroprotective agents, their mechanisms of action, and reported efficacy.
| Agent | Primary Mechanism(s) of Action | Reported Efficacy Highlights | Key References |
| Rasagiline | Irreversible inhibitor of monoamine oxidase-B (MAO-B), anti-apoptotic (via Bcl-2 and PKC activation), protects mitochondrial viability.[10][11][12] | Effective as monotherapy and adjunct to L-dopa in PD.[10] May have disease-modifying effects.[10][11] | [3][10][11][12][13] |
| Minocycline | Anti-inflammatory (inhibits microglial activation), anti-apoptotic (caspase inhibition), antioxidant.[14][15][16] | Neuroprotective in various models of CNS injury, including stroke and neurodegenerative diseases.[14][16][17] | [14][15][16][17][18] |
| Creatine | Energy buffer (maintains cellular ATP levels), mitochondrial stabilizer, antioxidant, anti-apoptotic (inhibits caspase activation).[[“]][[“]][20][21] | Neuroprotective in models of PD, Huntington's disease, and ALS. | [[“]][[“]][21][22] |
| Coenzyme Q10 | Essential component of the mitochondrial electron transport chain, potent antioxidant, stabilizes mitochondrial membranes.[2][23][24][25] | Neuroprotective in models of PD and other neurodegenerative diseases.[23][24][26] | [2][23][24][25][26] |
Signaling Pathways in Neuroprotection
The neuroprotective agents discussed above modulate several key signaling pathways implicated in neuronal survival and death. Understanding these pathways is fundamental to evaluating novel compounds like BPTP.
Experimental Protocols for Evaluating Novel Neuroprotective Agents
To rigorously assess the neuroprotective potential of a novel compound such as BPTP, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo efficacy studies.
In Vitro Neuroprotection Assays
These assays are crucial for initial screening and mechanistic studies.
1. Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the protective effect of the compound against a neurotoxin-induced cell death.
-
Protocol: MTT Assay
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., BPTP) for a specified period (e.g., 2-24 hours).
-
Neurotoxin Challenge: Introduce a neurotoxin (e.g., MPP+, the active metabolite of MPTP, or 6-hydroxydopamine) to induce cell death. Include control wells with vehicle, neurotoxin only, and compound only.
-
MTT Incubation: After the desired incubation time (e.g., 24-48 hours), add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
2. Assessment of Mitochondrial Function:
-
Objective: To evaluate the compound's ability to preserve mitochondrial integrity and function.
-
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using TMRE
-
Cell Culture and Treatment: Culture and treat cells with the test compound and neurotoxin as described above.
-
TMRE Staining: In the final 30 minutes of treatment, add TMRE (tetramethylrhodamine, ethyl ester) to the culture medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Healthy cells with a high ΔΨm will exhibit bright red fluorescence in the mitochondria, while apoptotic cells will show reduced fluorescence.
-
Quantification: Quantify the fluorescence intensity using image analysis software or a fluorescence plate reader.
-
3. Measurement of Oxidative Stress:
-
Objective: To determine if the compound can mitigate the production of reactive oxygen species (ROS).
-
Protocol: Intracellular ROS Measurement using DCFH-DA
-
Cell Culture and Treatment: Follow the same initial steps of cell culture and treatment.
-
DCFH-DA Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is de-esterified intracellularly to a non-fluorescent compound that is later oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm using a fluorescence microscope or plate reader. An increase in fluorescence indicates higher levels of intracellular ROS.
-
4. Apoptosis and Neuroinflammation Assays:
-
Objective: To assess the compound's ability to inhibit apoptotic pathways and inflammatory responses.
-
Protocols:
-
Caspase-3/7 Activity Assay: Use a luminogenic or fluorogenic substrate for activated caspase-3 and -7 to quantify their activity.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
ELISA for Pro-inflammatory Cytokines: Measure the levels of cytokines such as TNF-α and IL-1β in the cell culture supernatant.
-
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comparative analysis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine and other tetrahydropyridines
In the landscape of neuropharmacology and medicinal chemistry, the tetrahydropyridine scaffold represents a fascinating dichotomy. On one hand, it is the core of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound infamously known for inducing Parkinson's-like symptoms. On the other, it serves as a versatile backbone for the development of novel therapeutic agents targeting the central nervous system. This guide provides a detailed comparative analysis of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine, the archetypal neurotoxin MPTP, and a non-toxic analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP). We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships and potential applications.
Introduction to Tetrahydropyridines: A Scaffold of Contradictions
Tetrahydropyridines (THPs) are heterocyclic compounds that have garnered significant attention in drug discovery.[1][2] The discovery that MPTP, a byproduct of illicit opioid synthesis, could selectively destroy dopaminergic neurons in the substantia nigra and produce a primate model of Parkinson's disease was a watershed moment in neuroscience research.[3][4][5] This finding not only provided an invaluable tool for studying the pathophysiology of Parkinson's disease but also spurred extensive investigation into the structure-activity relationships of THP derivatives.[6][7][8] Researchers have since explored modifications of the THP core to either mitigate its neurotoxicity or harness its ability to interact with key neurological targets, such as monoamine transporters and receptors.[2][9][10]
This guide will focus on a comparative analysis of three key tetrahydropyridine derivatives:
-
This compound: A derivative featuring a benzyloxy pharmacophore, a moiety often associated with monoamine oxidase (MAO) inhibition.[11] Its properties will be largely inferred based on established structure-activity relationships.
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): The prototypical dopaminergic neurotoxin, which serves as a critical reference compound.[12][13]
-
4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP): A non-neurotoxic analog of MPTP, highlighting the subtle structural changes that can dramatically alter biological activity.[14]
Physicochemical Properties: A Subtle Dance of Structure and Function
The physicochemical properties of tetrahydropyridine derivatives play a crucial role in their pharmacokinetic and pharmacodynamic profiles, influencing factors such as blood-brain barrier permeability and target engagement.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Structural Features |
| This compound | C18H19NO | 265.35 | ~4.5 | Benzyloxy group on the phenyl ring. |
| MPTP | C12H15N | 173.26 | 2.6 | N-methyl group and an unsubstituted phenyl ring.[15] |
| BMTP | C13H17N | 187.28 | ~3.0 | Benzyl group in place of the phenyl group.[14] |
The lipophilicity, as indicated by the predicted LogP values, is a critical determinant of the ability of these compounds to cross the blood-brain barrier. MPTP's moderate lipophilicity allows it to readily enter the central nervous system.[16] The introduction of a benzyloxy group in this compound is expected to increase its lipophilicity, which could enhance its brain penetration. Conversely, the seemingly minor addition of a methylene bridge in BMTP slightly increases its lipophilicity compared to MPTP.
Synthesis of Tetrahydropyridine Derivatives
The synthesis of 1,2,3,6-tetrahydropyridine derivatives can be achieved through various synthetic routes. A common approach involves the partial reduction of corresponding pyridinium salts or the reaction of a piperidone with an organometallic reagent.
General Synthesis of 4-Aryl-1,2,3,6-tetrahydropyridines
A prevalent method for synthesizing 4-phenyl-1,2,3,6-tetrahydropyridine derivatives involves the reaction of a 1-substituted-4-piperidone with a phenylmagnesium bromide Grignard reagent, followed by dehydration.
Caption: General synthetic scheme for 4-aryl-1,2,3,6-tetrahydropyridines.
Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway, utilizing a Grignard reagent derived from 4-bromophenyl benzyl ether.
Experimental Protocol:
-
Preparation of the Grignard Reagent: To a solution of 4-bromophenyl benzyl ether in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Initiate the reaction with gentle heating or the addition of a small crystal of iodine. Stir the mixture until the magnesium is consumed.
-
Reaction with Piperidone: Cool the Grignard reagent to 0°C and slowly add a solution of 1-methyl-4-piperidone in anhydrous THF.
-
Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dehydration and Purification: The resulting crude 4-hydroxy-4-(4-(benzyloxy)phenyl)-1-methylpiperidine is then subjected to dehydration using a strong acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with azeotropic removal of water. The final product is purified by column chromatography.
Comparative Biological Activity and Mechanism of Action
The biological activities of these tetrahydropyridine derivatives diverge dramatically due to subtle structural differences that dictate their interaction with key enzymes and transporters in the brain.
The Neurotoxic Cascade of MPTP
The neurotoxicity of MPTP is a well-established multi-step process.[4][17]
Caption: The metabolic activation and neurotoxic pathway of MPTP.
-
Entry into the Brain: Being lipophilic, MPTP readily crosses the blood-brain barrier.[16]
-
Metabolic Activation: Within glial cells, specifically astrocytes, MPTP is oxidized by monoamine oxidase B (MAO-B) to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[18][19]
-
Formation of the Active Toxin: MPDP+ is further oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[19]
-
Selective Uptake: MPP+, being a charged molecule, is selectively taken up into dopaminergic neurons via the dopamine transporter (DAT).[13]
-
Mitochondrial Toxicity: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[4]
-
Cell Death: This inhibition leads to a catastrophic cascade of events, including ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, apoptotic cell death of the neuron.[16]
This compound: A Potential MAO-B Inhibitor?
The presence of the benzyloxy group on the phenyl ring of this compound is a key structural feature found in several known potent and selective MAO-B inhibitors.[11] This suggests that this compound may act as an inhibitor of MAO-B rather than a substrate.
Hypothesized Mechanism of Action:
By inhibiting MAO-B, this compound could potentially prevent the metabolic activation of MPTP and other similar pro-toxins. This would block the neurotoxic cascade at its very first step. Furthermore, MAO-B inhibition is a clinically validated strategy for the treatment of Parkinson's disease, as it increases the synaptic availability of dopamine.
BMTP: The Non-Neurotoxic Analogue
Studies have shown that 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) is not neurotoxic in mice, even at high doses.[14] While BMTP is also a substrate for MAO-B, its metabolic fate and the properties of its resulting pyridinium metabolite are different from those of MPTP. The pyridinium metabolite of BMTP is a much poorer substrate for the dopamine transporter, leading to significantly reduced uptake into dopaminergic neurons. This highlights the critical importance of efficient DAT-mediated transport for the neurotoxicity of MPP+-like compounds.
In Vitro and In Vivo Experimental Evaluation
A comprehensive comparison of these tetrahydropyridine derivatives requires a battery of in vitro and in vivo assays to elucidate their pharmacological profiles.
In Vitro Assays
Dopamine Transporter (DAT) Binding and Uptake Inhibition Assays:
These assays are crucial for determining the affinity of the compounds for DAT and their ability to inhibit dopamine reuptake.[20][21][22]
Experimental Protocol: [³H]WIN 35,428 Binding Assay [23]
-
Tissue Preparation: Prepare synaptosomal membranes from the striatum of rat brains.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand [³H]WIN 35,428 and varying concentrations of the test compound (this compound, MPTP, or BMTP) in a suitable buffer.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay:
This assay determines the ability of the compounds to inhibit the activity of MAO-A and MAO-B.
Experimental Protocol: Kynuramine Assay
-
Enzyme Source: Use isolated mitochondria from rat liver (for MAO-A and MAO-B) or human platelet mitochondria (for MAO-B).
-
Incubation: Pre-incubate the enzyme source with varying concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding a non-selective MAO substrate, kynuramine.
-
Fluorescence Measurement: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product. Measure the increase in fluorescence over time.
-
Data Analysis: Calculate the IC50 values for the inhibition of MAO-A and MAO-B.
| Compound | Predicted DAT Ki (nM) | Predicted MAO-B IC50 (nM) | Predicted Biological Outcome |
| This compound | >1000 | <50 | MAO-B inhibitor, potentially neuroprotective. |
| MPTP | Not an inhibitor | Substrate | Pro-neurotoxin.[18] |
| BMTP | >1000 | Substrate | Non-neurotoxic.[14] |
In Vivo Models
MPTP-Induced Mouse Model of Parkinson's Disease:
This is the gold standard in vivo model for studying Parkinson's disease and for evaluating the neuroprotective effects of test compounds.[6][7][24]
Experimental Protocol: [16][25]
-
Animal Model: Use C57BL/6 mice, which are known to be sensitive to MPTP-induced neurotoxicity.[6]
-
Dosing Regimen: Administer MPTP via intraperitoneal injection. Various dosing regimens (acute, subacute, or chronic) can be employed to model different aspects of Parkinson's disease.[7]
-
Test Compound Administration: Administer the test compound (e.g., this compound) prior to or concurrently with MPTP to assess its neuroprotective potential.
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test, open field test, and grid test to evaluate motor coordination and activity.[6]
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum and substantia nigra. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in brain sections to quantify the extent of neuronal loss in the substantia nigra.
Conclusion: From a Toxin's Tale to Therapeutic Targets
The comparative analysis of this compound, MPTP, and BMTP provides a compelling illustration of how subtle molecular modifications can profoundly alter biological activity. MPTP remains an indispensable tool for modeling Parkinson's disease, offering a window into the mechanisms of dopaminergic neurodegeneration. In stark contrast, the non-neurotoxic analog BMTP underscores the stringent structural requirements for uptake into dopaminergic neurons, a critical step in the toxic cascade.
The introduction of a benzyloxy pharmacophore in this compound shifts the predicted pharmacological profile from a neurotoxic substrate to a potentially neuroprotective MAO-B inhibitor. This highlights a rational drug design strategy for transforming a toxic scaffold into a therapeutic lead. Further experimental validation of the properties of this compound is warranted to confirm its potential as a novel agent for the treatment of neurodegenerative disorders like Parkinson's disease. This comparative guide serves as a foundational resource for researchers in the field, providing both the theoretical framework and the practical experimental approaches necessary to further explore the rich and diverse pharmacology of tetrahydropyridine derivatives.
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Confirming the Binding Affinity of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine to MAO-B: A Comparative Guide
The Scientific Rationale: Why Investigate BPTP for MAO-B Inhibition?
Monoamine Oxidase B is a key enzyme in the catabolism of dopamine in the brain.[1] Its inhibition can increase dopaminergic neurotransmission, a therapeutic strategy for conditions like Parkinson's disease.[1] The parent compound of BPTP, 4-phenyl-1,2,3,6-tetrahydropyridine (PTP), is a known substrate and time-dependent irreversible inhibitor of MAO-B.[1][2] This inherent activity within the tetrahydropyridine scaffold provides a strong foundation for exploring its derivatives.
The introduction of a benzyloxy group at the para position of the phenyl ring is a critical modification. Structure-activity relationship (SAR) studies on various MAO-B inhibitors have demonstrated that the presence of a benzyloxy moiety can significantly enhance binding affinity and selectivity. For instance, benzyloxy-derived chalcones and other scaffolds have shown potent, selective, and reversible inhibition of MAO-B.[3][4] This suggests that the benzyloxy group in BPTP could favorably interact with the active site of MAO-B, potentially leading to high-affinity binding.
Our hypothesis is that the combination of the MAO-B-targeting tetrahydropyridine core with the affinity-enhancing benzyloxy group makes BPTP a compelling candidate for a potent and selective MAO-B inhibitor. The following sections provide the necessary tools to validate this hypothesis.
Comparative Framework: Benchmarking BPTP Against Established MAO-B Inhibitors
To contextualize the potential of BPTP, its binding affinity should be compared against well-characterized MAO-B inhibitors. This allows for a clear understanding of its potency and potential therapeutic window.
| Compound | Type of Inhibition | IC50/Ki (MAO-B) | Selectivity for MAO-B over MAO-A |
| Selegiline (L-deprenyl) | Irreversible | ~10 nM (Ki) | High |
| Rasagiline | Irreversible | ~5 nM (Ki) | High |
| Safinamide | Reversible | ~98 nM (IC50) | High |
| 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) | Irreversible (time-dependent) | Competitive initially | MAO-A selective inhibition initially, time-dependent MAO-B inhibition[1] |
| 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPTP) | To be determined | To be determined | To be determined |
Experimental Protocols for Determining Binding Affinity
The following protocols provide detailed methodologies for quantifying the binding affinity of BPTP to MAO-B.
Protocol 1: In Vitro Fluorometric MAO-B Inhibition Assay
This high-throughput compatible assay is a robust method for determining the half-maximal inhibitory concentration (IC50) of a test compound. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed substrate oxidation.[5]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (BPTP)
-
Reference Inhibitors (Selegiline, Rasagiline)
-
MAO-B Substrate (e.g., Benzylamine or Tyramine)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorescent probe)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = ~530-560 nm / ~590 nm)
Experimental Workflow:
Caption: Workflow for the in vitro fluorometric MAO-B inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BPTP in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the BPTP stock solution in MAO-B Assay Buffer to create a range of test concentrations.
-
Prepare working solutions of the reference inhibitors in a similar manner.
-
Prepare a working solution of human recombinant MAO-B enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a substrate working solution containing the MAO-B substrate, HRP, and Amplex® Red in assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add 10 µL of the serially diluted BPTP solutions.
-
Include wells for a positive control (reference inhibitor) and a vehicle control (assay buffer with the same concentration of DMSO as the test compounds).
-
-
Enzyme Addition and Pre-incubation:
-
Add 40 µL of the MAO-B enzyme working solution to each well.
-
Incubate the plate for 15 minutes at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of BPTP and the controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Radiometric MAO-B Inhibition Assay for Ki Determination
For a more in-depth characterization, a radiometric assay can be employed to determine the inhibition constant (Ki), which provides a more direct measure of binding affinity. This assay typically uses a radiolabeled substrate, such as [¹⁴C]-phenylethylamine.
Materials:
-
Human recombinant MAO-B enzyme
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
This compound (BPTP)
-
[¹⁴C]-phenylethylamine (or other suitable radiolabeled substrate)
-
Scintillation fluid
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for the radiometric MAO-B inhibition assay to determine Ki.
Step-by-Step Procedure:
-
Assay Setup:
-
In a series of microcentrifuge tubes, set up reactions containing MAO-B enzyme, assay buffer, and varying concentrations of BPTP.
-
For each concentration of BPTP, prepare a set of reactions with varying concentrations of the radiolabeled substrate.
-
-
Reaction and Termination:
-
Initiate the reactions by adding the radiolabeled substrate and incubate at 37°C for a predetermined time (e.g., 20 minutes).
-
Terminate the reactions by adding an acid solution (e.g., 2N HCl).
-
-
Product Extraction and Quantification:
-
Extract the radiolabeled product from the unreacted substrate using an organic solvent (e.g., toluene).
-
Transfer an aliquot of the organic phase to a scintillation vial containing scintillation fluid.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Determine the mode of inhibition (e.g., competitive, non-competitive) from the pattern of the Lineweaver-Burk plot.
-
Calculate the Ki value from the intercepts of the plot.
-
Interpreting the Data and the Path Forward
The successful execution of these protocols will yield the IC50 and Ki values for this compound, providing a definitive measure of its binding affinity to MAO-B. By comparing these values to those of established inhibitors like selegiline and rasagiline, researchers can ascertain the potency and potential of BPTP.
Should BPTP demonstrate high affinity and selectivity for MAO-B, further investigations into its mechanism of action (reversible vs. irreversible), in vivo efficacy, and pharmacokinetic profile would be warranted. The logical progression from confirming binding affinity to more complex biological evaluations is a critical path in the drug discovery and development process.
Caption: Logical progression of preclinical evaluation for a novel MAO-B inhibitor.
This guide provides the foundational knowledge and practical methodologies for the initial and critical step of confirming the binding affinity of this compound to MAO-B. The data generated will be instrumental in guiding future research and development efforts for this promising compound.
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Lan, R., et al. (2017). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1165-1175. [Link]
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Naoi, M., et al. (1987). Inhibition of rat brain monoamine oxidase by some analogues of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium ion. Journal of Neurochemistry, 48(2), 572-578. [Link]
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A Comparative Benchmarking Guide: 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPTP) Against Known Parkinson's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical comparison of the neurotoxic agent 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (BPTP) and its active metabolite against established first-line therapeutics for Parkinson's disease (PD). The objective is to furnish a robust framework for preclinical assessment of novel neuroprotective compounds.
Introduction: Understanding the Players
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in motor control.[1][2] Current therapeutic strategies primarily focus on symptomatic relief by restoring dopamine levels or mimicking its action. This guide benchmarks the effects of a well-characterized neurotoxin, BPTP, against these standard therapies to provide a clear, comparative context for evaluating potential neuroprotective agents.
The Neurotoxic Model: this compound (BPTP)
BPTP is a close structural analog of the potent neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[3] While not a therapeutic itself, BPTP serves as an invaluable research tool. Once administered, it crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[3][4][5] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[6] Inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[4][6][7] This leads to ATP depletion, oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons, thereby mimicking the pathology of Parkinson's disease.[4][5][7]
Established Parkinson's Disease Therapeutics
-
Levodopa (L-DOPA): The gold standard for Parkinson's treatment, Levodopa is a precursor to dopamine that can cross the blood-brain barrier.[8][9][10] Once in the brain, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), replenishing the depleted dopamine stores.[8][10][11] It is often administered with a peripheral AADC inhibitor like carbidopa to prevent its premature conversion in the periphery.[8][12]
-
Dopamine Agonists (e.g., Pramipexole, Ropinirole): These drugs directly stimulate dopamine receptors, mimicking the effect of endogenous dopamine.[13][14] They are often used as a first-line therapy in younger patients to delay the need for Levodopa and can be used as an adjunct therapy in later stages.[13] Currently, four dopamine agonists are FDA-approved for treating Parkinson's in the United States: pramipexole (Mirapex®), ropinirole (Requip®), rotigotine (Neupro®), and apomorphine (Apokyn®).[14]
-
MAO-B Inhibitors (e.g., Selegiline, Rasagiline): These drugs prevent the breakdown of dopamine in the brain by inhibiting the MAO-B enzyme.[15][16][17] This increases the availability of dopamine in the synaptic cleft.[17][18] Selegiline and rasagiline are irreversible inhibitors of MAO-B.[15][16]
Comparative Mechanistic Pathways
The following diagram illustrates the distinct mechanisms of action of BPTP (leading to neurodegeneration) and the therapeutic agents aimed at mitigating dopamine deficiency.
Caption: Mechanisms of BPTP-induced neurotoxicity and therapeutic interventions.
Experimental Benchmarking Protocols
To objectively compare the neurotoxic effects of BPTP with the neuroprotective or symptomatic relief offered by standard Parkinson's disease therapeutics, a multi-tiered experimental approach is essential.
In Vitro Assessment: Cellular Models of Parkinson's Disease
The human neuroblastoma cell line SH-SY5Y is a widely used and cost-effective in vitro model for studying Parkinson's disease.[19][20] These cells can be differentiated into a dopaminergic phenotype and are susceptible to neurotoxins like MPP+.[19][20][21]
Objective: To evaluate the neuroprotective effects of Levodopa, Pramipexole, and Rasagiline against MPP+-induced cytotoxicity in differentiated SH-SY5Y cells.
Experimental Workflow:
Caption: In vitro experimental workflow for assessing neuroprotection.
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Treatment:
-
Pre-treat differentiated cells with various concentrations of Levodopa, Pramipexole, or Rasagiline for 24 hours.
-
A vehicle control group should be included.
-
-
MPP+ Induced Toxicity:
-
Following pre-treatment, expose the cells to a pre-determined toxic concentration of MPP+ (e.g., 1 mM) for 24-48 hours.[22] A control group without MPP+ treatment should also be maintained.
-
-
Endpoint Analysis:
Expected Outcomes (Hypothetical Data):
| Treatment Group | Cell Viability (% of Control) | Mitochondrial Membrane Potential (% of Control) | ROS Production (% of Control) |
| Vehicle + MPP+ | 45 ± 5% | 50 ± 7% | 250 ± 20% |
| Levodopa + MPP+ | 55 ± 6% | 60 ± 8% | 220 ± 18% |
| Pramipexole + MPP+ | 70 ± 5% | 75 ± 6% | 180 ± 15% |
| Rasagiline + MPP+ | 85 ± 4% | 90 ± 5% | 130 ± 12% |
In Vivo Assessment: Rodent Models of Parkinson's Disease
The BPTP (or MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model are the most common toxin-induced models of Parkinson's disease.[25][26][27] These models are crucial for evaluating both symptomatic relief and potential disease-modifying effects of test compounds.[28]
Objective: To compare the effects of Levodopa, Pramipexole, and Rasagiline on motor function and dopamine levels in a BPTP-induced mouse model of Parkinson's disease.
Experimental Workflow:
Caption: In vivo experimental workflow for therapeutic evaluation.
Detailed Protocol:
-
Model Induction:
-
Treatment:
-
After the induction of the Parkinsonian phenotype, begin daily treatment with Levodopa/Carbidopa, Pramipexole, or Rasagiline.
-
A vehicle-treated group and a sham (saline-injected) control group should be included.
-
-
Behavioral Testing:
-
Rotarod Test: To assess motor coordination and balance.[30][31] The latency to fall from a rotating rod is measured.
-
Pole Test: To evaluate bradykinesia.[30][31] Measure the time taken for the mouse to turn and descend a vertical pole.
-
Open Field Test: To assess general locomotor activity and exploratory behavior.[1][31]
-
-
Post-mortem Analysis:
-
Neurochemistry: At the end of the study, sacrifice the animals and dissect the striatum. Measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
Histology: Perfuse a subset of animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra and striatum to quantify the loss of dopaminergic neurons.[26]
-
Expected Outcomes (Hypothetical Data):
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNc (% of Control) |
| Vehicle | 60 ± 10 | 35 ± 8% | 40 ± 7% |
| Levodopa | 150 ± 20 | 75 ± 10% | 42 ± 6% |
| Pramipexole | 130 ± 18 | 38 ± 7% | 45 ± 8% |
| Rasagiline | 110 ± 15 | 55 ± 9% | 65 ± 5% |
Discussion and Interpretation
The experimental frameworks outlined above provide a basis for a rigorous comparison.
-
BPTP as a Negative Benchmark: The data from the vehicle-treated, BPTP-lesioned group establishes the baseline of neurodegeneration. This includes significant reductions in cell viability, mitochondrial function, motor performance, striatal dopamine, and dopaminergic neuron counts.
-
Symptomatic vs. Neuroprotective Effects:
-
Levodopa is expected to show a strong improvement in motor function and restore striatal dopamine levels. However, it is not expected to significantly protect against the loss of TH-positive neurons, highlighting its role in symptomatic relief.[8]
-
Pramipexole , by directly stimulating dopamine receptors, should also improve motor performance. Its effect on striatal dopamine levels will be minimal, and its neuroprotective capacity is a subject of ongoing research.
-
Rasagiline is anticipated to show a moderate improvement in motor function and an increase in striatal dopamine. Crucially, due to its mechanism of inhibiting MAO-B (which is also involved in the metabolic activation of BPTP to MPP+), it is hypothesized to exhibit a neuroprotective effect, evidenced by a greater preservation of TH-positive neurons compared to the other treatment groups.[16]
-
Conclusion
Benchmarking against a known neurotoxic agent like BPTP and established therapeutics provides a powerful paradigm for the preclinical evaluation of novel drug candidates for Parkinson's disease. This comparative approach allows for the differentiation between purely symptomatic treatments and potentially disease-modifying neuroprotective agents. The multi-parametric assessment, spanning from in vitro mitochondrial health to in vivo behavioral and neurochemical outcomes, ensures a comprehensive and robust evaluation.
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Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed. Available from: [Link]
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Mechanism of the neurotoxicity of MPTP. An update. PubMed. Available from: [Link]
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ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. ResearchGate. Available from: [Link]
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Targeting Mitochondrial Impairment in Parkinson's Disease: Challenges and Opportunities. Frontiers. Available from: [Link] targeting mitochondrial impairment in parkinsons disease challenges and opportunities/full
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Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride. PMC. Available from: [Link]
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Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. MDPI. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Executive Summary: A Proactive Stance on Safety
The neurotoxicity of MPTP is well-documented; it is a lipophilic compound that readily crosses the blood-brain barrier.[2] Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B) into the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[3][4] This metabolite is then selectively taken up by dopamine transporters, leading to the destruction of dopaminergic neurons in the substantia nigra, which causes permanent Parkinsonian symptoms.[2][3]
Given the shared tetrahydropyridine functional group, we must operate under the precautionary principle , assuming that 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine could be a substrate for MAO-B and therefore a potential neurotoxin. Consequently, all handling protocols must be designed to eliminate all possible routes of exposure—inhalation, dermal contact, and ingestion. This guide details the necessary personal protective equipment (PPE), engineering controls, and disposal procedures to ensure the safety of all laboratory personnel.
Risk Assessment and PPE Selection Logic
The primary hazard associated with this compound is the potential for inhalation of fine powder or aerosols and inadvertent dermal absorption. The risk level dictates the required level of protection. The following diagram illustrates the decision-making process for selecting appropriate controls and PPE.
Caption: PPE selection is dictated by the physical form of the compound.
Personal Protective Equipment (PPE) Specification Summary
The following table summarizes the required PPE for various laboratory operations. Adherence to these guidelines is mandatory.
| Task | Engineering Control | Minimum Required PPE | Recommended Best Practice PPE |
| Receiving/Unpacking | Benchtop in a ventilated area | Lab coat, Safety glasses, Single pair of nitrile gloves | Lab coat, Safety glasses, Double nitrile gloves |
| Weighing Solid Compound | Certified Chemical Fume Hood | Disposable lab coat, Safety goggles, Double nitrile gloves | Disposable coverall (e.g., Tyvek), Safety goggles with face shield, Double nitrile gloves, Elastomeric half-mask respirator with P100 cartridges.[5][6] |
| Preparing Stock Solutions | Certified Chemical Fume Hood | Disposable lab coat, Safety goggles, Double nitrile gloves | Disposable coverall, Safety goggles with face shield, Double nitrile gloves. |
| Handling Dilute Solutions | Certified Chemical Fume Hood or Biosafety Cabinet | Lab coat, Safety glasses, Nitrile gloves | Lab coat, Safety goggles, Double nitrile gloves. |
| Spill Cleanup (Solid) | Area Isolation & Ventilation | Full-face respirator with P100 cartridges, Chemical-resistant coverall, Heavy-duty outer gloves (butyl rubber) over inner nitrile gloves, Chemical-resistant boots.[7] | Same as minimum, with a self-contained breathing apparatus (SCBA) for large spills.[8] |
| Waste Disposal | Certified Chemical Fume Hood | Lab coat, Safety goggles, Double nitrile gloves | Disposable coverall, Safety goggles with face shield, Double nitrile gloves. |
Step-by-Step Protocol: Weighing and Solubilization
This protocol outlines the procedure for safely weighing the solid compound and preparing a stock solution. This operation presents the highest risk of exposure due to the potential for generating airborne particles.
4.1 Pre-Operation Checklist
-
Ensure the chemical fume hood has a valid certification sticker.
-
Verify the availability of a spill kit rated for cytotoxic/hazardous compounds.[9]
-
Confirm the location of the nearest safety shower and eyewash station.
-
Prepare all necessary equipment (spatulas, weigh paper, vials, solvent) and place them inside the fume hood before handling the compound.
4.2 Donning PPE (in order)
-
Don chemical-resistant shoe covers.
-
Don a disposable coverall (e.g., Tyvek suit).[5]
-
Perform a fit check on your elastomeric respirator with P100 cartridges.
-
Don safety goggles, followed by a full-face shield.
-
Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the coverall.
-
Don the second, outer pair of nitrile gloves, pulling the cuffs over the sleeves of the coverall.
4.3 Weighing and Solubilization Procedure
-
Perform all manipulations at least 6 inches inside the sash of the chemical fume hood.
-
Carefully open the primary container of this compound.
-
Using a dedicated spatula, carefully transfer the approximate amount of powder to a tared weigh paper or vessel on an analytical balance inside the hood.
-
Close the primary container immediately.
-
Carefully add the weighed powder to the designated vial for solubilization.
-
Using a pipette, slowly add the desired volume of solvent (e.g., DMSO) to the vial.
-
Cap the vial securely and vortex to ensure complete dissolution. The compound is now in a less hazardous liquid form.
-
Wipe the exterior of the vial with a cloth dampened with 70% ethanol.
4.4 Doffing PPE (in order)
-
Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the disposable coverall, rolling it outwards and away from the body. Dispose of it in the hazardous waste container.
-
Remove shoe covers.
-
Remove the respirator. Clean and store it according to manufacturer instructions.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
All waste generated from handling this compound must be treated as highly hazardous chemical waste.
5.1 Decontamination:
-
All non-disposable equipment (spatulas, glassware) must be decontaminated. A standard operating procedure used for MPTP involves rinsing equipment with a 1% bleach solution, followed by a standard wash.[10] This procedure should be adopted.
-
Work surfaces within the fume hood should be wiped down first with a 1% bleach solution, followed by 70% ethanol.
5.2 Waste Segregation and Disposal:
-
Solid Waste: All contaminated disposables (gloves, coveralls, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled, thick-walled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams.
-
Labeling: All waste containers must be labeled with: "Hazardous Chemical Waste: Contains Potential Neurotoxin this compound."
-
Final Disposal: The sealed and labeled waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) office for high-temperature incineration.[11] DO NOT attempt to neutralize the waste with other chemicals unless a validated protocol is provided by EHS. Do not dispose of any material down the drain.[11]
This guide is founded on the principle of mitigating risk in the face of incomplete data. By treating this compound with the same caution as its toxic analog, MPTP, we ensure a robust safety margin for all researchers.
References
-
Singer, T. P., & Ramsay, R. R. (1991). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 285(2), 161-166. [Link]
-
Cespuglio, R., et al. (1994). Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. Journal of medicinal chemistry, 37(12), 1777-1785. [Link]
-
Heikkila, R. (n.d.). Neural Degeneration Induced by Tetrahydropyridine Analogs. Grantome. Retrieved January 14, 2026, from [Link]
-
Wikipedia contributors. (2023, December 19). MPTP. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]
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Lee, E. H., et al. (1992). Comparative studies of the neurotoxicity of MPTP in rats of different ages. Chinese Journal of Physiology, 35(4), 317-336. [Link]
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Trihydro Corporation. (2020, November 19). Chemical PPE. Retrieved January 14, 2026, from [Link]
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved January 14, 2026, from [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved January 14, 2026, from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved January 14, 2026, from [Link]
-
Unseen. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved January 14, 2026, from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet for (R)-(4-(BENZYLOXY)-3-(3-(DIISOPROPYLAMINO)-1- PHENYLPROPYL)PHENYL)METHANOL. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (2022, December 27). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2023, March 16). Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-human primates v1. Retrieved January 14, 2026, from [Link]
-
Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved January 14, 2026, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
